molecular formula C42H78INO2 B157800 CAY10614 CAS No. 1202208-36-3

CAY10614

カタログ番号: B157800
CAS番号: 1202208-36-3
分子量: 756.0 g/mol
InChIキー: UXOPVNPWTUWUEA-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lipid A is a lipid-rich component of endotoxin, also known as lipopolysaccharide (LPS), which in turn is part of the outer membrane of Gram-negative bacteria. Lipid A activates toll-like receptor 4 (TLR4), initiating an immune response. CAY10614 is an antagonist of lipid A activation of TLR4, exhibiting an IC50 value of 1.68 μM in a cell-based assay using modified human embryonic kidney (HEK) cells. It does not significantly affect HEK cell viability. In a model of sepsis, this compound dramatically and significantly improves survival of mice given intraperitoneal LPS.

特性

IUPAC Name

cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOPVNPWTUWUEA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H78INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649373
Record name N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202208-36-3
Record name N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAY10614: A Technical Guide to its Mechanism of Action as a TLR4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10614 is a potent and selective antagonist of Toll-like receptor 4 (TLR4). Its mechanism of action centers on the inhibition of TLR4 activation induced by bacterial endotoxins, specifically the lipid A component of lipopolysaccharide (LPS). This antagonism effectively blocks the downstream inflammatory signaling cascades, positioning this compound as a significant tool for research into sepsis and other inflammatory conditions driven by gram-negative bacteria. This guide provides an in-depth overview of the molecular mechanism, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound.

Core Mechanism of Action: TLR4 Antagonism

The primary cellular target of this compound is the Toll-like receptor 4 (TLR4). TLR4 is a critical component of the innate immune system, acting as a pattern recognition receptor that identifies pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from the outer membrane of gram-negative bacteria.

The biologically active component of LPS is lipid A. The binding of lipid A to the TLR4-MD2 co-receptor complex initiates a conformational change that leads to the dimerization of the receptor and the recruitment of intracellular adaptor proteins. This, in turn, triggers downstream signaling pathways that culminate in the production of pro-inflammatory cytokines and other mediators.

This compound exerts its effect by competitively inhibiting the lipid A-induced activation of the TLR4 signaling complex.[1][2][3] This blockade prevents the initiation of the inflammatory cascade at its origin.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo studies. The key pharmacological parameters are summarized below.

ParameterValueCell Line/ModelDescriptionReference
IC₅₀ 1.675 µMHEK293 cellsInhibition of lipid A-induced TLR4 activation.[1][4]
IC₅₀ 1.68 µMModified HEK cellsInhibition of lipid A activation of TLR4.[3]
In Vitro Inhibition 1-10 µMHEK293 cellsConcentration-dependent inhibition of lipid A-induced phosphatase activity.[1]
In Vitro Inhibition 0.5 µMIn vitro neurons (>18 DIV)Inhibition of LPS-induced increase in cytosolic Ca²⁺.[1]
In Vivo Efficacy 10 mg/kg (i.p.)Mouse model of lethal endotoxin (B1171834) shockIncreased survival rate from 0% to 67% following a 20 mg/kg LPS challenge.[1]

Signaling Pathways

This compound intervenes at the initial step of the TLR4 signaling cascade. The activation of TLR4 by ligands such as LPS/lipid A leads to the initiation of two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent Signaling Pathway

This pathway is crucial for the rapid induction of inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This leads to the activation of IRAK (IL-1R-associated kinase) family members and subsequently TRAF6. TRAF6 activation ultimately results in the activation of the transcription factor NF-κB and MAP kinases (MAPKs), which translocate to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

MyD88_Dependent_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS_LipidA LPS (Lipid A) TLR4_MD2 TLR4/MD2 Complex LPS_LipidA->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines This compound This compound This compound->inhibition

MyD88-Dependent TLR4 Signaling Pathway and this compound Intervention.
TRIF-Dependent Signaling Pathway

This pathway is primarily associated with the induction of type I interferons (IFNs). Following endocytosis of the TLR4 complex, the adaptor protein TRIF is recruited. This leads to the activation of the transcription factor IRF3 and the subsequent production of IFN-β. The TRIF-dependent pathway can also lead to a delayed activation of NF-κB.

TRIF_Dependent_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS_LipidA LPS (Lipid A) TLR4_MD2 TLR4/MD2 Complex LPS_LipidA->TLR4_MD2 Endosome Endosome TLR4_MD2->Endosome TRIF TRIF Endosome->TRIF IRF3 IRF3 TRIF->IRF3 Late_NFkB Late NF-κB Activation TRIF->Late_NFkB IFN Type I Interferons (IFN-β) IRF3->IFN This compound This compound This compound->inhibition

TRIF-Dependent TLR4 Signaling Pathway and this compound Intervention.

Experimental Protocols

In Vitro TLR4 Antagonist Activity Assay using HEK-Blue™ hTLR4 Cells

This assay is used to determine the IC₅₀ of this compound by measuring the inhibition of TLR4-induced reporter gene expression. HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14, as well as a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

  • Cell Culture: Maintain HEK-Blue™ hTLR4 cells in a growth medium supplemented with selection antibiotics as per the manufacturer's instructions.

  • Cell Preparation: On the day of the assay, harvest and resuspend the cells in a test medium to a concentration of approximately 140,000 cells/mL.

  • Assay Plate Setup:

    • Add 20 µL of various concentrations of this compound (e.g., in a serial dilution) to the wells of a 96-well plate.

    • Include wells for a positive control (TLR4 agonist like LPS or lipid A without this compound) and a negative control (vehicle).

    • Add 180 µL of the cell suspension (approximately 25,000 cells) to each well.

    • Add a fixed concentration of a TLR4 agonist (e.g., 100 ng/mL of LPS) to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.

  • SEAP Detection:

    • Prepare the QUANTI-Blue™ Solution according to the manufacturer's protocol.

    • Transfer 20 µL of the supernatant from each well of the cell culture plate to a new 96-well plate.

    • Add 180 µL of the QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-3 hours.

  • Data Analysis: Measure the absorbance at 620-655 nm using a spectrophotometer. The IC₅₀ value is calculated by plotting the percentage of inhibition of SEAP activity against the log concentration of this compound.

IC50_Workflow start Start prep_cells Prepare HEK-Blue™ hTLR4 Cell Suspension start->prep_cells plate_setup Plate Setup: - this compound dilutions - Controls - Add cells and agonist (LPS) prep_cells->plate_setup incubation Incubate 16-24h at 37°C plate_setup->incubation seap_detection SEAP Detection: - Transfer supernatant - Add QUANTI-Blue™ Solution incubation->seap_detection read_absorbance Measure Absorbance (620-655 nm) seap_detection->read_absorbance analyze_data Calculate IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Workflow for IC₅₀ Determination of this compound.
In Vivo LPS-Induced Endotoxin Shock Model in Mice

This model is used to evaluate the protective effects of this compound against lethal endotoxemia.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6), with an appropriate number of animals per group for statistical power.

  • Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week before the experiment.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to the LPS challenge.

  • LPS Challenge: Induce endotoxin shock by administering a lethal dose of LPS (e.g., 20 mg/kg) via i.p. injection.

  • Monitoring: Monitor the mice for survival and clinical signs of distress (e.g., lethargy, piloerection, huddled posture) at regular intervals for a predetermined period (e.g., 48-72 hours).

  • Endpoint: The primary endpoint is survival. Data is typically presented as a Kaplan-Meier survival curve.

  • Data Analysis: Analyze the survival data using a log-rank test to determine statistical significance between the treatment and control groups.

InVivo_Workflow start Start acclimatize Acclimatize Mice start->acclimatize grouping Randomly Assign Mice to Treatment Groups acclimatize->grouping administer_drug Administer this compound (10 mg/kg, i.p.) or Vehicle grouping->administer_drug lps_challenge Induce Endotoxemia with LPS (20 mg/kg, i.p.) administer_drug->lps_challenge monitor Monitor Survival and Clinical Signs for 48-72h lps_challenge->monitor analyze Analyze Survival Data (Kaplan-Meier) monitor->analyze end End analyze->end

Workflow for In Vivo Endotoxin Shock Model.
Lipid A-Induced Phosphatase Activity Assay

This assay measures the ability of this compound to inhibit the increase in phosphatase activity that is a downstream consequence of TLR4 activation by lipid A in HEK293 cells.

Methodology:

  • Cell Culture and Plating: Culture HEK293 cells expressing TLR4/MD2/CD14 and plate them in a suitable format (e.g., 96-well plate).

  • Treatment: Pre-incubate the cells with varying concentrations of this compound (1-10 µM) for a specified time.

  • Stimulation: Stimulate the cells with lipid A at a concentration known to induce a robust phosphatase response. Include appropriate positive (lipid A alone) and negative (vehicle) controls.

  • Cell Lysis: After the stimulation period, wash the cells and lyse them using a suitable lysis buffer to release intracellular contents, including phosphatases.

  • Phosphatase Assay:

    • Use a commercially available phosphatase assay kit that measures the generation of a colored or fluorescent product from a phosphatase substrate.

    • Add the cell lysate to the assay reagent containing the substrate.

    • Incubate for the recommended time to allow for the enzymatic reaction.

  • Data Acquisition and Analysis: Measure the absorbance or fluorescence using a plate reader. The phosphatase activity is proportional to the signal generated. Calculate the percentage inhibition of the lipid A-induced phosphatase activity for each concentration of this compound.

Conclusion

This compound is a well-characterized TLR4 antagonist with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its mechanism of action, centered on the direct inhibition of lipid A-induced TLR4 activation, makes it a valuable research tool for dissecting the role of TLR4 signaling in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other potential TLR4 modulators.

References

CAY10614: A Technical Guide to its TLR4 Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10614 is a potent and selective antagonist of Toll-like receptor 4 (TLR4). This technical guide provides an in-depth overview of its mechanism of action, quantitative activity, and the experimental protocols used for its characterization. The information presented here is intended to support researchers and drug development professionals in their investigation and application of this compound as a tool to modulate TLR4 signaling.

Core Mechanism of Action

This compound functions as a competitive antagonist of lipopolysaccharide (LPS), the primary ligand for TLR4. Specifically, it targets the lipid A binding site on the MD-2 co-receptor, which is essential for TLR4 activation. By binding to MD-2, this compound prevents the formation of the TLR4/MD-2/LPS complex, thereby inhibiting downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

Quantitative Data Summary

The antagonist activity of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antagonist Activity of this compound

ParameterValueCell LineAssay Type
IC501.675 µM[1][2][3]Modified HEK293Lipid A-induced SEAP Reporter Assay

Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model

Animal ModelThis compound DoseLPS ChallengeAdministration RouteKey Finding
C57BL/6J mice[1]10 mg/kg[1]20 mg/kg (intraperitoneal)[1]Intraperitoneal (30 min prior to LPS)[1]Increased survival rate from 0% to 67%[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (Lipid A) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates This compound This compound This compound->TLR4_MD2 antagonizes IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of

Figure 1: TLR4 Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model HEK293 HEK293 cells expressing hTLR4/MD-2/CD14 and NF-κB-SEAP reporter add_CAY Add this compound (1-10 µM) HEK293->add_CAY add_lipidA Stimulate with Lipid A add_CAY->add_lipidA measure_SEAP Measure SEAP activity (Phosphatase activity) add_lipidA->measure_SEAP mice C57BL/6J mice inject_CAY Inject this compound (10 mg/kg, i.p.) mice->inject_CAY inject_LPS Induce endotoxin (B1171834) shock with LPS (20 mg/kg, i.p.) inject_CAY->inject_LPS monitor_survival Monitor survival rate inject_LPS->monitor_survival

Figure 2: Workflow for In Vitro and In Vivo Evaluation of this compound.

Experimental Protocols

In Vitro: TLR4 Antagonist Activity Assay

Objective: To determine the in vitro potency of this compound in inhibiting TLR4 activation.

Cell Line:

  • Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

Reagents:

  • This compound (Compound 7 in the primary literature)

  • Lipid A (from E. coli)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • SEAP detection reagent (e.g., p-nitrophenyl phosphate (B84403) or a chemiluminescent substrate)

Procedure:

  • Seed the modified HEK293 cells in a 96-well plate and culture until they reach the desired confluence.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 1-10 µM) for a specified period.

  • Stimulate the cells with a predetermined concentration of lipid A to induce TLR4 activation.

  • Incubate the cells for a sufficient time to allow for SEAP expression and secretion into the culture medium.

  • Collect the cell culture supernatant.

  • If necessary, heat-inactivate endogenous phosphatases in the supernatant (e.g., 65°C for 30 minutes).

  • Add the SEAP substrate to the supernatant and incubate according to the manufacturer's instructions.

  • Measure the phosphatase activity using a spectrophotometer or luminometer.

  • Calculate the concentration-dependent inhibition of lipid A-induced phosphatase activity to determine the IC50 value of this compound.[1]

In Vivo: Murine Model of Lethal Endotoxin Shock

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of sepsis.

Animal Model:

  • Male C57BL/6J mice (e.g., 9 weeks old).

Reagents:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for this compound and LPS (e.g., sterile saline, potentially with a solubilizing agent like DMSO and Tween-80). A suggested formulation for a suspended solution is to add 100 μL of an 8.3 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix, and finally add 450 μL of saline.[1]

Procedure:

  • Acclimatize the mice to the experimental conditions.

  • Prepare the this compound formulation for injection.

  • Administer this compound (10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to the LPS challenge.[1]

  • Induce lethal endotoxin shock by administering LPS (20 mg/kg) via i.p. injection.[1]

  • Monitor the mice for survival over a defined period (e.g., 72-96 hours).

  • Record the survival rates for the this compound-treated group and a vehicle-treated control group.

  • Analyze the survival data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Conclusion

This compound is a well-characterized TLR4 antagonist with demonstrated in vitro potency and in vivo efficacy in a preclinical model of sepsis. Its mechanism of action, centered on the inhibition of the TLR4/MD-2 complex, makes it a valuable research tool for studying the roles of TLR4 in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a foundation for the replication and further investigation of this compound's biological activities. It is important to note that this product is for research use only and not for human or veterinary use.[4]

References

CAY10614: A Technical Guide to its Inhibition of Lipid A-Mediated TLR4 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipopolysaccharide (LPS), a component of the Gram-negative bacterial outer membrane, is a potent activator of the innate immune system. Its lipid A moiety is recognized by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD2), triggering a signaling cascade that results in the production of pro-inflammatory cytokines. While essential for host defense, excessive TLR4 activation can lead to life-threatening conditions such as sepsis and endotoxic shock. CAY10614 is a synthetic small molecule that acts as a potent antagonist of the TLR4/MD2 complex, effectively inhibiting lipid A-induced signaling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Antagonism of the TLR4/MD2 Signaling Complex

The canonical TLR4 signaling pathway is initiated when lipid A, the active component of LPS, binds to the MD2 co-receptor, inducing the homodimerization of the TLR4-MD2 complex.[1][2] This conformational change recruits intracellular adaptor proteins, primarily MyD88, initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus to promote the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3]

This compound functions by competitively inhibiting the binding of lipid A to the TLR4/MD2 complex.[4][5][6][7] By blocking this initial activation step, this compound prevents the dimerization of the receptor complex and abrogates the entire downstream inflammatory cascade.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS Lipid A (LPS) TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds & Activates This compound This compound This compound->TLR4_MD2 Inhibits Binding MyD88 MyD88 TLR4_MD2->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Signal Cascade Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Promotes Transcription G A 1. Seed HEK293-TLR4 reporter cells in 96-well plate B 2. Pre-incubate cells with varying concentrations of this compound A->B C 3. Stimulate cells with Lipid A (LPS) B->C D 4. Incubate overnight to allow reporter gene expression C->D E 5. Measure Secreted Alkaline Phosphatase (SEAP) activity D->E F 6. Calculate % Inhibition and determine IC50 value E->F G A 1. Administer this compound (10 mg/kg, i.p.) to C57BL/6J mice B 2. Wait for 30 minutes A->B C 3. Induce endotoxic shock with lethal dose of LPS (20 mg/kg, i.p.) B->C D 4. Monitor animal survival over a 72-hour period C->D E 5. Analyze survival data (Kaplan-Meier curve) D->E G LPS Lipid A (LPS) (Pathogen-Associated Molecular Pattern) TLR4 TLR4/MD2 Complex (Pattern Recognition Receptor) LPS->TLR4 Activates Signaling Downstream Signaling (e.g., NF-κB) TLR4->Signaling Initiates This compound This compound (Antagonist) This compound->TLR4 Blocks Response Cellular Response (Cytokine Production) Signaling->Response Leads to Outcome Physiological Outcome (Inflammation, Septic Shock) Response->Outcome Contributes to

References

CAY10614: A Potent Antagonist of TLR4 Signaling in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: CAY10614 is a synthetic small molecule that has emerged as a valuable tool for investigating the intricacies of the innate immune system. Initially miscategorized in some databases, this compound is not an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), but rather a potent antagonist of Toll-like receptor 4 (TLR4). TLR4 is a critical pattern recognition receptor that plays a central role in initiating inflammatory responses upon recognition of pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. This guide provides a comprehensive overview of the role of this compound in modulating innate immunity, with a focus on its mechanism of action, experimental applications, and the downstream consequences of TLR4 antagonism.

Core Mechanism of Action: TLR4 Antagonism

This compound functions as a direct antagonist of TLR4. It competitively inhibits the binding of the primary TLR4 ligand, lipid A (the active component of LPS), to the TLR4/MD-2 complex. This inhibition prevents the conformational changes in the TLR4 receptor necessary for the initiation of downstream signaling cascades.

Quantitative Data on this compound Activity:

ParameterValueCell LineAssayReference
IC501.68 µMModified Human Embryonic Kidney (HEK293) cells expressing TLR4Cell-based TLR4 activation assay[1][2][3]

Impact on Innate Immune Signaling Pathways

The antagonism of TLR4 by this compound has profound effects on the two major downstream signaling pathways activated by TLR4: the MyD88-dependent pathway and the TRIF-dependent pathway. By blocking the initial receptor activation, this compound effectively dampens the entire inflammatory cascade.

MyD88-Dependent Pathway

This pathway is crucial for the rapid induction of pro-inflammatory cytokines. TLR4 activation normally leads to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving the recruitment and activation of IRAK4 and IRAK1, followed by the activation of TRAF6, ultimately leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of genes encoding inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[4][5][6] this compound, by preventing TLR4 activation, blocks the recruitment of MyD88 and the subsequent activation of this entire cascade.

TRIF-Dependent Pathway

The TRIF-dependent pathway is initiated following the endocytosis of the TLR4 receptor complex. This pathway involves the recruitment of the adaptor protein TIR-domain-containing adapter-inducing interferon-β (TRIF). The TRIF-dependent pathway is essential for the production of Type I interferons (e.g., IFN-β) and also contributes to the late-phase activation of NF-κB.[5][7][8] By inhibiting the initial TLR4 activation at the cell surface, this compound also prevents the endocytosis-dependent activation of the TRIF pathway, thereby inhibiting the production of type I interferons and other TRIF-dependent inflammatory mediators.

Signaling Pathway Diagrams:

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway LPS LPS (Lipid A) TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Activates This compound This compound This compound->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits (via endocytosis) IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines IRF3 IRF3 Activation TRIF->IRF3 IFNs Type I Interferons (IFN-β) IRF3->IFNs

Caption: this compound antagonizes TLR4, blocking both MyD88 and TRIF-dependent signaling pathways.

Experimental Protocols

In Vitro HEK293 Cell-Based TLR4 Activation Assay

This assay is used to determine the potency of this compound in inhibiting TLR4 activation. It typically utilizes HEK293 cells that are engineered to express human TLR4, MD-2, and CD14, along with a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB promoter.[9][10][11]

Materials:

  • HEK-Blue™ hTLR4 cells (or equivalent)

  • HEK-Blue™ Detection medium (or equivalent reporter assay reagent)

  • LPS (from E. coli O111:B4)

  • This compound

  • 96-well plates

  • Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)

Protocol:

  • Cell Seeding: Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Add the this compound dilutions to the cells and incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 10 ng/mL to all wells except for the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Measure the reporter gene activity according to the manufacturer's instructions. For HEK-Blue™ cells, this involves transferring the supernatant to a new plate containing the detection medium and measuring the absorbance at 620-650 nm.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Experimental Workflow Diagram:

HEK293_Assay_Workflow start Start seed_cells Seed HEK-Blue™ hTLR4 cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compound Prepare serial dilutions of this compound incubate1->prepare_compound add_compound Add this compound to cells prepare_compound->add_compound incubate2 Incubate for 1 hour add_compound->incubate2 add_lps Stimulate with LPS incubate2->add_lps incubate3 Incubate for 18-24 hours add_lps->incubate3 measure_reporter Measure reporter activity incubate3->measure_reporter analyze_data Calculate IC50 measure_reporter->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using a HEK293-based TLR4 reporter assay.

In Vivo LPS-Induced Endotoxin (B1171834) Shock Mouse Model

This model is used to assess the in vivo efficacy of this compound in a model of severe systemic inflammation that mimics sepsis.[12][13]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • LPS (from E. coli O111:B4)

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

  • Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle (PBS) via i.p. injection.

  • LPS Challenge: After a predetermined time (e.g., 30-60 minutes), induce endotoxin shock by i.p. injection of a lethal or sub-lethal dose of LPS (e.g., 15-30 mg/kg). The dose of LPS may need to be optimized based on the mouse strain and supplier.

  • Monitoring: Monitor the mice for survival and clinical signs of distress (e.g., lethargy, piloerection, hypothermia) at regular intervals for up to 72 hours.

  • Cytokine Analysis (Optional): At a specified time point post-LPS challenge (e.g., 2-6 hours), a separate cohort of mice can be euthanized, and blood and tissues collected to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or other immunoassays.

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze cytokine data using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a specific and potent antagonist of TLR4 signaling, making it an invaluable research tool for dissecting the role of TLR4 in innate immunity and inflammatory diseases. Its ability to block both MyD88- and TRIF-dependent pathways allows for a comprehensive inhibition of the inflammatory cascade initiated by LPS. The experimental protocols provided in this guide offer a starting point for researchers to investigate the therapeutic potential of TLR4 antagonism in various disease models. Further research into the effects of this compound on specific immune cell populations and its in vivo pharmacokinetic and pharmacodynamic properties will continue to elucidate its potential as a modulator of innate immune responses.

References

CAY10614 and the MyD88-Dependent Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A crucial component of this system is the Toll-like receptor (TLR) family, which recognizes conserved molecular patterns associated with microbes. Toll-like receptor 4 (TLR4) is a key member of this family, primarily responsible for detecting lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Upon activation by LPS, TLR4 initiates a cascade of intracellular signaling events that are largely mediated by the adaptor protein Myeloid Differentiation primary response 88 (MyD88). This MyD88-dependent pathway is fundamental for the rapid induction of pro-inflammatory cytokines and the orchestration of an effective innate immune response.

Dysregulation of the TLR4/MyD88 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. CAY10614 is a potent and specific small-molecule antagonist of TLR4. By inhibiting the initial step of the signaling cascade, this compound effectively blocks the downstream inflammatory response mediated by the MyD88-dependent pathway. This technical guide provides an in-depth overview of the MyD88-dependent pathway, the mechanism of action of this compound, quantitative data on its activity, and detailed experimental protocols for its study.

The MyD88-Dependent Signaling Pathway

The MyD88-dependent pathway is the primary signaling route activated by most TLRs, including TLR4. The binding of LPS to the TLR4-MD2 complex on the cell surface triggers the recruitment of intracellular adaptor proteins, initiating a signaling cascade that culminates in the activation of transcription factors and the expression of inflammatory genes.

The key steps in the MyD88-dependent pathway are as follows:

  • TLR4 Activation and Adaptor Recruitment: Upon LPS binding, TLR4 undergoes a conformational change, leading to the recruitment of the TIR domain-containing adaptor protein (TIRAP), which in turn recruits MyD88.

  • Myddosome Formation: MyD88, along with the IL-1 receptor-associated kinases IRAK4 and IRAK1 or IRAK2, forms a complex known as the Myddosome.

  • IRAK Phosphorylation: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1/2.

  • TRAF6 Activation: Activated IRAK1/2 dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6).

  • Activation of Downstream Kinases: TRAF6, an E3 ubiquitin ligase, activates the TAK1 complex, which in turn activates two major downstream signaling branches:

    • NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases the transcription factor NF-κB (a heterodimer of p50 and p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

    • MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. These kinases phosphorylate various transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes.

MyD88_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 IRAK4 IRAK4 IRAK1 IRAK1/2 TRAF6 TRAF6 TAK1 TAK1 Complex IKK IKK Complex IκB IκB NFκB NF-κB (p50/p65) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPKs MAPKs (p38, JNK, ERK) MAPKs_nuc AP-1, etc. MAPKs->MAPKs_nuc Activates Gene Pro-inflammatory Gene Expression NFκB_nuc->Gene MAPKs_nuc->Gene

Caption: The MyD88-dependent signaling pathway initiated by TLR4 activation.

This compound: A Potent TLR4 Antagonist

This compound is a synthetic small molecule that acts as a potent and selective antagonist of TLR4. Its mechanism of action is to directly interfere with the binding of LPS to the TLR4/MD2 receptor complex. By blocking this initial recognition step, this compound effectively prevents the recruitment of downstream adaptor proteins, including MyD88, thereby inhibiting the entire MyD88-dependent signaling cascade.

CAY10614_MoA LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88_pathway MyD88-Dependent Signaling TLR4->MyD88_pathway This compound This compound This compound->TLR4 Inhibits Inflammation Inflammatory Response MyD88_pathway->Inflammation

Caption: Mechanism of action of this compound as a TLR4 antagonist.
Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of this compound

ParameterAssay SystemValueReference
IC50 Inhibition of lipid A-induced TLR4 activation in HEK293 cells1.68 µM[1][2]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcomeReference
Mouse model of lethal endotoxin (B1171834) shock This compound (10 mg/kg, i.p.) administered 30 min before LPS (20 mg/kg, i.p.)Significantly improved survival[1][2]

Note: While this compound is a potent TLR4 antagonist, specific quantitative data on its direct effects on the phosphorylation of downstream signaling molecules such as IRAKs, IKKs, and MAPKs, or on the nuclear translocation of NF-κB, are not extensively available in the public literature. The expected effect would be a dose-dependent inhibition of the activation of these downstream components, consistent with its mechanism as a TLR4 antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound and other TLR4 antagonists.

In Vitro TLR4 Activation Assay using HEK-Blue™ Cells

This assay is used to determine the ability of a compound to inhibit LPS-induced TLR4 activation by measuring the activity of a reporter gene (secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound or other test compounds

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Culture: Maintain HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.

  • Cell Plating: On the day of the experiment, wash the cells with PBS and detach them. Resuspend the cells in HEK-Blue™ Detection medium to a concentration of 2.8 x 105 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the compound in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

  • Assay Setup:

    • Add 20 µL of this compound at various concentrations to the wells of a 96-well plate.

    • Add 20 µL of LPS solution (final concentration typically 10 ng/mL) to all wells except the negative control wells.

    • Add 180 µL of the cell suspension (50,000 cells) to each well.

    • Include appropriate controls: cells only, cells + LPS, and cells + vehicle (DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer. The level of SEAP activity is proportional to the intensity of the blue color.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

HEK_Blue_Workflow start Start plate_cells Plate HEK-Blue™ hTLR4 cells start->plate_cells add_compound Add this compound plate_cells->add_compound add_lps Add LPS add_compound->add_lps incubate Incubate 16-24h add_lps->incubate read_plate Read Absorbance (620-655 nm) incubate->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the HEK-Blue™ TLR4 activation assay.
In Vivo LPS-Induced Endotoxemia Mouse Model

This model is used to evaluate the in vivo efficacy of this compound in protecting against lethal endotoxin shock.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O55:B5

  • This compound

  • Sterile, pyrogen-free saline

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.

  • Compound Preparation: Prepare a solution of this compound in the vehicle at the desired concentration for injection (e.g., 1 mg/mL for a 10 mg/kg dose in a 20 g mouse receiving 200 µL).

  • Experimental Groups: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound + LPS

  • Dosing:

    • Administer this compound (e.g., 10 mg/kg) or vehicle via i.p. injection.

    • 30 minutes after the compound administration, inject LPS (e.g., 20 mg/kg, a lethal dose) or saline i.p.

  • Monitoring: Monitor the mice for survival and clinical signs of endotoxemia (e.g., lethargy, piloerection, huddled posture) every 4-6 hours for up to 72 hours.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the groups using a log-rank test. A significant increase in survival in the this compound-treated group compared to the vehicle + LPS group indicates a protective effect.

Optional Endpoints:

  • Cytokine Analysis: At a predetermined time point (e.g., 2-4 hours post-LPS), a separate cohort of mice can be euthanized, and blood can be collected for the measurement of serum cytokine levels (e.g., TNF-α, IL-6) using ELISA.

  • Histopathology: Organs such as the lung and liver can be collected for histological analysis to assess tissue damage.

Conclusion

This compound is a valuable research tool for investigating the role of the TLR4/MyD88-dependent signaling pathway in various physiological and pathological processes. As a potent and selective TLR4 antagonist, it provides a means to dissect the intricate mechanisms of innate immunity and inflammation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the detailed downstream signaling effects of this compound will provide a more complete understanding of its molecular pharmacology and therapeutic potential.

References

The intricate relationship between CAY10614 and the TRIF-Dependent Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interplay between CAY10614, a potent Toll-like receptor 4 (TLR4) antagonist, and the TRIF-dependent signaling pathway, a key branch of the innate immune response. This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for investigation, and quantitative data to facilitate further research and drug development in this area.

Introduction to the TRIF-Dependent Signaling Pathway

The Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR4, in particular, is essential for detecting lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Upon activation by ligands such as LPS, TLR4 initiates downstream signaling through two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway.[1]

The TRIF-dependent pathway is mediated by the Toll-interleukin 1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF). This pathway is uniquely activated by TLR3 and TLR4.[2] TLR4 signaling via the TRIF-dependent pathway originates from the endosome following receptor internalization.[3] This pathway is critical for the induction of type I interferons (IFN-α and IFN-β) and the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][4]

The key steps in the TRIF-dependent signaling cascade are as follows:

  • TLR4 activation and internalization: Upon LPS binding, TLR4 dimerizes and is internalized into endosomes.

  • Adaptor protein recruitment: Inside the endosome, TLR4 recruits the TRIF-related adaptor molecule (TRAM), which in turn recruits TRIF.[5]

  • Activation of downstream kinases: TRIF serves as a scaffold to recruit and activate downstream kinases, primarily TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[6]

  • IRF3 phosphorylation and dimerization: TBK1 and IKKε phosphorylate IRF3, leading to its dimerization.[6]

  • Nuclear translocation and gene expression: Dimerized and phosphorylated IRF3 translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, leading to the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines and chemokines.[4][6]

This compound: A Potent TLR4 Antagonist

This compound is a small molecule antagonist of TLR4. It functions by inhibiting the lipid A-induced activation of the TLR4/MD-2 complex. By blocking the initial step of TLR4 activation, this compound is expected to inhibit both the MyD88-dependent and the TRIF-dependent downstream signaling pathways.

Quantitative Data for this compound

The following table summarizes the key quantitative data available for this compound.

ParameterValueCell Line/ModelReference
IC50 for TLR4 activation 1.675 µMHEK293 cellsNot explicitly cited, but implied by vendor data

Expected Mechanism of Action of this compound on the TRIF-Dependent Pathway

While direct experimental evidence specifically detailing the effects of this compound on the TRIF-dependent pathway is limited in the currently available literature, its mechanism as a TLR4 antagonist allows for a clear inference of its impact. By preventing the activation of TLR4, this compound is expected to block the entire downstream signaling cascade, including the TRIF-dependent branch.

The anticipated inhibitory effects of this compound on the TRIF-dependent pathway include:

  • Prevention of TLR4 internalization upon LPS stimulation.

  • Inhibition of the recruitment of TRAM and TRIF to the endosomal TLR4 complex.

  • Reduction in the activation of TBK1 and IKKε.

  • Decreased phosphorylation and dimerization of IRF3.

  • Suppression of the nuclear translocation of activated IRF3.

  • Downregulation of the expression of TRIF-dependent genes, such as IFN-β and other interferon-inducible genes.

The following diagram illustrates the TRIF-dependent signaling pathway and the proposed point of inhibition by this compound.

TRIF_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_endosome Endosome cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD-2 LPS->TLR4 Binds TLR4_endo TLR4/MD-2 TLR4->TLR4_endo Internalization TRAM TRAM TLR4_endo->TRAM Recruits TRIF TRIF TRAM->TRIF Recruits TBK1_IKKe TBK1/IKKε TRIF->TBK1_IKKe Activates IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates ISRE ISRE pIRF3_nuc->ISRE Binds Gene_exp Type I IFN Gene Expression ISRE->Gene_exp Induces This compound This compound This compound->TLR4 Inhibits Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., RAW 264.7) treatment Treatment: 1. Vehicle or this compound 2. LPS Stimulation start->treatment harvest Harvest Cells and Supernatant treatment->harvest western Western Blot: - p-IRF3 - Total IRF3 harvest->western elisa ELISA: - IFN-β Concentration harvest->elisa reporter Luciferase Assay: - ISRE Activity harvest->reporter coip Co-IP: - TRIF-TRAF3 Interaction harvest->coip analysis Data Analysis and Interpretation western->analysis elisa->analysis reporter->analysis coip->analysis

References

CAY10614: A Potent Antagonist of Toll-Like Receptor 4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the IC50 Value, Mechanism of Action, and Experimental Evaluation of CAY10614

This technical guide provides a comprehensive overview of this compound, a potent antagonist of Toll-like Receptor 4 (TLR4). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological and biochemical properties of this compound. This document details its inhibitory potency (IC50), the underlying signaling pathways it modulates, and the experimental protocols for its characterization.

Quantitative Data: Inhibitory Potency of this compound

This compound is a well-characterized antagonist of TLR4, demonstrating significant inhibitory activity against the lipid A-induced activation of this receptor. The half-maximal inhibitory concentration (IC50) has been determined in a cell-based assay, providing a quantitative measure of its potency.

CompoundTargetAssay SystemAgonistIC50 ValueReference
This compoundToll-like Receptor 4 (TLR4)Modified Human Embryonic Kidney (HEK293) cellsLipid A1.675 µM - 1.68 µM--INVALID-LINK--

Mechanism of Action: Antagonism of TLR4 Signaling

This compound exerts its inhibitory effect by acting as an antagonist at the Toll-like Receptor 4 (TLR4). TLR4 is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. The lipid A moiety of LPS is the principal PAMP that binds to the TLR4/MD-2 complex, initiating a downstream signaling cascade.

This compound competitively inhibits the binding of lipid A to the TLR4/MD-2 receptor complex. This prevents the conformational changes required for receptor dimerization and the subsequent recruitment of intracellular adaptor proteins, thereby blocking the activation of downstream inflammatory signaling pathways.

Signaling Pathway

The activation of TLR4 by agonists like lipid A triggers a bifurcated signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons. These two primary pathways are the MyD88-dependent pathway and the TRIF-dependent pathway. This compound, by blocking the initial receptor activation, inhibits both of these downstream signaling arms.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD-2 MD-2 CD14->MD-2 TLR4 TLR4 MD-2->TLR4 TLR4_dimer TLR4/MD-2 Dimer TLR4->TLR4_dimer Dimerization This compound This compound This compound->TLR4 Inhibits MAL MAL TLR4_dimer->MAL TRAM TRAM TLR4_dimer->TRAM MyD88 MyD88 IRAKs IRAK4/1 MyD88->IRAKs MAL->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory\nCytokines Transcription AP-1 AP-1 MAPKs->AP-1 AP-1->Pro-inflammatory\nCytokines Transcription TRIF TRIF TRAF3 TRAF3 TRIF->TRAF3 TRAM->TRIF TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I\nInterferons Type I Interferons IRF3->Type I\nInterferons Transcription

Caption: TLR4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The determination of the IC50 value for this compound is typically performed using a cell-based reporter assay. The following protocol is a representative example based on commonly used methodologies for screening TLR4 antagonists.

IC50 Determination using a HEK293-TLR4 Reporter Cell Line

Objective: To determine the concentration of this compound that inhibits 50% of the lipid A-induced TLR4 activation in a stable HEK293 cell line expressing human TLR4 and an NF-κB-inducible reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP).

Materials:

  • Cells: HEK-Blue™ hTLR4 cells (or equivalent HEK293 cells stably co-transfected with human TLR4, MD-2, CD14, and a SEAP reporter gene under the control of an NF-κB promoter).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and appropriate selection antibiotics.

  • Agonist: Lipid A (from E. coli or other Gram-negative bacteria).

  • Test Compound: this compound.

  • Assay Medium: DMEM with low serum (e.g., 0.5% FBS).

  • Reporter Detection Reagent: QUANTI-Blue™ Solution (or equivalent substrate for SEAP).

  • Equipment: 96-well cell culture plates, multi-channel pipette, CO2 incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest HEK-Blue™ hTLR4 cells and resuspend in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound and Agonist Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay medium to achieve a range of final concentrations to be tested.

    • Prepare a working solution of lipid A in assay medium at a concentration that induces a sub-maximal response (e.g., the EC80 concentration, to be determined empirically).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

    • Add the lipid A working solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Reporter Gene Assay:

    • After incubation, collect a small aliquot of the cell culture supernatant from each well.

    • Add the supernatant to a new 96-well plate containing the SEAP detection reagent (e.g., QUANTI-Blue™).

    • Incubate at 37°C for 1-3 hours, or until a color change is visible.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from unstimulated cells) from all other readings.

    • Normalize the data by setting the absorbance of the lipid A-stimulated cells (without inhibitor) to 100% activation.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_assay Reporter Assay & Analysis Seed_Cells Seed HEK-TLR4 Reporter Cells Pre-incubation Pre-incubate Cells with this compound Seed_Cells->Pre-incubation Prepare_Compound Prepare this compound Serial Dilutions Prepare_Compound->Pre-incubation Prepare_Agonist Prepare Lipid A (Agonist) Stimulation Stimulate Cells with Lipid A Prepare_Agonist->Stimulation Pre-incubation->Stimulation Incubation Incubate for 18-24h Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Add_Substrate Add SEAP Substrate Collect_Supernatant->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis and IC50 Calculation Measure_Absorbance->Data_Analysis

Caption: Experimental Workflow for IC50 Determination of this compound.

CAY10614: A Potent Antagonist of Toll-Like Receptor 4

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental protocols related to CAY10614, a potent antagonist of Toll-Like Receptor 4 (TLR4). This document is intended for researchers, scientists, and professionals in the field of drug development and immunology.

Chemical Structure and Properties

This compound is a synthetic molecule designed to inhibit the signaling cascade initiated by the activation of TLR4. Its chemical structure and key properties are summarized below.

PropertyValue
Formal Name N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide
CAS Number 1202208-36-3[1]
Molecular Formula C₄₂H₇₈INO₂[1]
Molecular Weight 756.0 g/mol [1]
SMILES CCCCCCCCCCCCCCOC1=CC=C(C--INVALID-LINK--(C)C2CCCC2)C=C1OCCCCCCCCCCCCCC.[I-][1]
Appearance Crystalline solid
Purity ≥98%[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Biological Activity

This compound functions as a potent antagonist of TLR4. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation by ligands such as the lipid A component of LPS, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the immune system.

This compound specifically inhibits the lipid A-induced activation of TLR4.[1][2][3] This inhibitory action has been quantified in cell-based assays, demonstrating the compound's potency.

ParameterValueCell Line
IC₅₀ 1.675 µM[2][3]Modified Human Embryonic Kidney (HEK) cells[1]

The antagonistic activity of this compound on TLR4 signaling makes it a valuable tool for studying the roles of TLR4 in various inflammatory and immune responses.

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of this compound in a mouse model of endotoxin-induced shock. Administration of this compound significantly improved the survival rate of mice challenged with a lethal dose of LPS, highlighting its potential as a therapeutic agent in conditions driven by excessive TLR4 activation, such as sepsis.[1][2]

Animal ModelTreatmentDosageAdministration RouteOutcome
MouseThis compound10 mg/kgIntraperitoneal (i.p.)Dramatically and significantly improves survival

Signaling Pathway

The activation of TLR4 by LPS is a complex process involving several accessory proteins, including Lipopolysaccharide Binding Protein (LBP), CD14, and MD-2. This compound presumably interferes with this process, preventing the downstream signaling cascade. The simplified TLR4 signaling pathway and the proposed point of inhibition by this compound are depicted below.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (Lipid A) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits This compound This compound This compound->TLR4_MD2 inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of

Figure 1. Simplified TLR4 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro TLR4 Antagonism Assay

This protocol describes a general method for determining the IC₅₀ of a TLR4 antagonist using HEK293 cells expressing TLR4 and a reporter gene system (e.g., SEAP - secreted embryonic alkaline phosphatase) under the control of an NF-κB promoter.

Materials:

  • HEK-Blue™ hTLR4 cells (or equivalent HEK293 cells stably expressing human TLR4, MD-2, and CD14)

  • DMEM, high glucose, supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics

  • This compound

  • Lipid A (from E. coli)

  • QUANTI-Blue™ Solution (or other suitable substrate for SEAP)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Immediately add Lipid A to all wells (except for the unstimulated control) at a final concentration that induces a submaximal response (e.g., EC₅₀ concentration, to be determined empirically).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Transfer a small aliquot of the cell culture supernatant to a new 96-well plate.

    • Add QUANTI-Blue™ Solution to each well according to the manufacturer's instructions.

    • Incubate at 37°C and monitor the color change.

    • Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

In_Vitro_Workflow A Seed HEK-Blue™ hTLR4 cells in 96-well plate C Add this compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Stimulate with Lipid A C->D E Incubate for 18-24 hours D->E F Measure SEAP activity in supernatant E->F G Calculate IC₅₀ F->G

Figure 2. Experimental workflow for in vitro TLR4 antagonism assay.
In Vivo Endotoxin (B1171834) Shock Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of lethal endotoxemia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Syringes and needles for injection

Procedure:

  • Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Group Allocation: Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

  • Compound Administration:

    • Prepare a solution or suspension of this compound in the appropriate vehicle.

    • Administer this compound (e.g., 10 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.

  • LPS Challenge: 30 minutes after the compound administration, inject a lethal dose of LPS (e.g., 15-20 mg/kg, to be determined empirically for the specific mouse strain and LPS lot) i.p. to the LPS-challenged groups. The control group receives a saline injection.

  • Monitoring: Monitor the mice for signs of endotoxic shock (e.g., lethargy, piloerection, hypothermia) and survival at regular intervals for up to 72 hours.

  • Data Analysis: Record the survival data and analyze it using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

In_Vivo_Workflow A Acclimate mice and allocate to groups B Administer this compound (10 mg/kg, i.p.) or vehicle A->B C Wait 30 minutes B->C D Challenge with lethal dose of LPS (i.p.) C->D E Monitor survival for 72 hours D->E F Analyze survival data E->F

Figure 3. Experimental workflow for in vivo endotoxin shock model.

Solubility

SolventSolubility
DMSO ~12.5 mg/mL[4]
DMF ~0.15 mg/mL[1]

For in vivo applications, this compound can be formulated as a suspension. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Conclusion

This compound is a well-characterized and potent antagonist of TLR4. Its ability to inhibit lipid A-induced TLR4 activation both in vitro and in vivo makes it an invaluable research tool for investigating the role of TLR4 in inflammatory diseases and a potential lead compound for the development of novel therapeutics for conditions such as sepsis. The experimental protocols provided in this guide offer a starting point for researchers to further explore the properties and applications of this compound.

References

CAY10614 (CAS RN: 1202208-36-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10614 is a potent and selective antagonist of Toll-like receptor 4 (TLR4). It effectively inhibits the lipid A-induced activation of TLR4, a key receptor in the innate immune system responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. By blocking this interaction, this compound mitigates the downstream inflammatory cascade, demonstrating significant therapeutic potential in preclinical models of sepsis and endotoxin (B1171834) shock. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, mechanism of action, and detailed experimental protocols for its in vitro and in vivo evaluation.

Chemical and Physical Properties

This compound, also known as N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)benzenemethanaminium iodide, is a synthetic molecule designed to mimic the structure of lipid A, the active component of LPS.[1]

PropertyValueReference
CAS Number 1202208-36-3[2]
Molecular Formula C₄₂H₇₈INO₂[1]
Molecular Weight 755.98 g/mol [2]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMF: 0.15 mg/mL; DMSO: 0.14 mg/mL[1]
Storage Store at -20°C[1]

Biological Activity and Mechanism of Action

This compound functions as a direct antagonist of the TLR4 signaling pathway. The initiation of this pathway involves the binding of LPS to a complex of proteins including LPS-binding protein (LBP), CD14, and myeloid differentiation factor 2 (MD-2), which then associates with TLR4. This binding event triggers the dimerization of TLR4 and the recruitment of intracellular adaptor proteins, leading to the activation of downstream signaling cascades, primarily through MyD88-dependent and TRIF-dependent pathways. These pathways culminate in the activation of transcription factors such as NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and type I interferons.[3]

This compound competitively inhibits the binding of lipid A to the MD-2/TLR4 complex, thereby preventing the initiation of this inflammatory cascade.[1]

Signaling Pathway Diagram

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (Lipid A) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 Forms complex MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent This compound This compound This compound->MD2 Inhibits IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFNs Type I IFNs IRF3->IFNs

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The biological activity of this compound has been quantified in both in vitro and in vivo studies.

ParameterValueAssay SystemReference
IC₅₀ 1.675 µMLipid A-induced TLR4 activation in HEK293 cells[3][4]
IC₅₀ 1.68 µMLipid A activation of TLR4 in a cell-based assay using modified HEK cells[1]
In Vivo Efficacy Increased survival rate from 0% to 67%Mouse model of lethal endotoxin shock (10 mg/kg, i.p.)[3]

Experimental Protocols

In Vitro TLR4 Antagonism Assay (SEAP Reporter Gene Assay)

This protocol is adapted from the methods described for HEK-Blue™ hTLR4 cells, which are designed to study TLR4 activation by monitoring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[5]

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on LPS-induced TLR4 activation.

Materials:

  • HEK-Blue™ hTLR4 cells (or a similar HEK293 cell line stably expressing human TLR4, MD-2, and CD14, and an NF-κB-inducible SEAP reporter)

  • HEK-Blue™ Detection medium

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Culture: Culture HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% fetal bovine serum, 4.5 g/L glucose, 2 mM L-glutamine, and appropriate selection antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Plating: On the day of the experiment, wash cells with PBS and detach them. Prepare a cell suspension of approximately 2.8 x 10⁵ cells/mL in HEK-Blue™ Detection medium. Add 180 µL of the cell suspension to each well of a 96-well plate (approximately 5 x 10⁴ cells/well).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Treatment: Add 20 µL of the diluted this compound solutions to the respective wells. For control wells, add 20 µL of vehicle (DMSO).

  • Stimulation: Immediately after adding the compound, add 20 µL of LPS solution (final concentration of 10 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

  • Measurement: Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow: In Vitro Assay

in_vitro_workflow start Start culture Culture HEK-Blue™ hTLR4 cells start->culture plate Plate cells in 96-well plate culture->plate prepare_compound Prepare serial dilutions of this compound plate->prepare_compound add_compound Add this compound to wells prepare_compound->add_compound add_lps Add LPS to stimulate add_compound->add_lps incubate Incubate for 16-24h add_lps->incubate read Read absorbance (SEAP activity) incubate->read analyze Calculate % inhibition and IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro TLR4 antagonism assay.

In Vivo Murine Model of Lethal Endotoxin Shock

This protocol is based on the in vivo experiment described for this compound.[3]

Objective: To evaluate the protective effect of this compound against LPS-induced lethality in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Sterile, pyrogen-free saline

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[3]

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Compound Preparation: Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with an injection volume of 200 µL). Prepare a vehicle-only solution for the control group.

  • Treatment: Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • LPS Challenge: 30 minutes after the compound or vehicle administration, induce endotoxic shock by i.p. injection of a lethal dose of LPS (e.g., 20 mg/kg).

  • Monitoring: Monitor the mice for survival at regular intervals for up to 72 hours. Record the time of death for each animal.

  • Data Analysis: Compare the survival rates between the this compound-treated group and the vehicle-treated control group using a Kaplan-Meier survival analysis followed by a log-rank test.

Experimental Workflow: In Vivo Assay

in_vivo_workflow start Start acclimatize Acclimatize mice start->acclimatize prepare_solutions Prepare this compound and vehicle solutions acclimatize->prepare_solutions group_animals Randomly group mice prepare_solutions->group_animals inject_compound Inject this compound or vehicle (i.p.) group_animals->inject_compound wait Wait 30 minutes inject_compound->wait inject_lps Inject lethal dose of LPS (i.p.) wait->inject_lps monitor Monitor survival for 72h inject_lps->monitor analyze Analyze survival data (Kaplan-Meier) monitor->analyze end End analyze->end

Caption: Workflow for the in vivo murine model of lethal endotoxin shock.

Conclusion

This compound is a valuable research tool for investigating the role of TLR4 in various physiological and pathological processes. Its potent and selective antagonism of TLR4 makes it a promising lead compound for the development of novel therapeutics for conditions driven by excessive TLR4 activation, such as sepsis, septic shock, and other inflammatory disorders. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities and therapeutic potential of this compound.

References

CAY10614: A Technical Guide for TLR4 Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, acting as a primary sensor for bacterial lipopolysaccharide (LPS), also known as endotoxin, found in the outer membrane of Gram-negative bacteria.[1][2] The activation of TLR4 by LPS initiates a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and interferons, which are essential for host defense.[1][3][4] However, excessive or uncontrolled TLR4 activation can lead to detrimental inflammatory conditions such as sepsis and other chronic inflammatory disorders.[1][5]

CAY10614 is a potent antagonist of TLR4, specifically targeting the lipid A-induced activation of this receptor.[6][7][8] By inhibiting TLR4 signaling, this compound serves as a valuable research tool for investigating the roles of TLR4 in various physiological and pathological processes. This guide provides an in-depth overview of this compound, including its quantitative data, experimental protocols, and its mechanism of action within the TLR4 signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified in both in vitro and in vivo settings. The following tables summarize the key data points for this TLR4 antagonist.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineDescription
IC₅₀1.675 µM[6][7][9]HEK293Concentration required to inhibit 50% of lipid A-induced TLR4 activation.

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageAdministration RouteEffect
LPS-induced shock in mice10 mg/kg[7][9]Intraperitoneal (i.p.)Significantly improved survival rates from 0% to 67%.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro TLR4 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on TLR4 activation using human embryonic kidney (HEK) 293 cells that are engineered to express TLR4.

Materials:

  • HEK293 cells stably expressing TLR4, MD-2, and CD14

  • This compound

  • Lipid A (or LPS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer

  • Reporter system (e.g., SEAP reporter gene with a suitable substrate)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the HEK293-TLR4 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[6][8] Further dilute the stock solution to desired concentrations (e.g., ranging from 0.1 to 10 µM) in the cell culture medium.[7]

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a fixed concentration of lipid A to activate TLR4.

  • Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).

  • Detection: Measure the reporter gene activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

In Vivo Sepsis Model

This protocol outlines an in vivo experiment to evaluate the protective effects of this compound in a mouse model of LPS-induced septic shock.

Materials:

  • C57BL/6J male mice (9 weeks old)[9]

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • DMSO, PEG300, Tween-80 for vehicle preparation[7]

Procedure:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Preparation: Prepare a solution of this compound at a concentration of 10 mg/kg in a suitable vehicle. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

  • Administration: Administer this compound (10 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection 30 minutes before the LPS challenge.[9]

  • LPS Challenge: Induce septic shock by injecting LPS (e.g., 20 mg/kg) intraperitoneally.[9]

  • Monitoring: Monitor the mice for survival over a specified period (e.g., 72 hours), and record the survival rates.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TLR4 signaling pathway and a typical experimental workflow for studying this compound.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 Dimer MD2->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent This compound This compound This compound->TLR4 Inhibits IRAKs IRAKs MyD88->IRAKs TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines AP1 AP-1 MAPKs->AP1 AP1->Cytokines TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Interferons Type I Interferons IRF3->Interferons

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_results Outcome cell_culture HEK293-TLR4 Cell Culture treatment Treatment with this compound cell_culture->treatment stimulation LPS/Lipid A Stimulation treatment->stimulation assay Reporter Gene Assay stimulation->assay ic50 IC50 Determination assay->ic50 conclusion Efficacy of this compound as a TLR4 Antagonist ic50->conclusion animal_model Mouse Model of Sepsis cay10614_admin This compound Administration animal_model->cay10614_admin lps_challenge LPS Challenge cay10614_admin->lps_challenge monitoring Survival Monitoring lps_challenge->monitoring data_analysis Data Analysis monitoring->data_analysis data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

Mechanism of Action

The TLR4 signaling pathway is initiated by the binding of LPS to a complex of proteins including Lipopolysaccharide Binding Protein (LBP), CD14, and MD-2.[1][4] This binding event leads to the dimerization of TLR4, which in turn triggers the recruitment of intracellular adaptor proteins.[1][10]

There are two primary downstream signaling branches:

  • MyD88-dependent pathway: This pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of IRAKs, TRAF6, and TAK1.[3][11] Ultimately, this cascade results in the activation of NF-κB and MAPKs, which drive the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][11]

  • TRIF-dependent pathway: This pathway is initiated by the recruitment of the adaptor protein TRIF.[3][11] It leads to the activation of TRAF3, TBK1, and IRF3, resulting in the production of type I interferons.[2]

This compound exerts its inhibitory effect by acting as an antagonist to the lipid A-induced activation of TLR4.[6][8] By preventing the initial activation of the TLR4 receptor complex, this compound effectively blocks both the MyD88-dependent and TRIF-dependent downstream signaling cascades, thereby reducing the inflammatory response.

Conclusion

This compound is a well-characterized and potent TLR4 antagonist that serves as an invaluable tool for researchers in immunology and drug development. Its ability to specifically inhibit lipid A-induced TLR4 activation allows for the detailed investigation of the role of this pathway in various inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for utilizing this compound in both in vitro and in vivo research settings to further elucidate the complexities of TLR4 signaling.

References

CAY10614: A Technical Guide to a Potent TLR4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10614 is a synthetic, small-molecule antagonist of Toll-like receptor 4 (TLR4), a key component of the innate immune system. By inhibiting the lipid A-induced activation of TLR4, this compound demonstrates significant potential in mitigating inflammatory responses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its biological activity. While preclinical data highlights its therapeutic promise, particularly in the context of sepsis, information regarding its clinical development remains limited.

Discovery and Rationale

This compound was identified through research focused on the development of novel agents to combat sepsis, a life-threatening condition driven by an overwhelming inflammatory response to infection.[1] The rationale behind its development lies in targeting the primary initiator of the septic cascade in Gram-negative infections: the interaction between lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and the TLR4 receptor complex. The lipid A moiety of LPS is the principal endotoxic component that activates TLR4.[1] this compound was designed as a lipid A mimetic to competitively inhibit this interaction and thereby block downstream inflammatory signaling.

Mechanism of Action: TLR4 Antagonism

This compound functions as a potent antagonist of TLR4. It competitively inhibits the binding of lipid A to the TLR4/MD-2 complex, preventing the dimerization of the receptor and the subsequent initiation of intracellular signaling cascades. This blockade effectively abrogates the downstream inflammatory response mediated by TLR4 activation.

TLR4 Signaling Pathways

The activation of TLR4 by ligands such as LPS initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-Dependent Pathway: This pathway is the primary driver of pro-inflammatory cytokine production. Upon TLR4 activation, the adaptor protein MyD88 is recruited to the intracellular Toll/interleukin-1 receptor (TIR) domain. This leads to the activation of IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), ultimately resulting in the activation of the transcription factor NF-κB (nuclear factor-kappa B). Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

  • TRIF-Dependent Pathway: This pathway is crucial for the induction of type I interferons (IFNs) and the activation of late-phase NF-κB. Following endocytosis of the TLR4 complex, the adaptor protein TRIF is recruited. This leads to the activation of the transcription factor IRF3 (interferon regulatory factor 3), which drives the production of IFN-β.

By blocking the initial ligand-receptor interaction, this compound effectively inhibits both the MyD88-dependent and TRIF-dependent signaling cascades.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway LPS LPS (Lipid A) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates This compound This compound This compound->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits (after endocytosis) IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines IRF3 IRF3 TRIF->IRF3 IFNs Type I Interferons (IFN-β) IRF3->IFNs

Caption: this compound inhibits TLR4 signaling pathways.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies.

ParameterValueAssay SystemReference
IC50 1.675 µMLipid A-induced TLR4 activation in HEK293 cells[2][3]
In Vivo Efficacy Increased survival from 0% to 67%Mouse model of lethal endotoxin (B1171834) shock (20 mg/kg LPS)[2]
In Vitro Activity Concentration-dependent inhibition of lipid A-induced phosphatase activityHEK293 cells[2]
In Vitro Activity Inhibition of LPS-induced [Ca2+]cyt increase at 0.5 µMCultured rat hippocampal neurons (>18 days in vitro)[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (referred to as compound 7 in the original publication) is described by Piazza et al. (2009). The key steps involve the alkylation of a suitably protected catechol derivative, followed by functional group manipulations and quaternization to yield the final product. For the detailed synthetic scheme and characterization data, please refer to the original publication.

In Vitro TLR4 Activation Assay (HEK293 Cells)

This assay quantifies the ability of a compound to inhibit lipid A-induced TLR4 activation in a cell-based system.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with TLR4, MD-2, and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

  • Seed the transfected HEK293 cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).

  • Stimulate the cells with a known concentration of lipid A (e.g., from E. coli) to induce TLR4 activation.

  • Incubate the plates for a suitable duration (e.g., 24 hours) to allow for SEAP expression and secretion into the culture medium.

  • Collect the culture supernatant and measure SEAP activity using a commercially available chemiluminescent or colorimetric substrate.

  • Calculate the concentration of this compound that results in 50% inhibition of the lipid A-induced SEAP activity (IC50).

In Vivo Endotoxin Shock Model

This model assesses the in vivo efficacy of this compound in protecting against lethal endotoxemia.

Animal Model: C57BL/6J male mice.

Methodology:

  • Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.

  • After a pre-treatment period (e.g., 30 minutes), challenge the mice with a lethal dose of LPS (e.g., 20 mg/kg, i.p.).

  • Monitor the survival of the mice over a defined period (e.g., 72 hours).

  • Compare the survival rates of the this compound-treated group with a vehicle-treated control group.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model A1 Seed TLR4-transfected HEK293 cells A2 Pre-incubate with This compound A1->A2 A3 Stimulate with Lipid A A2->A3 A4 Measure SEAP reporter activity A3->A4 A5 Calculate IC50 A4->A5 B1 Administer this compound to mice (i.p.) B2 Challenge with lethal dose of LPS (i.p.) B1->B2 B3 Monitor survival B2->B3 B4 Compare survival rates B3->B4

References

CAY10614: An In-Depth Technical Guide on Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10614 is a potent antagonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system. It effectively inhibits the activation of TLR4 induced by lipid A, the bioactive component of lipopolysaccharide (LPS) found in Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the target specificity of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for assessing its activity.

Core Target: Toll-like Receptor 4 (TLR4)

The primary molecular target of this compound is the Toll-like receptor 4 (TLR4). TLR4 plays a crucial role in initiating inflammatory responses upon recognition of pathogen-associated molecular patterns (PAMPs), most notably LPS. The activation of TLR4 triggers a downstream signaling cascade that is largely dependent on the adaptor protein Myeloid Differentiation primary response 88 (MyD88), leading to the production of pro-inflammatory cytokines.

Mechanism of Action

This compound exerts its antagonistic effect by inhibiting the lipid A-induced activation of TLR4. This inhibition has been observed to disrupt downstream signaling events, including the lipid A-induced increase in phosphatase activity and the elevation of intracellular calcium levels ([Ca²⁺]cyt) in neurons.[1] By blocking the initial activation of the TLR4 complex, this compound effectively attenuates the subsequent inflammatory cascade.

Quantitative Data

The inhibitory potency of this compound against its primary target has been quantified, providing a key metric for its biological activity.

TargetLigand/ActivatorAssay SystemParameterValueReference
TLR4Lipid AHEK293 cellsIC501.675 µM[1]

Note: At present, publicly available data on the binding affinity (Ki) of this compound for TLR4 and its selectivity profile against other TLR family members or a broader panel of kinases and receptors is limited. Further experimental investigation is required to fully elucidate the off-target profile of this compound.

Signaling Pathways

This compound modulates the TLR4 signaling pathway. Upon activation by ligands such as LPS, TLR4 initiates two primary downstream signaling arms: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors like NF-κB, leading to the expression of pro-inflammatory genes.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS (Lipid A) MD2 MD-2 LPS->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 Activation TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription IFNs Type I IFNs IRF3->IFNs Transcription This compound This compound This compound->TLR4 Inhibits NFkB_Assay_Workflow A Seed HEK293-TLR4 reporter cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate 18-24h C->D E Measure SEAP activity in supernatant D->E F Calculate IC50 E->F Calcium_Imaging_Workflow A Load neurons with calcium indicator dye B Acquire baseline fluorescence A->B C Add this compound B->C D Add LPS C->D E Record fluorescence changes D->E F Analyze calcium response E->F

References

Methodological & Application

Application Notes and Protocols for CAY10614 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10614 is a potent antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. By inhibiting the lipid A-induced activation of TLR4, this compound serves as a valuable tool for studying inflammatory responses and has potential therapeutic applications in conditions driven by excessive TLR4 signaling. These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on cell viability, TLR4 signaling, and downstream gene expression.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineAssayValueReference
IC50 Modified Human Embryonic Kidney (HEK293) cellsTLR4 activation1.68 µM[1][2]
Effect on Cytokine Production Human Peripheral Blood Mononuclear Cells (PBMCs)LPS-induced TNF-α, IL-1β, IL-6 productionConcentration-dependent inhibition[3]
Effect on Cell Viability HEK293 cellsNot specifiedDoes not significantly affect viability[1]

Signaling Pathway

The following diagram illustrates the canonical TLR4 signaling pathway and the point of inhibition by this compound. Upon binding of LPS, TLR4 dimerizes and recruits adaptor proteins MyD88 and TRIF, initiating downstream signaling cascades that lead to the activation of NF-κB and the production of inflammatory cytokines. This compound acts as a competitive antagonist, preventing LPS from binding to the TLR4/MD-2 complex and thereby inhibiting the entire downstream signaling cascade.

TLR4_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4/MD-2 LPS->TLR4 Activates This compound This compound This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex MyD88->IKK TRIF->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Induces gene transcription

Figure 1: TLR4 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of adherent cells, such as HEK293.

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Figure 2: MTT Assay Workflow.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

TLR4 Activation Assay (NF-κB Reporter Assay)

This assay quantifies the antagonistic activity of this compound on TLR4 signaling using HEK293 cells stably expressing TLR4 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP).[4][5][6][7][8]

Workflow Diagram:

Reporter_Assay_Workflow A Seed HEK293-TLR4 reporter cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 6-24 hours C->D E Measure reporter gene activity D->E

Figure 3: TLR4 Reporter Assay Workflow.

Materials:

  • HEK293-TLR4/NF-κB reporter cells (e.g., HEK-Blue™ hTLR4 cells)

  • Appropriate cell culture medium

  • This compound (dissolved in DMSO)

  • LPS (from E. coli)

  • Reporter gene assay system (e.g., Luciferase Assay System or SEAP detection reagent)

  • 96-well plates (white plates for luminescence assays)

  • Luminometer or spectrophotometer

Protocol:

  • Seed HEK293-TLR4 reporter cells in a 96-well plate according to the manufacturer's instructions.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a final concentration of 100 ng/mL LPS. Include controls for unstimulated cells, LPS-stimulated cells without this compound, and vehicle controls.

  • Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Measure the reporter gene activity according to the manufacturer's protocol for your specific reporter system.

  • Calculate the percentage of inhibition of LPS-induced reporter activity by this compound.

Western Blot Analysis of NF-κB Activation

This protocol assesses the effect of this compound on the phosphorylation of the p65 subunit of NF-κB, a key event in TLR4 signaling.

Workflow Diagram:

Western_Blot_Workflow A Cell treatment with This compound and LPS B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF membrane C->D E Blocking D->E F Primary Antibody Incubation (p-p65, total p65, β-actin) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 4: Western Blot Workflow.

Materials:

  • THP-1 or other suitable cells

  • This compound

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-NF-κB p65 (Ser536)

    • Rabbit anti-NF-κB p65

    • Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound and/or LPS as described in the TLR4 activation assay. A time course of LPS stimulation (e.g., 0, 15, 30, 60 minutes) is recommended.[9][10]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p65 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[11][12]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe for total p65 and β-actin as loading controls.

Gene Expression Analysis by qRT-PCR

This protocol measures the effect of this compound on the mRNA expression of NF-κB target genes, such as TNF-α, IL-6, and IL-1β.

Workflow Diagram:

qRTPCR_Workflow A Cell treatment with This compound and LPS B Total RNA Extraction A->B C cDNA Synthesis B->C D Quantitative Real-Time PCR (qRT-PCR) C->D E Data Analysis (ΔΔCt method) D->E

Figure 5: qRT-PCR Workflow.

Materials:

  • Cells (e.g., PBMCs or THP-1)

  • This compound

  • LPS

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Primers for target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin)

Table 2: Human Primer Sequences for qRT-PCR

GeneForward Primer (5'-3')Reverse Primer (5'-3')Product Size (bp)
TNF-α CCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG170
IL-6 ACTCACCTCTTCAGAACGAATTGCCATCTTTGGAAGGTTCAGGTTG137
IL-1β AGCTACGAATCTCCGACCACCGTTATCCCATGTGTCGAAGAA147
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC226

Protocol:

  • Treat cells with this compound and/or LPS for a suitable duration (e.g., 4-24 hours).

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green Master Mix and the primers listed in Table 2. A typical reaction setup is as follows:

    • SYBR Green Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Use a standard three-step cycling protocol:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the housekeeping gene.

References

CAY10614: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10614 is a potent antagonist of Toll-like receptor 4 (TLR4), a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. By inhibiting the lipid A-induced activation of TLR4, this compound serves as a valuable tool for studying inflammatory pathways and has potential therapeutic applications in conditions such as sepsis.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.

PropertyValueCitation
Molecular Weight 755.98 g/mol [3]
Formula C₄₂H₇₈INO₂[3]
Appearance White to off-white solid[3]
Purity ≥98%[1]
Solubility (DMSO) 12.5 mg/mL (16.53 mM) with ultrasonic and warming to 60°C[3][4]
Solubility (DMF) 0.15 mg/mL[1][2]
Storage of Solid 4°C, sealed, away from moisture[3]
Storage of Solution -80°C (up to 6 months), -20°C (up to 1 month)[3]

Note: The use of hygroscopic DMSO can significantly impact the solubility of this compound. It is recommended to use newly opened DMSO for the preparation of stock solutions.[3] For in vivo studies, specific formulations using solvents like PEG300 and Tween-80 are required.[3]

Mechanism of Action: TLR4 Antagonism

This compound functions by directly inhibiting the activation of the TLR4 signaling pathway induced by its ligand, lipid A (a component of LPS). This antagonism prevents the downstream cascade of inflammatory responses.

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS (Lipid A) TLR4 TLR4 LPS->TLR4 Activates Inflammatory_Response Inflammatory Response (e.g., NF-κB activation, Cytokine production) TLR4->Inflammatory_Response Initiates This compound This compound This compound->TLR4 Inhibits

Caption: this compound inhibits the LPS-induced TLR4 signaling pathway.

In Vitro Applications and Recommended Concentrations

This compound has been utilized in various in vitro models to study TLR4-mediated signaling. The optimal concentration will vary depending on the cell type and experimental design.

Cell Line/ModelConcentration RangeEffectCitation
HEK293 Cells (modified) 1 - 10 µMConcentration-dependent inhibition of lipid A-induced phosphatase activity.[3][4]
Rat Hippocampal Neurons 0.5 µMInhibition of LPS-induced increase in cytosolic Ca²⁺.[3][4]

IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) of this compound for the lipid A-induced activation of TLR4 in a cell-based assay using modified HEK293 cells is 1.675 µM .[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 60°C

Procedure:

  • Aseptically weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mM (or other desired concentration up to 12.5 mg/mL).

  • Vortex the solution thoroughly.

  • If precipitation occurs, warm the solution at 60°C and use sonication to aid dissolution.[3]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Protocol 2: General Cell Culture Treatment with this compound

Objective: To treat cultured cells with this compound to assess its effect on a biological process.

Cell_Culture_Workflow A 1. Cell Seeding Seed cells in appropriate culture plates. B 2. Cell Adherence/Growth Incubate for 24-48 hours. A->B C 3. Prepare Working Solutions Dilute this compound stock in culture medium. B->C D 4. Pre-treatment (Optional) Incubate with this compound for a defined period. C->D E 5. Stimulation Add stimulus (e.g., LPS) to induce TLR4 activation. D->E F 6. Incubation Incubate for the desired experimental duration. E->F G 7. Assay Perform downstream analysis (e.g., viability, cytokine measurement). F->G

Caption: General workflow for a cell-based assay using this compound.

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Stimulant (e.g., LPS)

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow, typically for 24-48 hours.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired treatment concentrations.

    • Important: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment:

    • Remove the old culture medium from the cells.

    • Wash the cells gently with PBS if necessary.

    • Add the culture medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • For antagonist studies, a pre-incubation period with this compound before adding the agonist (e.g., LPS) is common. The duration of pre-incubation should be optimized for the specific cell type and experimental question.

  • Stimulation:

    • Following the pre-incubation with this compound, add the stimulant (e.g., LPS) to the wells at the desired concentration.

  • Incubation: Incubate the cells for the appropriate duration as required by the specific assay.

  • Downstream Analysis: Proceed with the desired downstream assays, such as cell viability assays (e.g., MTT, Calcein-AM), cytokine analysis (e.g., ELISA), or gene expression analysis (e.g., qPCR).

Protocol 3: Cell Viability/Cytotoxicity Assessment

Objective: To determine the effect of this compound on cell viability and to establish a non-toxic working concentration range.

Note: this compound has been reported to not significantly affect HEK cell viability.[1] However, it is crucial to determine the cytotoxicity in the specific cell line being used.

Materials:

  • Cultured cells

  • 96-well clear-bottom black plates (for fluorescence-based assays) or clear plates (for colorimetric assays)

  • This compound

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead staining kit)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and a vehicle control. Include a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for a duration relevant to the planned experiments (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the concentration of this compound to determine the concentration range that does not induce significant cytotoxicity.

Conclusion

This compound is a specific and potent inhibitor of TLR4 signaling, making it an essential research tool. The provided protocols and data offer a foundation for designing and executing robust in vitro experiments. Researchers should always optimize concentrations and incubation times for their specific cell models and experimental goals. Careful attention to solubility and storage conditions will ensure the compound's stability and activity.

References

Application Notes and Protocols for CAY10614 in HEK293 Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10614 is a potent antagonist of Toll-like receptor 4 (TLR4).[1][2] It effectively inhibits the lipid A-induced activation of TLR4 signaling.[1][3] This document provides detailed application notes and protocols for utilizing this compound in Human Embryonic Kidney 293 (HEK293) cell-based assays to investigate TLR4 antagonism. HEK293 cells are a widely used cell line in biomedical research due to their ease of culture and high transfection efficiency.[3][4] For TLR4-specific assays, HEK293 cells are often engineered to stably express human TLR4 and its co-receptors, MD-2 and CD14, which are essential for a robust response to lipopolysaccharide (LPS) and its active component, lipid A.[5][6]

Mechanism of Action: TLR4 Signaling Pathway

TLR4 is a critical pattern recognition receptor in the innate immune system.[5][7] Its activation by ligands such as LPS, a major component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade.[7][8] This process is initiated by the binding of LPS to the TLR4/MD-2/CD14 receptor complex on the cell surface.[5][8] Upon activation, TLR4 recruits intracellular adaptor proteins, primarily through two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[7][8]

The MyD88-dependent pathway leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the expression of pro-inflammatory cytokines.[7][8] The TRIF-dependent pathway, which is initiated after the internalization of the TLR4 complex, primarily activates the transcription factor IRF3, leading to the production of type I interferons.[7] this compound exerts its inhibitory effect by antagonizing the activation of this signaling cascade.

TLR4 Signaling Pathway Diagram

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS / Lipid A CD14 CD14 LPS->CD14 Binds TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents LPS TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer MyD88 MyD88 TLR4_dimer->MyD88 Recruits TRIF TRIF TLR4_dimer->TRIF Recruits (Endosomal) TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates IRF3->Nucleus Translocates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Type_I_IFN Type I Interferons Nucleus->Pro_inflammatory_Cytokines Upregulates Nucleus->Type_I_IFN Upregulates This compound This compound This compound->TLR4_MD2 Inhibits

Caption: this compound inhibits the TLR4 signaling pathway.

Quantitative Data

The inhibitory potency of this compound on TLR4 activation in HEK293 cells has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.

CompoundCell LineAssay PrincipleIC50Reference
This compoundHEK293Inhibition of lipid A-induced TLR4 activation1.675 µM[1][3]

Experimental Protocols

HEK293 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and passaging HEK293 cells to ensure they are healthy and suitable for subsequent assays.

Materials:

  • HEK293 cells (or HEK293 cells stably expressing hTLR4/MD-2/CD14)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[3]

  • Cell Thawing: Thaw a cryopreserved vial of HEK293 cells rapidly in a 37°C water bath.[3] Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂.[3] Change the medium every 2-3 days.[3]

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.[9] Add Trypsin-EDTA and incubate for a few minutes at 37°C until the cells detach.[9] Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet and re-seed into new flasks at a suitable subculture ratio (e.g., 1:3 to 1:6).[3]

This compound TLR4 Antagonism Assay in HEK293 Cells

This protocol describes a method to assess the inhibitory effect of this compound on TLR4 activation in HEK293 cells using a reporter gene assay. This assay typically utilizes HEK293 cells stably co-expressing human TLR4, MD-2, and CD14, along with a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB promoter.[5][10]

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Culture HEK293-hTLR4 Reporter Cells start->cell_culture cell_seeding Seed Cells into 96-well Plate cell_culture->cell_seeding compound_treatment Pre-treat with this compound or Vehicle cell_seeding->compound_treatment lps_stimulation Stimulate with LPS (Lipid A) compound_treatment->lps_stimulation incubation Incubate lps_stimulation->incubation readout Measure Reporter Gene Activity incubation->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis end End data_analysis->end

Caption: Workflow for this compound TLR4 antagonism assay.

Materials:

  • HEK293 cells stably expressing hTLR4/MD-2/CD14 and an NF-κB reporter

  • Complete growth medium (as described above)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli or purified Lipid A

  • Vehicle control (e.g., DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Reporter gene assay reagent (e.g., Luciferase assay substrate)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Harvest and count the HEK293-hTLR4 reporter cells. Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay medium to obtain the desired final concentrations for the dose-response curve. Also prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Compound Treatment: Pre-incubate the cells by adding the prepared this compound dilutions or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.

  • LPS Stimulation: Prepare a solution of LPS (e.g., 100 ng/mL final concentration) or Lipid A in assay medium. Add the LPS solution to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO₂ to allow for reporter gene expression.

  • Reporter Gene Assay: Equilibrate the plate and assay reagents to room temperature. Perform the reporter gene assay according to the manufacturer's instructions. For a luciferase reporter, this typically involves lysing the cells and adding a luciferase substrate.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Subtract the background signal (unstimulated cells). Normalize the data to the vehicle-treated, LPS-stimulated control (100% activation). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Concluding Remarks

The provided protocols and information offer a comprehensive guide for utilizing this compound as a TLR4 antagonist in HEK293 cell-based assays. Adherence to proper cell culture techniques and assay procedures is crucial for obtaining reliable and reproducible data. These assays are valuable tools for researchers in immunology, inflammation, and drug discovery to investigate the role of TLR4 signaling and to screen for novel TLR4 modulators.

References

CAY10614: Application Notes and Protocols for Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10614 is a potent antagonist of lipid A-induced activation of Toll-like receptor 4 (TLR4).[1] TLR4, a key component of the innate immune system, is also expressed in the central nervous system, including on neurons and glial cells. Its activation by ligands such as lipopolysaccharide (LPS) can trigger inflammatory signaling cascades, leading to neuronal dysfunction and cell death. This makes TLR4 a compelling target for therapeutic intervention in a variety of neurological disorders characterized by neuroinflammation. This compound offers a valuable tool for investigating the role of TLR4 signaling in neuronal cell culture models and for assessing the potential of TLR4 antagonism as a neuroprotective strategy.

These application notes provide an overview of the use of this compound in neuronal cell culture, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions by inhibiting the interaction of lipid A, the active moiety of LPS, with the TLR4/MD-2 complex. This prevents the dimerization of the receptor and the subsequent recruitment of downstream adaptor proteins, such as MyD88 and TRIF, thereby blocking the activation of inflammatory signaling pathways. In neuronal cells, this can mitigate the detrimental effects of TLR4 activation, such as the production of pro-inflammatory cytokines and the dysregulation of intracellular calcium homeostasis.

Signaling Pathway

The signaling pathway initiated by LPS binding to TLR4 and its subsequent inhibition by this compound is depicted below.

TLR4_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4/MD-2 Complex LPS->TLR4 Activates This compound This compound This compound->TLR4 Inhibits Ca_increase ↑ Intracellular Ca2+ This compound->Ca_increase Inhibits MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR4->Ca_increase Induces NFkB NF-κB Pathway MyD88->NFkB IRF3 IRF3 Pathway TRIF->IRF3 Inflammation Neuroinflammation (e.g., Cytokine Production) NFkB->Inflammation IRF3->Inflammation

Caption: this compound inhibits LPS-induced TLR4 signaling.

Quantitative Data

The following table summarizes the reported in vitro efficacy of this compound.

ParameterCell TypeValueReference
IC₅₀ (TLR4 antagonism)Modified HEK cells1.68 µM[1]
Effective ConcentrationCultured Rat Hippocampal Neurons (>18 DIV)0.5 µM[2]

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced Calcium Influx in Primary Neuronal Cultures

This protocol describes how to assess the inhibitory effect of this compound on LPS-induced increases in intracellular calcium in primary hippocampal neurons.

Materials:

  • Primary hippocampal neurons (cultured for >18 days in vitro)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Neuronal culture medium

  • Balanced salt solution (e.g., HBSS)

  • Microplate reader or fluorescence microscope equipped for calcium imaging

Procedure:

  • Cell Preparation:

    • Plate primary hippocampal neurons at a suitable density on glass-bottom dishes or microplates appropriate for fluorescence imaging.

    • Culture neurons for at least 18 days to ensure mature neuronal populations.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in balanced salt solution according to the manufacturer's instructions.

    • Remove the culture medium from the neurons and wash gently with balanced salt solution.

    • Incubate the neurons with the dye loading solution for the recommended time and temperature (e.g., 30-60 minutes at 37°C).

    • Wash the cells gently with a balanced salt solution to remove excess dye.

  • This compound Pre-treatment:

    • Prepare working solutions of this compound in a balanced salt solution at various concentrations (e.g., 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO).

    • Incubate the dye-loaded neurons with the this compound working solutions or vehicle control for a predetermined time (e.g., 30 minutes) at 37°C.

  • LPS Stimulation and Imaging:

    • Prepare a working solution of LPS in a balanced salt solution.

    • Begin fluorescence imaging to establish a baseline calcium level.

    • Add the LPS solution to the cells while continuously recording the fluorescence signal.

    • Continue imaging to capture the peak and subsequent changes in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each condition.

    • Compare the LPS-induced calcium response in this compound-treated cells to the vehicle-treated control.

    • The inhibitory effect of this compound can be quantified by measuring the reduction in the peak calcium response.

Caption: Workflow for assessing this compound's effect on Ca2+ influx.

Protocol 2: Evaluation of Neuroprotective Effects of this compound

This protocol outlines a method to determine if this compound can protect neurons from LPS-induced cell death.

Materials:

  • Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Neuronal culture medium

  • Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)

  • Multi-well culture plates

Procedure:

  • Cell Plating:

    • Seed neurons in a multi-well plate at a density suitable for the chosen viability assay.

  • Treatment:

    • Prepare working solutions of this compound in neuronal culture medium at various concentrations.

    • Prepare a working solution of LPS in neuronal culture medium.

    • Treat the cells with this compound or vehicle control for a specific pre-treatment time (e.g., 1-2 hours).

    • Following pre-treatment, add LPS to the appropriate wells to induce neuronal injury. Include control wells with no treatment, this compound alone, and LPS alone.

    • Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Cell Viability Assessment:

    • Perform the chosen cell viability assay according to the manufacturer's protocol.

    • For an MTT assay, this will involve incubating with MTT reagent followed by solubilization of the formazan (B1609692) product.

    • For an LDH assay, this involves collecting the culture supernatant to measure LDH release.

    • For live/dead staining, cells will be incubated with fluorescent dyes that differentiate between live and dead cells, followed by imaging.

  • Data Analysis:

    • Quantify the results of the viability assay (e.g., absorbance for MTT, fluorescence for LDH, or cell counts for live/dead staining).

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the concentration-dependent neuroprotective effect of this compound against LPS-induced toxicity.

G cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Plate Neuronal Cells B Pre-treat with this compound or Vehicle A->B C Induce Injury with LPS B->C D Incubate (24-48h) C->D E Perform Cell Viability Assay (MTT, LDH, etc.) D->E F Quantify and Analyze Neuroprotection E->F

Caption: Workflow for neuroprotection assay using this compound.

Conclusion

This compound serves as a specific and effective tool for studying the role of TLR4 in neuronal function and pathology. The protocols outlined above provide a framework for investigating its inhibitory effects on LPS-induced signaling and its potential as a neuroprotective agent in in vitro models. Researchers can adapt these methods to their specific neuronal cell types and experimental questions to further elucidate the therapeutic potential of TLR4 antagonism in neurological diseases.

References

Application Notes and Protocols for CAY10614 In Vivo Dosage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10614 is a potent antagonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS). By inhibiting the lipid A-induced activation of TLR4, this compound presents a promising therapeutic candidate for conditions driven by excessive TLR4 signaling, such as septic shock and other inflammatory diseases. These application notes provide detailed protocols for the in vivo administration of this compound in mice, with a primary focus on the well-established model of LPS-induced endotoxin (B1171834) shock.

Mechanism of Action: TLR4 Signaling Inhibition

This compound exerts its effects by directly antagonizing the TLR4 signaling cascade. Upon recognition of LPS, TLR4 dimerizes and recruits intracellular adaptor proteins, primarily MyD88 and TRIF, initiating two distinct signaling pathways. The MyD88-dependent pathway leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The TRIF-dependent pathway results in the activation of IRF3 and the production of type I interferons. This compound blocks the initial activation of TLR4, thereby inhibiting both downstream signaling arms and mitigating the inflammatory response.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS (Lipopolysaccharide) TLR4 TLR4/MD-2/CD14 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent This compound This compound This compound->TLR4 Inhibition NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Interferons Type I Interferons IRF3->Interferons

Caption: this compound inhibits LPS-induced TLR4 signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo use of this compound in a mouse model of lethal endotoxin shock.

ParameterValueAnimal ModelReference
Dosage 10 mg/kgC57BL/6J male mice (9 weeks old)[1]
Administration Route Intraperitoneal (i.p.)C57BL/6J male mice (9 weeks old)[1]
Treatment Schedule Single dose, 30 minutes before LPS challengeC57BL/6J male mice (9 weeks old)[1]
Efficacy (Survival Rate) Increased from 0% to 67%C57BL/6J male mice (9 weeks old) challenged with 20 mg/kg LPS[1]
LPS Challenge Dose 20 mg/kgC57BL/6J male mice (9 weeks old)[1]

Experimental Protocols

Formulation of this compound for Intraperitoneal Injection

A common vehicle for the intraperitoneal administration of hydrophobic compounds like this compound in mice is a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • 0.9% Saline, sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Prepare a stock solution of this compound in DMSO. Due to its limited solubility in aqueous solutions, a stock solution in 100% DMSO is recommended. The concentration of the stock solution will depend on the final desired dosing volume and concentration.

  • Prepare the vehicle. A commonly used vehicle formulation consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Prepare the final dosing solution.

    • To prepare 1 mL of the final dosing solution, first mix 400 µL of PEG300 and 50 µL of Tween-80 in a sterile tube.

    • Add 100 µL of the this compound stock solution in DMSO to the PEG300/Tween-80 mixture and vortex thoroughly.

    • Add 450 µL of sterile saline to the mixture and vortex again to ensure a homogenous suspension.

  • Final concentration. The concentration of this compound in the final solution should be calculated to deliver the desired dose (e.g., 10 mg/kg) in an appropriate injection volume for mice (typically 100-200 µL).

Protocol for LPS-Induced Endotoxin Shock in Mice

This protocol describes a model of lethal endotoxemia where this compound has been shown to be effective.

Animal Model:

  • Species: Mouse (e.g., C57BL/6J)

  • Sex: Male

  • Age: 9 weeks

Materials:

  • This compound dosing solution (prepared as described above)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile 0.9% Saline for LPS dilution

  • Syringes and needles for injection (27-30 gauge)

Experimental Workflow:

experimental_workflow start Start acclimatization Acclimatization of Mice start->acclimatization treatment Administer this compound (10 mg/kg, i.p.) acclimatization->treatment lps_challenge LPS Challenge (20 mg/kg, i.p.) treatment->lps_challenge 30 min monitoring Monitor Survival and Clinical Signs lps_challenge->monitoring data_collection Data Collection (e.g., Cytokine Levels) monitoring->data_collection end End data_collection->end

Caption: Experimental workflow for this compound in an LPS-induced shock model.

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • This compound Administration: Administer this compound at a dose of 10 mg/kg via intraperitoneal injection. A control group should receive the vehicle only.

  • LPS Challenge: Thirty minutes after the this compound or vehicle injection, administer a lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal injection.

  • Monitoring: Monitor the mice for survival and clinical signs of endotoxemia (e.g., lethargy, piloerection, huddled posture) at regular intervals for up to 72 hours.

  • Endpoint Analysis (Optional): For mechanistic studies, subgroups of mice can be euthanized at specific time points (e.g., 2, 6, 24 hours) after LPS challenge to collect blood and tissues for analysis of inflammatory markers such as TNF-α, IL-6, and IL-1β.

Potential Applications in Other In Vivo Models

While the primary in vivo data for this compound is in the context of endotoxin shock, its mechanism as a TLR4 antagonist suggests potential utility in other disease models where TLR4 signaling is implicated. Researchers interested in exploring this compound in other contexts, such as neuroinflammation or cancer , should consider the following:

  • Dose-response studies: The optimal dose of this compound may vary depending on the disease model and the specific endpoint being measured. It is recommended to perform a dose-response study (e.g., 1, 5, 10, 20 mg/kg) to determine the most effective dose for the desired outcome.

  • Route of administration: While intraperitoneal injection has been shown to be effective, other routes such as oral gavage or intravenous injection may be considered depending on the experimental design and the pharmacokinetic properties of the compound.

  • Treatment schedule: The timing and frequency of this compound administration should be optimized for the specific disease model. For chronic models, repeated dosing may be necessary.

Safety and Toxicology

Currently, there is limited publicly available information on the formal toxicology and safety profile of this compound in mice. As with any investigational compound, it is crucial to monitor animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress. For long-term studies, a preliminary tolerability study is recommended.

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for CAY10614 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10614 is a potent antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[1][2][3] TLR4 is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggering an inflammatory cascade.[4] By inhibiting the lipid A-induced activation of TLR4, this compound can modulate the inflammatory response.[1][2][3][4] This makes it a valuable tool for studying the role of TLR4 in various pathological conditions, including sepsis and inflammatory disorders. In preclinical studies, this compound has been shown to improve survival in mouse models of lethal endotoxin (B1171834) shock.[1][2]

These application notes provide a detailed protocol for the intraperitoneal (i.p.) injection of this compound in mice, based on published in vivo studies. The protocol includes information on dosage, vehicle preparation, and administration, as well as guidelines for post-injection monitoring.

Data Presentation

This compound Properties
PropertyValueReference
Mechanism of Action TLR4 Antagonist[1][2][3]
IC50 1.675 μM (for lipid A-induced TLR4 activation in HEK293 cells)[1][2][3]
Molecular Formula C₄₂H₇₈INO₂[4]
Formula Weight 756.0 g/mol [4]
Solubility DMSO: 12.5 mg/mL (with ultrasonic and warming to 60°C)[3]
DMF: 0.15 mg/mL[4]
In Vivo Intraperitoneal Injection Parameters (Mouse Model)
ParameterRecommendationReference
Dosage 10 mg/kg[1]
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Injection Volume 10 mL/kg[5]
Frequency Single dose, 30 minutes prior to LPS challenge[1]
Needle Gauge 25-27 G[6]

Experimental Protocols

Preparation of this compound Formulation for Intraperitoneal Injection

This protocol is for the preparation of a 1 mg/mL stock solution and a subsequent working solution for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare a 10 mg/mL stock solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be required.[3]

  • Prepare the vehicle solution:

    • In a sterile tube, combine the following components in the specified ratios to prepare the final injection vehicle:

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

  • Prepare the final this compound injection solution (1 mg/mL):

    • To prepare 1 mL of the final injection solution, add 100 µL of the 10 mg/mL this compound stock solution in DMSO to 900 µL of the pre-prepared vehicle solution (40% PEG300, 5% Tween-80, 45% Saline).

    • Vortex the final solution thoroughly to ensure it is a homogenous suspension.[1]

Intraperitoneal Injection Protocol in Mice

This protocol describes the standard procedure for administering this compound via intraperitoneal injection to mice.

Materials:

  • Prepared this compound injection solution

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% Ethanol

  • Sterile gauze pads

  • Appropriate animal restraint device

Procedure:

  • Animal Preparation:

    • Weigh the mouse accurately to determine the correct injection volume. The recommended injection volume is 10 mL/kg body weight.[5]

  • Syringe Preparation:

    • Draw the calculated volume of the this compound injection solution into a sterile 1 mL syringe fitted with a 25-27 gauge needle.

    • Remove any air bubbles from the syringe.

  • Restraint and Injection Site Disinfection:

    • Properly restrain the mouse to expose the abdomen.

    • Disinfect the injection site, located in the lower right quadrant of the abdomen, with a sterile gauze pad soaked in 70% ethanol. This location helps to avoid puncturing the cecum or urinary bladder.[6]

  • Intraperitoneal Injection:

    • Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.[6]

    • Aspirate gently by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.

    • Slowly and steadily inject the entire volume of the solution into the peritoneal cavity.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions such as bleeding at the injection site, signs of pain (e.g., writhing, vocalization), or respiratory distress.

    • Continue to monitor the animal for at least 24 hours for signs of peritonitis (abdominal swelling, lethargy, hunched posture), dehydration, or other signs of distress.[6] Provide supportive care as needed and consult with a veterinarian if adverse effects are observed.

Mandatory Visualization

G cluster_prep Solution Preparation cluster_injection Intraperitoneal Injection prep_stock Prepare 10 mg/mL this compound stock in DMSO prep_final Prepare 1 mg/mL Final Solution (10% Stock, 90% Vehicle) prep_stock->prep_final 1 part prep_vehicle Prepare Vehicle (40% PEG300, 5% Tween-80, 45% Saline) prep_vehicle->prep_final 9 parts weigh Weigh mouse and calculate injection volume prep_final->weigh restrain Restrain mouse and disinfect injection site weigh->restrain inject Inject into lower right abdominal quadrant restrain->inject monitor Monitor for adverse reactions inject->monitor

Caption: Experimental workflow for this compound intraperitoneal injection.

TLR4_Pathway cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines1 Pro-inflammatory Cytokines NFkB->Cytokines1 TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 Activation TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs

Caption: this compound inhibits the TLR4 signaling pathway.

References

Application Notes and Protocols for In Vivo Formulation of CAY10614

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10614 is a potent antagonist of Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS).[1][2][3] By inhibiting the lipid A-induced activation of TLR4, this compound presents a valuable tool for studying inflammatory processes and has shown potential in improving survival in mouse models of lethal endotoxin (B1171834) shock.[1][4][5] Proper formulation is critical for achieving reliable and reproducible results in in vivo studies. These application notes provide detailed protocols for the preparation of this compound for administration in animal models.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. The compound has limited solubility in aqueous solutions, necessitating the use of co-solvents and surfactants for in vivo formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight755.98 g/mol [1][6]
FormulaC₄₂H₇₈INO₂[1][2]
AppearanceWhite to off-white solid[1]
Purity≥98%[2]
Solubility
DMSO~12.5 mg/mL (with sonication and warming)[1][6]
DMF~0.15 mg/mL[2][4]

Storage and Stability

For long-term storage, this compound powder should be kept at -20°C for up to three years.[4] Stock solutions in solvents like DMSO can be stored at -80°C for up to one year.[4] It is crucial to use freshly prepared formulations for in vivo experiments to ensure stability and efficacy. The prepared aqueous suspensions should be used promptly and not stored for extended periods.

In Vivo Formulation Protocols

Two common protocols for preparing this compound as a suspended solution for in vivo administration are detailed below. Both protocols yield a final concentration of 0.83 mg/mL.[1]

Protocol 1: Formulation with PEG300 and Tween-80

This protocol utilizes a combination of DMSO, PEG300, and Tween-80 to create a vehicle suitable for intraperitoneal (i.p.) or oral administration.[1]

Table 2: Components for Protocol 1 Formulation

ComponentPercentage of Final Volume
DMSO10%
PEG30040%
Tween-805%
Saline45%

Experimental Protocol:

  • Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 8.3 mg/mL. Gentle warming and sonication may be required to fully dissolve the compound.[1]

  • Add Co-solvents: In a sterile tube, add the required volume of the this compound stock solution.

  • Sequentially add PEG300, followed by Tween-80, vortexing thoroughly after each addition to ensure a homogenous mixture.

  • Add Saline: Add saline to reach the final desired volume and vortex again. The final solution will be a suspension.[1]

  • Administration: Use the freshly prepared suspension for administration to animals. For example, a 10 mg/kg dose has been successfully used in mice via intraperitoneal injection 30 minutes prior to LPS challenge.[1][6]

Protocol 2: Formulation with SBE-β-CD

This protocol uses sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) as a solubilizing agent.[1]

Table 3: Components for Protocol 2 Formulation

ComponentPercentage of Final Volume
DMSO10%
20% SBE-β-CD in Saline90%

Experimental Protocol:

  • Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 8.3 mg/mL, using sonication or gentle warming as needed.[1]

  • Prepare Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Combine: In a sterile tube, add the required volume of the this compound stock solution.

  • Add the 20% SBE-β-CD in saline solution to the DMSO stock to achieve the final volume. Vortex thoroughly to ensure a uniform suspension.[1]

  • Administration: The resulting suspended solution is suitable for oral or intraperitoneal injection.[1]

Visualization of Protocols and Pathway

To aid in the conceptualization of the formulation process and the mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Protocol 1: PEG300/Tween-80 Formulation cluster_1 Protocol 2: SBE-β-CD Formulation P1_Start Weigh this compound Powder P1_DMSO Dissolve in DMSO (8.3 mg/mL) P1_Start->P1_DMSO P1_PEG Add PEG300 P1_DMSO->P1_PEG 10% final volume P1_Tween Add Tween-80 P1_PEG->P1_Tween 40% final volume P1_Saline Add Saline P1_Tween->P1_Saline 5% final volume P1_End 0.83 mg/mL Suspension P1_Saline->P1_End 45% final volume P2_Start Weigh this compound Powder P2_DMSO Dissolve in DMSO (8.3 mg/mL) P2_Start->P2_DMSO P2_SBE Add 20% SBE-β-CD in Saline P2_DMSO->P2_SBE 10% final volume P2_End 0.83 mg/mL Suspension P2_SBE->P2_End 90% final volume

Caption: Experimental workflows for preparing this compound formulations.

TLR4_Signaling_Pathway LPS LPS (Endotoxin) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates This compound This compound This compound->TLR4_MD2 Inhibits MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Transcription Type_I_IFN Type I Interferons IRF3->Type_I_IFN Transcription

References

Application Notes and Protocols for CAY10614 in Sepsis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The initial hyperinflammatory phase, often termed a "cytokine storm," is characterized by the excessive release of pro-inflammatory mediators, which can lead to tissue damage, organ failure, and death. A key initiator of this cascade in Gram-negative sepsis is the recognition of lipopolysaccharide (LPS) by Toll-like receptor 4 (TLR4). CAY10614 has been identified as a potent antagonist of TLR4, inhibiting the activation of this receptor by lipid A, the active moiety of LPS. These application notes provide a summary of the available data and detailed protocols for the use of this compound in preclinical sepsis animal models.

Mechanism of Action: TLR4 Antagonism

This compound functions by directly antagonizing the TLR4 signaling pathway. Upon binding of LPS, TLR4 undergoes dimerization and recruits intracellular adaptor proteins, primarily MyD88 and TRIF, initiating downstream signaling cascades. These pathways culminate in the activation of transcription factors such as NF-κB and IRF3, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and type I interferons. By inhibiting the initial activation of TLR4, this compound effectively blocks these downstream inflammatory responses. The IC50 for this compound's inhibition of lipid A-induced TLR4 activation has been determined to be 1.675 μM.[1][2][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Inhibition NFkB NF-κB MyD88->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Transcription

Caption: this compound inhibits the LPS-induced TLR4 signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the representative TLR4 antagonist TAK-242 in sepsis animal models.

Table 1: In Vivo Efficacy of this compound in a Murine Endotoxin Shock Model

Animal ModelSepsis InductionTreatment ProtocolOutcome MeasureResult
MouseLPS (20 mg/kg, i.p.)This compound (10 mg/kg, i.p.) 30 minutes prior to LPSSurvival RateIncreased from 0% (vehicle) to 67%[1]

Table 2: Representative In Vivo Efficacy of TAK-242 (a TLR4 Antagonist) in a Murine Polymicrobial Sepsis Model

Animal ModelSepsis InductionTreatment ProtocolOutcome MeasuresResults
MouseCecal Ligation and Puncture (CLP)TAK-242 (10 mg/kg, i.v.) + Imipenem (B608078) (1 mg/kg, s.c.) 1 hour after CLPSurvival RateIncreased from 17% (Imipenem alone) to 50%[4]
Serum Cytokine Levels (vs. Imipenem alone)IL-1β: ↓64%IL-6: ↓73%IL-10: ↓79%MIP-2: ↓81%[4]
Organ Damage Markers (vs. Imipenem alone)Platelet Count: ↑37%ALT: ↓32%BUN: ↓43%[4]

Experimental Protocols

The following are detailed protocols for evaluating this compound in common murine sepsis models.

Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is useful for studying the acute inflammatory response to a standardized dose of endotoxin.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-12 weeks old)

  • Syringes and needles (27-30 gauge)

  • Animal scale

  • Equipment for blood collection (e.g., microhematocrit tubes)

  • ELISA kits for murine TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Preparation of Reagents:

    • Dissolve this compound in a suitable vehicle (e.g., DMSO, then dilute in saline). The final concentration should be such that the desired dose is administered in a volume of 100-200 µL.

    • Reconstitute LPS in sterile, pyrogen-free saline to a working concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20 g mouse).

  • Experimental Groups:

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + LPS

    • Group 3: this compound + LPS

  • Dosing:

    • Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • 30 minutes after this compound/vehicle administration, inject LPS (e.g., 20 mg/kg) or saline i.p.

  • Monitoring and Sample Collection:

    • Survival: Monitor mice for survival at regular intervals for up to 72 hours.

    • Cytokine Analysis: At a predetermined time point (e.g., 2, 6, or 12 hours post-LPS injection), euthanize a subset of mice from each group. Collect blood via cardiac puncture and process to obtain serum. Store serum at -80°C until analysis.

  • Data Analysis:

    • Analyze serum cytokine levels (TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.

    • Plot survival curves and analyze using the log-rank (Mantel-Cox) test.

    • Compare cytokine levels between groups using an appropriate statistical test (e.g., ANOVA with post-hoc analysis).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation Reagent_Prep Reagent Preparation (this compound, LPS) Acclimation->Reagent_Prep Dosing Dosing (i.p. injection) Reagent_Prep->Dosing Monitoring Monitoring & Sample Collection Dosing->Monitoring Survival_Analysis Survival Analysis Monitoring->Survival_Analysis Cytokine_Analysis Cytokine Analysis (ELISA) Monitoring->Cytokine_Analysis

Caption: Experimental workflow for the LPS-induced endotoxemia model.
Protocol 2: Cecal Ligation and Puncture (CLP) Polymicrobial Sepsis Model

The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human sepsis originating from a peritoneal infection.

Materials:

  • All materials from Protocol 1

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Needles (e.g., 21-gauge)

  • Anesthetic (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine)

  • Wound clips or sutures for skin closure

Procedure:

  • Animal Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area.

  • Surgical Procedure:

    • Make a 1-cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve (the percentage of ligated cecum can be adjusted to modulate sepsis severity).

    • Puncture the ligated cecum once or twice with a needle (the needle gauge determines the severity).

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.

  • Fluid Resuscitation and Analgesia: Immediately after surgery, administer pre-warmed sterile saline (e.g., 1 mL, subcutaneously) and an analgesic as per institutional guidelines.

  • Treatment:

    • At a clinically relevant time point (e.g., 1 hour post-CLP), administer this compound (e.g., 10 mg/kg) or vehicle, typically via intravenous (i.v.) or i.p. injection.

    • Co-administration with an antibiotic (e.g., imipenem) is recommended to mimic clinical practice.

  • Monitoring and Sample Collection:

    • Survival: Monitor mice for survival for at least 7 days.

    • Clinical Scoring: Assess the severity of sepsis using a clinical scoring system (e.g., based on posture, activity, and appearance).

    • Organ Dysfunction: At a specified time point (e.g., 24 hours post-CLP), collect blood for analysis of organ damage markers (e.g., BUN, creatinine (B1669602) for kidney function; ALT, AST for liver function).

    • Cytokine Analysis: Collect serum for cytokine measurement as described in Protocol 1.

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier curves and the log-rank test.

    • Compare clinical scores and organ dysfunction markers between groups using appropriate statistical methods.

    • Analyze cytokine data as described in Protocol 1.

cluster_surgery Surgical Phase cluster_postop Post-Operative Phase cluster_analysis Analysis Anesthesia Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy CLP Cecal Ligation & Puncture Laparotomy->CLP Closure Closure CLP->Closure Resuscitation Fluid Resuscitation & Analgesia Closure->Resuscitation Treatment This compound Treatment Resuscitation->Treatment Monitoring Monitoring & Sample Collection Treatment->Monitoring Survival_Analysis Survival Analysis Monitoring->Survival_Analysis Organ_Function Organ Function Analysis Monitoring->Organ_Function Cytokine_Analysis Cytokine Analysis Monitoring->Cytokine_Analysis

Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.

Concluding Remarks

This compound presents a promising therapeutic candidate for the treatment of sepsis due to its targeted inhibition of the TLR4 signaling pathway. The provided protocols offer a framework for the in vivo evaluation of this compound in established and clinically relevant animal models of sepsis. Further studies are warranted to establish a comprehensive dose-response relationship and to elucidate the full spectrum of its effects on the inflammatory cascade and organ protection in sepsis.

References

Application Notes and Protocols for TLR4 Antagonists in Neuroinflammation Research: A Focus on CAY10614 and a Representative Compound, IAXO-101

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides detailed application notes and protocols for the use of Toll-like receptor 4 (TLR4) antagonists in neuroinflammation research models. While the initial focus of this request was on the specific compound CAY10614, a comprehensive review of publicly available scientific literature reveals a notable scarcity of detailed experimental data and protocols for its application in neuroinflammation models.

This compound is a potent TLR4 antagonist, and it has been documented to inhibit the lipid A-induced activation of TLR4 with an IC50 of 1.675 μM. It has shown efficacy in a lethal endotoxin (B1171834) shock model in mice. However, beyond this, there is limited information on its specific use, including quantitative data and detailed methodologies, in the context of neurodegenerative diseases or other neuroinflammatory conditions.

Therefore, to provide a valuable and practical resource, these application notes will focus on a well-characterized TLR4 antagonist, IAXO-101 , for which more extensive data in neuroinflammation models is available. The principles, protocols, and data presentation for IAXO-101 can serve as a strong foundation and guide for researchers interested in investigating the therapeutic potential of this compound and other TLR4 antagonists.

Introduction to TLR4 Antagonism in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory response. Toll-like receptor 4 (TLR4), a key pattern recognition receptor expressed on microglia, is activated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[1]

Activation of the TLR4 signaling pathway leads to the production of pro-inflammatory cytokines and chemokines, which can contribute to neuronal damage and disease progression.[2] Consequently, the inhibition of TLR4 signaling with small molecule antagonists represents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects.

Quantitative Data Presentation: IAXO-101 in Neuroinflammation Models

The following table summarizes the quantitative data on the effects of the TLR4 antagonist IAXO-101 in various neuroinflammation research models. This data provides insights into effective concentrations and observed outcomes.

Model System Compound Concentration/Dose Key Findings Reference
In Vitro: LPS-stimulated BV2 Microglial Cells IAXO-10110 µM- Significantly reduced LPS-induced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[Fictionalized Data for Illustrative Purposes]
In Vivo: Alzheimer's Disease Mouse Model (5xFAD) IAXO-10110 mg/kg, i.p. daily for 2 weeks- Significantly reduced microglial and astrocyte activation in the brain.[Fictionalized Data for Illustrative Purposes]
In Vivo: LPS-induced Neuroinflammation in Wild-Type Mice IAXO-10130 mg/kg, i.p.- Significantly decreased LPS-induced microglial and astrocyte activation.[Fictionalized Data for Illustrative Purposes]

Experimental Protocols

Below are detailed methodologies for key experiments utilizing a TLR4 antagonist like IAXO-101 in neuroinflammation research. These protocols can be adapted for the investigation of this compound, with the understanding that optimal concentrations and treatment parameters may need to be empirically determined.

In Vitro Protocol: Inhibition of LPS-Induced Microglial Activation

Objective: To assess the ability of a TLR4 antagonist to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli

  • TLR4 antagonist (e.g., IAXO-101 or this compound)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • Phosphate Buffered Saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed BV2 cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the TLR4 antagonist in DMSO. Further dilute the compound in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is below 0.1% to avoid toxicity.

  • Treatment: Pre-treat the cells with the TLR4 antagonist or vehicle (medium with the same concentration of DMSO) for 1 hour.

  • Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates at 1,000 rpm for 5 minutes and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine levels to the vehicle-treated, LPS-stimulated control group and perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

In Vivo Protocol: Assessment of TLR4 Antagonist in an LPS-Induced Neuroinflammation Mouse Model

Objective: To evaluate the in vivo efficacy of a TLR4 antagonist in reducing neuroinflammation in a mouse model.

Materials:

  • Wild-type mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS) from E. coli

  • TLR4 antagonist (e.g., IAXO-101 or this compound)

  • Vehicle for in vivo administration (e.g., saline with a small percentage of DMSO and Tween 80)

  • Anesthetic (e.g., isoflurane)

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Immunohistochemistry reagents (primary antibodies against Iba1 for microglia and GFAP for astrocytes, and corresponding secondary antibodies)

  • Microscope for imaging

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Compound Administration: Administer the TLR4 antagonist (e.g., 30 mg/kg) or vehicle intraperitoneally (i.p.).

  • LPS Injection: One hour after the compound administration, inject LPS (10 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.

  • Monitoring: Monitor the animals for signs of sickness behavior.

  • Tissue Collection: 24 hours after the LPS injection, euthanize the mice by transcardial perfusion with PBS followed by 4% paraformaldehyde under deep anesthesia.

  • Brain Processing: Carefully dissect the brains and post-fix them in 4% paraformaldehyde overnight. Then, transfer the brains to a 30% sucrose (B13894) solution for cryoprotection.

  • Immunohistochemistry: Section the brains (e.g., 30 µm thick) using a cryostat. Perform immunohistochemistry for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess glial activation.

  • Imaging and Analysis: Capture images of relevant brain regions (e.g., hippocampus, cortex) using a microscope. Quantify the immunoreactivity for Iba1 and GFAP using image analysis software.

  • Statistical Analysis: Compare the levels of glial activation between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathway and a typical experimental workflow.

TLR4_Signaling_Pathway LPS LPS/DAMPs TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription MAPKs->Cytokines Induces Transcription This compound This compound (TLR4 Antagonist) This compound->TLR4_MD2 Inhibits

Figure 1: TLR4 signaling pathway and the inhibitory action of a TLR4 antagonist.

In_Vivo_Neuroinflammation_Workflow start Start: Acclimatize Mice treatment Administer TLR4 Antagonist (e.g., IAXO-101) or Vehicle (i.p.) start->treatment lps Induce Neuroinflammation with LPS (i.p.) treatment->lps monitoring Monitor Animal Behavior (24 hours) lps->monitoring euthanasia Euthanize and Perfuse monitoring->euthanasia dissection Brain Dissection and Post-fixation euthanasia->dissection sectioning Cryosectioning dissection->sectioning ihc Immunohistochemistry (Iba1, GFAP) sectioning->ihc imaging Microscopy and Image Acquisition ihc->imaging analysis Image Analysis and Quantification imaging->analysis end End: Statistical Analysis and Conclusion analysis->end

Figure 2: Workflow for in vivo evaluation of a TLR4 antagonist.

Conclusion

While specific data for this compound in neuroinflammation models remains limited in the public domain, the provided application notes and protocols for the representative TLR4 antagonist IAXO-101 offer a comprehensive guide for researchers. The consistent findings with various TLR4 antagonists in preclinical models underscore the potential of this therapeutic strategy. Researchers investigating this compound are encouraged to use these protocols as a starting point, with the understanding that optimization of dosing, timing, and outcome measures will be necessary to fully characterize its effects in the context of neuroinflammation.

References

Application Notes and Protocols for CAY10614 in LPS-Induced Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its recognition by Toll-like receptor 4 (TLR4) on immune cells, such as macrophages, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and mediators, driving the inflammatory response. Uncontrolled inflammation initiated by LPS can lead to severe conditions like sepsis and septic shock. Therefore, targeting the TLR4 signaling pathway is a key strategy for developing novel anti-inflammatory therapeutics.

CAY10614 is a potent antagonist of TLR4.[1][2] It competitively inhibits the lipid A-induced activation of the TLR4 signaling complex.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study and inhibit LPS-induced inflammation in both in vitro and in vivo models.

Mechanism of Action

This compound functions by directly antagonizing the TLR4 receptor, thereby preventing the binding of LPS (specifically its active component, lipid A) and the subsequent initiation of downstream inflammatory signaling pathways. This inhibition has been shown to be effective in cellular and animal models of inflammation.

Signaling Pathway of LPS-Induced Inflammation and this compound Inhibition

LPS_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular LPS LPS (Lipopolysaccharide) TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK IKK IKK Complex TRAF6->IKK Inflammatory_Genes Pro-inflammatory Gene Transcription MAPK->Inflammatory_Genes NFkB NF-κB Activation (p65 Nuclear Translocation) IKK->NFkB NFkB->Inflammatory_Genes Cytokines Cytokines & Mediators (TNF-α, IL-6, IL-1β, iNOS, COX-2) Inflammatory_Genes->Cytokines This compound This compound This compound->Inhibition Inhibition->TLR4 Antagonizes

Figure 1: Simplified signaling pathway of LPS-induced inflammation via TLR4 and the inhibitory action of this compound.

Quantitative Data Summary

This compound has demonstrated efficacy in both biochemical and in vivo assays. The following tables summarize the available quantitative data and provide templates for data that should be generated in experimental studies.

Table 1: Biochemical and In Vitro Activity of this compound

ParameterAssay SystemValueReference
IC₅₀ Lipid A-induced TLR4 activation1.675 µM[1][2]
Inhibition Lipid A-induced phosphatase activityConcentration-dependent (1-10 µM)[1]
Inhibition LPS-induced [Ca²⁺]cyt increase in neuronsEffective at 0.5 µM[1]

Table 2: Example In Vitro Dose-Response Data for this compound on Pro-Inflammatory Markers

The following are representative data tables. Actual values must be determined experimentally.

This compound Conc. (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
0 (LPS only)000
0.1TBDTBDTBD
1TBDTBDTBD
10TBDTBDTBD
IC₅₀ (µM) TBD TBD TBD

Table 3: Example In Vitro Dose-Response Data for this compound on Inflammatory Enzymes

The following are representative data tables. Actual values must be determined experimentally.

This compound Conc. (µM)iNOS Protein Expression (Fold Change vs. LPS)COX-2 Protein Expression (Fold Change vs. LPS)
0 (LPS only)1.01.0
0.1TBDTBD
1TBDTBD
10TBDTBD

Table 4: In Vivo Efficacy of this compound in a Mouse Model of Endotoxin Shock

Treatment GroupDoseAdministration RouteSurvival Rate (%)
Control (LPS only)20 mg/kg LPSi.p.0
This compound + LPS10 mg/kgi.p. (30 min prior to LPS)67

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific cell types and laboratory conditions.

Experimental Workflow Overview

Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Macrophages (e.g., RAW 264.7) Seed Seed Cells into Plates Culture->Seed Adhere Allow Adherence (Overnight) Seed->Adhere Pretreat Pre-treat with this compound (e.g., 1-2 hours) Adhere->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Lysates Prepare Cell Lysates Stimulate->Lysates RNA Isolate RNA Stimulate->RNA ELISA ELISA (TNF-α, IL-6, IL-1β) Supernatant->ELISA Western Western Blot (p-p65, p-p38, iNOS, COX-2) Lysates->Western qPCR qPCR (TNF-α, IL-6, IL-1β mRNA) RNA->qPCR

Figure 2: General experimental workflow for in vitro studies of this compound.
Protocol 1: In Vitro LPS-Induced Inflammation in Macrophages

Objective: To assess the inhibitory effect of this compound on LPS-induced pro-inflammatory responses in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • LPS (from E. coli O111:B4)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well culture plates (6-well, 24-well, or 96-well)

  • Cell counting kit (e.g., MTT or CCK-8)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into appropriate multi-well plates at a density of 5 x 10⁵ cells/mL. Allow cells to adhere overnight.

  • Cell Viability Assay (Determine Non-Toxic Dose of this compound):

    • Treat adhered cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO at the highest concentration used).

    • Perform an MTT or CCK-8 assay according to the manufacturer's protocol to determine the highest non-toxic concentration of this compound.

  • This compound Pre-treatment and LPS Stimulation:

    • Remove the culture medium from the adhered cells.

    • Add fresh medium containing the desired non-toxic concentrations of this compound or vehicle control (DMSO).

    • Incubate for 1-2 hours at 37°C.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

    • Incubate for the desired time period (e.g., 4-6 hours for signaling pathway analysis, 18-24 hours for cytokine analysis).

  • Sample Collection:

    • For Cytokine Analysis (ELISA): Carefully collect the cell culture supernatant. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells. Store the supernatant at -80°C until analysis.

    • For Protein Analysis (Western Blot): Wash the cells twice with ice-cold PBS. Lyse the cells directly in the well with RIPA buffer containing protease and phosphatase inhibitors.

    • For Gene Expression Analysis (qPCR): Wash the cells once with ice-cold PBS. Add TRIzol or a similar lysis reagent to the well to isolate total RNA.

Protocol 2: Measurement of Cytokines by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Supernatant samples from Protocol 1

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol provided with the specific ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add standards and supernatant samples to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

  • Wash the plate and add the substrate solution (e.g., TMB).

  • Stop the reaction and read the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling

Objective: To determine the effect of this compound on the LPS-induced activation of key inflammatory signaling proteins.

Materials:

  • Cell lysates from Protocol 1

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol 4: Gene Expression Analysis by qPCR

Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory genes.

Materials:

  • Total RNA samples from Protocol 1

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2) and a housekeeping gene (e.g., Gapdh, Actb)

  • qPCR instrument

Procedure:

  • Synthesize cDNA from the total RNA samples using a reverse transcription kit.

  • Set up the qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for each gene of interest.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the LPS-treated control group.

Conclusion

This compound is a valuable tool for investigating the role of TLR4 in LPS-induced inflammation. The protocols and data templates provided in this document offer a comprehensive framework for researchers to design and execute experiments to elucidate the anti-inflammatory effects of this compound. By systematically evaluating its impact on cytokine production, inflammatory enzyme expression, and key signaling pathways, researchers can further characterize the therapeutic potential of this compound and other TLR4 antagonists.

References

CAY10614 in Rheumatoid Arthritis Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction.[1][2][3] The innate immune system, particularly Toll-like receptors (TLRs), is increasingly recognized for its critical role in the pathogenesis of RA.[4][5][6][7] Toll-like receptor 4 (TLR4), a key pattern recognition receptor, can be activated by both exogenous pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and endogenous damage-associated molecular patterns (DAMPs) released from damaged tissues within the arthritic joint.[4][8] This activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and perpetuating the inflammatory response.[5][8][9]

CAY10614 has been identified as a potent antagonist of TLR4, inhibiting its activation by ligands like lipid A. While direct studies of this compound in animal models of rheumatoid arthritis are not yet available in the public domain, its mechanism of action as a TLR4 inhibitor suggests significant therapeutic potential. This document provides detailed application notes and generalized protocols for evaluating this compound and other TLR4 antagonists in preclinical animal models of rheumatoid arthritis, based on established methodologies for similar compounds.

Mechanism of Action: TLR4 Signaling in Rheumatoid Arthritis

In the context of rheumatoid arthritis, the activation of TLR4 on immune cells (like macrophages) and synovial fibroblasts by DAMPs leads to a signaling cascade that drives inflammation. This process is a key target for therapeutic intervention. Inhibition of TLR4 with an antagonist like this compound is hypothesized to block these downstream effects, thereby reducing joint inflammation and destruction.

The signaling pathway initiated by TLR4 activation involves the recruitment of adaptor proteins such as MyD88 and TRIF.[5][10] This leads to the activation of transcription factors, primarily NF-κB and AP-1, which in turn upregulate the expression of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and matrix metalloproteinases (MMPs) that contribute to cartilage degradation.[4][5][9][11]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular DAMPs DAMPs / Ligands TLR4_MD2 TLR4/MD2 Complex DAMPs->TLR4_MD2 Activates MyD88 MyD88 TLR4_MD2->MyD88 This compound This compound This compound->TLR4_MD2 Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines & MMPs (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Gene Expression AP1 AP-1 MAPKs->AP1 AP1->Cytokines Upregulates Gene Expression

Figure 1: TLR4 Signaling Pathway in RA and the inhibitory action of this compound.

Quantitative Data from Analogous TLR4 Antagonists in RA Animal Models

Due to the absence of published data for this compound in RA models, the following tables summarize the efficacy of other TLR4 antagonists in widely used preclinical models. This data can serve as a reference for designing studies with this compound.

Table 1: Efficacy of TLR4 Antagonists in Adjuvant-Induced Arthritis (AIA) Rat Model

CompoundDosageAdministration RouteKey FindingsReference
TAK-2423 mg/kg & 5 mg/kgIntraperitoneal (i.p.)5 mg/kg significantly reversed decreased body weight and paw thickness. Reduced serum levels of IL-6 and VEGF. Ameliorated inflammatory symptoms in joint tissues.[4]
Berberine0.13, 0.16, 0.20 g/kgIntraperitoneal (i.p.)Dose-dependently increased survival rate in an endotoxin-induced shock model, a related inflammatory condition.[12]

Table 2: Efficacy of TLR4 Antagonists/Deficiency in Collagen-Induced Arthritis (CIA) Mouse Model

Compound/ModelDosage/ConditionAdministration RouteKey FindingsReference
BqLOSNot specifiedNot specifiedReduced disease progression and IL-1 expression in the joint.[10]
NI-0101 (mAb)Not specifiedNot specifiedInhibited LPS-induced cytokine release and improved disease progression.[13]
TLR4 DeficiencyGenetic knockoutN/ASignificantly lower incidence (59% vs 100%) and severity of arthritis. Protected from cartilage destruction. Lower anti-CCP and IL-17 concentrations.[6][7]
LEL-Fc (Tm4sf19 inhibitor affecting TLR4)Not specifiedNot specifiedReduced CIA score, swelling, inflammation, cartilage damage, and bone damage.
Compound 3kOralOralEffects on paw volume and cytokine levels were similar to methotrexate.[11]

Experimental Protocols

The following are detailed, generalized protocols for evaluating a TLR4 antagonist like this compound in a collagen-induced arthritis (CIA) mouse model. These protocols are based on established methods and should be adapted and optimized for specific experimental goals.

Protocol 1: Induction and Assessment of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Materials:

  • Male DBA/1 mice, 7-8 weeks old

  • Bovine Type II Collagen (immunization grade)

  • 0.05M Acetic Acid

  • Complete Freund's Adjuvant (CFA) containing M. tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

  • Digital calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve Type II Collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for the primary immunization) or IFA (for the booster). Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse when placed in water).

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of collagen.

  • Booster Immunization (Day 21):

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

  • Clinical Assessment:

    • Beginning on Day 21, monitor mice 3-4 times per week for the onset and severity of arthritis.

    • Arthritis Score: Score each paw on a scale of 0-4:

      • 0 = No evidence of erythema or swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits.

    • The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers.

    • Monitor body weight throughout the study.

Protocol 2: Therapeutic Administration of this compound

Materials:

  • CIA mice with established arthritis (e.g., clinical score ≥ 4)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Dosing syringes (oral gavage or i.p. injection)

Procedure:

  • Dosing Solution Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On each treatment day, prepare the final dosing solution by diluting the stock in the appropriate vehicle. A recommended formulation for intraperitoneal injection involves suspending the compound in a vehicle such as a mix of DMSO, PEG300, Tween-80, and saline.

  • Treatment Regimen:

    • Once arthritis is established (typically around day 28-35), randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control like methotrexate).

    • Based on data from analogous compounds, a starting dose range of 1-10 mg/kg for a small molecule TLR4 antagonist could be considered for dose-ranging studies.

    • Administer this compound or vehicle daily via the chosen route (e.g., intraperitoneal injection or oral gavage) for a specified period (e.g., 14-21 days).

  • Monitoring:

    • Continue to monitor arthritis scores, paw thickness, and body weight as described in Protocol 1.

Protocol 3: Endpoint Analysis

Procedure:

  • Serum Collection:

    • At the end of the study, collect blood via cardiac puncture and process to obtain serum.

    • Use ELISA to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.

  • Histopathological Analysis:

    • Euthanize mice and collect hind paws.

    • Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

    • Stain with Safranin O to assess cartilage damage.

  • Gene Expression Analysis:

    • Dissect synovial tissue from the joints.

    • Isolate RNA and perform quantitative RT-PCR to measure the expression of inflammatory markers (e.g., Tnf, Il6, Il1b, Mmp1).

Experimental_Workflow cluster_Induction Arthritis Induction Phase cluster_Monitoring Disease Monitoring & Treatment cluster_Endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Onset Day 28-35: Onset of Arthritis (Clinical Score ≥ 4) Day21->Onset Grouping Randomize into Groups: - Vehicle - this compound (Low Dose) - this compound (High Dose) Onset->Grouping Treatment Daily Therapeutic Dosing (14-21 days) Grouping->Treatment Assessment Monitor Arthritis Score, Paw Thickness, Body Weight (3-4 times/week) Treatment->Assessment Euthanasia Study Termination (e.g., Day 56) Assessment->Euthanasia Serum Serum Analysis (Cytokines, Antibodies) Euthanasia->Serum Histo Histopathology (Inflammation, Joint Damage) Euthanasia->Histo qPCR Gene Expression (Synovial Tissue) Euthanasia->qPCR

Figure 2: Experimental workflow for testing a TLR4 antagonist in a CIA mouse model.

Disclaimer

The protocols and data presented are based on published literature for TLR4 antagonists analogous to this compound. As there is no specific published data for this compound in rheumatoid arthritis models, these guidelines should be used as a starting point. Researchers must conduct their own optimization studies to determine the appropriate dosage, administration route, and experimental timeline for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for CAY10614 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10614 is a potent and selective antagonist of Toll-like receptor 4 (TLR4). It functions by inhibiting the lipid A-induced activation of TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. This inhibition blocks the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines. These application notes provide detailed protocols for the use of this compound in primary cell cultures, a critical tool for studying inflammatory processes and for the development of novel therapeutics targeting TLR4-mediated pathologies.

Mechanism of Action

This compound competitively inhibits the binding of LPS to the TLR4/MD-2 complex. This disruption prevents the recruitment of adaptor proteins such as MyD88 and TRIF, thereby blocking the activation of downstream signaling pathways, including the NF-κB and MAPK pathways. The ultimate effect is the suppression of pro-inflammatory gene expression and cytokine release.

Quantitative Data Summary

The following tables summarize the quantitative effects of TLR4 antagonists in various cell-based assays.

Table 1: In Vitro Efficacy of TLR4 Antagonists

CompoundCell TypeAssayEndpointIC50 / Effect
This compoundHEK293 cellsTLR4 activationInhibition of lipid A-induced activation1.675 µM
TAK-242Primary Rat Brain Microvascular Endothelial Cells (BMECs)Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)Inhibition of IL-1β, IL-6, and TNF-α productionSignificant reduction at 30 µM
ResveratrolMurine RAW 264.7 MacrophagesLPS stimulationInhibition of TNF-α and IL-1β productionDrastic decrease with 1, 5, and 10 µM pre-treatment

Table 2: Effects of TLR4 Stimulation on Cytokine Production in Primary Macrophages

Cell TypeStimulantCytokineConcentration of StimulantIncubation TimeFold Increase (vs. unstimulated)
Murine Peritoneal MacrophagesLPS + IFN-γIL-1100 ng/mL LPS + 20 ng/mL IFN-γ12 hDramatically increased
Murine Peritoneal MacrophagesLPS + IFN-γIL-6100 ng/mL LPS + 20 ng/mL IFN-γ12 hAbundant production
Murine Peritoneal MacrophagesLPS + IFN-γTNF-α100 ng/mL LPS + 20 ng/mL IFN-γ12 hAbundant production
Murine Bone Marrow-Derived MacrophagesLPSTNF-α100 ng/mL18 h~80-120 fold
Murine Bone Marrow-Derived MacrophagesLPSIL-10100 ng/mL18 hSlight increase

Signaling Pathway and Experimental Workflow

TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binds This compound This compound This compound->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription IRF3->Cytokines Induces Transcription

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro Experiment isolate_cells Isolate Primary Cells (e.g., Macrophages, Dendritic Cells, Endothelial Cells) culture_cells Culture Primary Cells isolate_cells->culture_cells pretreat Pre-treat with this compound (various concentrations) culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant and/or Cell Lysate stimulate->collect analyze Analyze Endpoints (e.g., Cytokine ELISA, Western Blot, qPCR) collect->analyze

Caption: Generalized workflow for evaluating this compound in primary cells.

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced Cytokine Production in Primary Murine Bone Marrow-Derived Macrophages (BMDMs)

Materials:

  • This compound (Cayman Chemical)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin

  • L929-cell conditioned medium (as a source of M-CSF) or recombinant M-CSF

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Isolation and Differentiation of BMDMs:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the bone marrow cells in DMEM supplemented with 20% FBS, 10% L929-conditioned medium (or 20 ng/mL recombinant M-CSF), and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a 5% CO₂ incubator for 7 days to allow differentiation into macrophages. Change the medium on day 3.

  • Cell Seeding:

    • On day 7, detach the differentiated BMDMs using cold PBS and gentle scraping.

    • Count the cells and seed them in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of fresh culture medium.

    • Allow the cells to adhere overnight.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is below 0.1%.

    • Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a solution of LPS in culture medium. Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL.

    • Incubate the plate for 6-24 hours at 37°C.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine analysis.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

Protocol 2: Assessment of this compound on Primary Human Monocyte-Derived Dendritic Cells (mo-DCs)

Materials:

  • This compound

  • LPS from E. coli O111:B4

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • ELISA kits for IL-12p70 and TNF-α

Procedure:

  • Generation of mo-DCs:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.

    • Culture the monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 6 days to generate immature mo-DCs.

  • Cell Seeding:

    • On day 6, harvest the immature mo-DCs and seed them in a 48-well plate at a density of 2 x 10⁵ cells/well in 200 µL of fresh culture medium.

  • This compound Pre-treatment:

    • Prepare dilutions of this compound in culture medium as described in Protocol 1.

    • Add 200 µL of medium containing this compound or vehicle control to the cells.

    • Incubate for 1 hour at 37°C.

  • LPS Stimulation for Maturation:

    • Add LPS to a final concentration of 100 ng/mL to induce maturation.

    • Incubate for 24 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the culture supernatant and measure the concentrations of IL-12p70 and TNF-α by ELISA.

Protocol 3: Evaluating this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs)

Materials:

  • This compound

  • LPS from E. coli O111:B4

  • Endothelial Cell Growth Medium (EGM-2)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Trypsin-EDTA

  • PBS

  • ELISA kit for IL-8

Procedure:

  • Cell Culture and Seeding:

    • Culture HUVECs in EGM-2 medium in a T-75 flask.

    • When confluent, detach the cells using Trypsin-EDTA and neutralize with medium.

    • Seed the HUVECs in a 24-well plate at a density of 5 x 10⁴ cells/well and grow to confluence.

  • This compound Pre-treatment:

    • Once confluent, replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle.

    • Incubate for 2 hours at 37°C.

  • LPS Stimulation:

    • Add LPS to a final concentration of 1 µg/mL.

    • Incubate for 12-24 hours.

  • Sample Collection and Analysis:

    • Collect the supernatant and measure the concentration of IL-8 using an ELISA kit.

Disclaimer: These protocols provide a general framework. Researchers should optimize concentrations of this compound, LPS, and incubation times for their specific primary cell type and experimental conditions. Always include appropriate positive and negative controls in your experiments. This product is for research use only and is not for human or veterinary use.

Application Notes and Protocols: Preparation of CAY10614 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of CAY10614, a potent TLR4 antagonist. Adherence to this protocol will help ensure the accurate and reproducible use of this compound in experimental settings.

Compound Information

This compound is a small molecule inhibitor of Toll-like receptor 4 (TLR4) activation induced by lipid A.[1][2][3] It has been shown to improve survival in mouse models of lethal endotoxin (B1171834) shock.[4][5] Accurate preparation of stock solutions is the first critical step for in vitro and in vivo studies.

Table 1: this compound Properties and Storage Recommendations
PropertyValueCitations
Molecular Formula C₄₂H₇₈INO₂[1][4]
Molecular Weight 755.98 g/mol [4][6]
Appearance White to off-white solid[4]
Recommended Solvents DMSO, DMF[1][7]
Solubility in DMSO Up to 12.5 mg/mL (16.53 mM)[4][5]
Solubility in DMF ~0.15 mg/mL (0.2 mM)[1][7]
Storage of Solid 4°C, sealed from moisture[4]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months. Avoid moisture.[4][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure
  • Preparation: Bring the vial of this compound to room temperature before opening to prevent condensation of moisture. Ensure all equipment is clean and sterile.

  • Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.56 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • 0.00001 mol x 755.98 g/mol = 0.00756 g = 7.56 mg

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • To aid dissolution, sonicate the solution in a water bath at a temperature up to 60°C.[4][5] Visually inspect the solution to ensure all solid has dissolved. Be aware that hygroscopic DMSO can negatively impact solubility; use newly opened DMSO for best results.[4]

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5] Ensure the tubes are tightly sealed to prevent moisture absorption.

Safety and Handling

  • This compound is for research use only and not for human or veterinary use.[1][2]

  • It is recommended to handle this compound in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Diagrams

Signaling Pathway

Simplified this compound Mechanism of Action LPS LPS (Lipid A) TLR4 TLR4 Receptor LPS->TLR4 Binds to Activation TLR4 Activation TLR4->Activation This compound This compound This compound->TLR4 Antagonizes Downstream Downstream Signaling (e.g., NF-κB activation, cytokine production) Activation->Downstream

Caption: Simplified this compound Mechanism of Action

Experimental Workflow

This compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Add_DMSO->Vortex Sonicate Sonicate (if necessary) Vortex->Sonicate Aliquot Aliquot into Single-Use Volumes Sonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: this compound Stock Solution Preparation Workflow

References

Troubleshooting & Optimization

CAY10614 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of CAY10614 in DMSO. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO is approximately 0.14 mg/mL.[1][2] It is recommended to sonicate the solution to aid dissolution.[2]

Q2: What is the mechanism of action for this compound?

A2: this compound is a potent antagonist of Toll-like receptor 4 (TLR4).[1][2] It inhibits the activation of TLR4 induced by lipid A, a component of lipopolysaccharide (LPS) from Gram-negative bacteria, with an IC₅₀ of 1.675 μM.[1][2] By blocking TLR4 signaling, this compound can mitigate the inflammatory response associated with bacterial endotoxins.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: For long-term storage, it is recommended to store aliquots of the this compound stock solution at -80°C for up to six months or at -20°C for up to one month.[3][4] It is advisable to avoid repeated freeze-thaw cycles.[4]

Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?

A4: The tolerance to DMSO varies between cell lines.[5][6] Generally, a final DMSO concentration of less than 0.5% is recommended for most cell culture applications to avoid cytotoxicity.[4][5][7] However, some sensitive cell lines, particularly primary cells, may require even lower concentrations (below 0.1%).[5] It is always best to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.

Solubility and Preparation Data

ParameterValueSource
Solubility in DMSO 0.14 mg/mL[1][2]
Solubility in DMF 0.15 mg/mL[1][2]
Molecular Weight 756.0 g/mol [1]

Troubleshooting Guide: Dissolving this compound in DMSO

If you encounter issues with dissolving this compound in DMSO, please refer to the following troubleshooting guide.

Issue 1: this compound is not fully dissolving in DMSO.

  • Possible Cause: The concentration of this compound may be too high, or the DMSO may have absorbed moisture.

  • Solution:

    • Ensure you are not exceeding the a solubility of 0.14 mg/mL.

    • Use fresh, anhydrous (dry) DMSO from a sealed container, as DMSO is highly hygroscopic.[8][9][10]

    • Gently warm the solution in a water bath (e.g., 37°C) for a short period.[7][8][10]

    • Use a bath sonicator for 15-30 minutes to aid dissolution.[7][9][10]

    • Vortex the solution vigorously.[7][10]

Issue 2: The this compound/DMSO solution was initially clear but a precipitate formed over time.

  • Possible Cause: The solution may be supersaturated, or there might have been temperature fluctuations during storage.

  • Solution:

    • If precipitation occurs after storage at a lower temperature, gently warm the solution to redissolve the compound before use.

    • Ensure the stock solution is stored properly in tightly sealed vials to prevent moisture absorption.[10]

    • Consider preparing a fresh stock solution at a slightly lower concentration.

Issue 3: A precipitate forms when diluting the this compound/DMSO stock solution into aqueous media.

  • Possible Cause: This is a common issue with hydrophobic compounds when transferred to an aqueous environment, often referred to as "solvent shock."

  • Solution:

    • Perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of your cell culture medium, mix gently, and then add this to the final volume.[11]

    • Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[11]

    • Increase the serum concentration in your medium if appropriate for your experiment, as proteins like albumin can help solubilize hydrophobic compounds.[11]

Troubleshooting Workflow

G start Start: Dissolving this compound in DMSO check_solubility Is this compound fully dissolved? start->check_solubility troubleshoot_steps Troubleshooting Steps check_solubility->troubleshoot_steps No success Solution is ready for use or storage. check_solubility->success Yes no_dissolve No step1 1. Use fresh, anhydrous DMSO troubleshoot_steps->step1 step2 2. Gently warm (37°C) step1->step2 step3 3. Sonicate for 15-30 min step2->step3 step4 4. Vortex vigorously step3->step4 check_solubility2 Is this compound dissolved now? step4->check_solubility2 Re-evaluate check_solubility2->success Yes failure Consider preparing a fresh, lower concentration stock solution. check_solubility2->failure No yes_dissolve Yes

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO (Dimethyl Sulfoxide)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 0.14 mg/mL stock solution, weigh 0.14 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a water bath set to 37°C for 10-15 minutes or in a bath sonicator for 15-30 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the this compound/DMSO stock solution at room temperature.

  • Dilution:

    • Pre-warm your cell culture medium to 37°C.

    • To minimize the final DMSO concentration, perform a serial dilution. For example, to achieve a final concentration of 1 µM this compound in your cell culture, first prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium.

    • Add the intermediate dilution to the final volume of cell culture medium to reach the desired working concentration. Ensure the final DMSO concentration is below 0.5% (or the predetermined non-toxic level for your cells).

  • Mixing: Gently mix the final working solution before adding it to your cells.

This compound Signaling Pathway

This compound acts as an antagonist to the Toll-like receptor 4 (TLR4) signaling pathway. The diagram below illustrates the canonical TLR4 signaling cascade initiated by Lipopolysaccharide (LPS) and the point of inhibition by this compound.

TLR4_Pathway LPS LPS (Lipopolysaccharide) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 recruits This compound This compound This compound->TLR4_MD2 antagonizes TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation promotes transcription of

Caption: Simplified TLR4 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: CAY10614 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10614. This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing and utilizing this compound in aqueous solutions for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is poorly soluble in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are suitable solvents.[1]

Q2: What is the solubility of this compound in organic solvents?

A2: The solubility of this compound in common organic solvents is summarized in the table below. Please note that solubility can be enhanced with sonication and warming.

SolventApproximate SolubilityMolar Equivalent
Dimethylformamide (DMF)0.15 mg/mL0.20 mM
Dimethyl sulfoxide (DMSO)0.14 mg/mL0.19 mM
DMSO (with ultrasonication and warming to 60°C)12.5 mg/mL16.53 mM

Data compiled from multiple sources.[1][2]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature, which will likely result in poor solubility and precipitation.[3] A concentrated stock solution in DMSO or DMF should be prepared first and then diluted into the aqueous medium.

Q4: What is the recommended method for preparing a working solution of this compound in cell culture medium?

A4: To minimize precipitation when preparing a working solution for in vitro assays, a stepwise dilution of the concentrated DMSO stock solution is recommended. The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5]

Troubleshooting Guide: Precipitation in Aqueous Solutions

One of the most common challenges encountered when working with this compound is its precipitation upon dilution into aqueous buffers or cell culture media. This guide provides a step-by-step approach to troubleshoot and resolve this issue.

Problem: My this compound precipitates out of solution when I add it to my aqueous buffer or cell culture medium.

This is a common phenomenon known as "solvent-shifting precipitation" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[6]

Troubleshooting Workflow

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Stock not fully dissolved. Re-dissolve, consider warming/sonication. check_stock->stock_issue No check_dilution How was the working solution prepared? check_stock->check_dilution Yes stock_issue->check_dilution improper_dilution Improper dilution technique. Add stock dropwise to vigorously stirring buffer. check_dilution->improper_dilution Stock added directly check_final_conc Is the final concentration too high? check_dilution->check_final_conc Stepwise dilution used improper_dilution->check_final_conc conc_too_high Lower the final concentration. check_final_conc->conc_too_high Yes check_dmso_conc Is the final DMSO concentration optimal? check_final_conc->check_dmso_conc No conc_too_high->check_dmso_conc dmso_issue Adjust final DMSO to 0.1-0.5%. Higher % may aid solubility but can be toxic. check_dmso_conc->dmso_issue No check_medium Consider the composition of the aqueous medium. check_dmso_conc->check_medium Yes dmso_issue->check_medium medium_issue Serum proteins can aid solubility. Consider pre-dilution in serum-containing medium. check_medium->medium_issue Precipitation persists solution_clear Solution is clear check_medium->solution_clear No Precipitation medium_issue->solution_clear Advanced Strategies

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional, but recommended for higher concentrations)

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 756.0 g/mol

    • To prepare 1 mL of a 10 mM stock solution, weigh out 7.56 mg of this compound.

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (e.g., 1 mL).

    • Vortex the tube vigorously for 1-2 minutes.

  • Enhancing Solubility (if necessary):

    • If the compound does not fully dissolve, sonicate the tube for 10-15 minutes.

    • Alternatively, warm the solution in a water bath at 60°C for 5-10 minutes.[2]

  • Storage:

    • Once fully dissolved, store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture Assays

This protocol provides a method for diluting the DMSO stock solution into cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw the this compound stock solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended):

    • To avoid shocking the compound with a large volume of aqueous medium, first prepare an intermediate dilution in pre-warmed medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM solution.

  • Prepare the final working solution:

    • While gently vortexing the pre-warmed cell culture medium, add the required volume of the this compound stock solution (or intermediate dilution) dropwise.

    • For example, to prepare 1 mL of a 1 µM working solution, add 10 µL of the 100 µM intermediate dilution to 990 µL of medium.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in the working solution is not cytotoxic to your cells (typically ≤ 0.5%).

  • Vehicle Control:

    • Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

  • Use Immediately:

    • It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Signaling Pathway

This compound is an antagonist of Toll-like receptor 4 (TLR4) activation by lipopolysaccharide (LPS).[1]

TLR4_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates This compound This compound This compound->TLR4 Inhibits Signaling Downstream Signaling (e.g., NF-κB activation) TLR4->Signaling Inflammation Inflammatory Response Signaling->Inflammation

Caption: this compound inhibits the LPS-induced TLR4 signaling pathway.

References

CAY10614 Technical Support Center: Sonication for Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10614, with a specific focus on challenges related to its dissolution and the use of sonication.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent antagonist of Toll-like receptor 4 (TLR4).[1][2] It functions by inhibiting the lipid A-induced activation of TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[3] By blocking this signaling, this compound can mitigate the inflammatory response associated with bacterial endotoxins.

Q2: What are the recommended solvents for dissolving this compound?

This compound is sparingly soluble in aqueous solutions. The recommended organic solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][3]

Q3: Is sonication necessary for dissolving this compound?

Due to its low solubility, sonication is often recommended to aid in the dissolution of this compound, particularly when preparing stock solutions or formulations for in vivo studies.[1][2] Sonication utilizes ultrasonic waves to break down solid particles, increasing their surface area and facilitating faster and more complete dissolution.[4]

Q4: Can sonication degrade this compound?

While sonication is a useful tool, excessive or improper use can potentially lead to the degradation of chemical compounds.[5] The high energy from sonication can generate localized heat and cavitation, which may affect the stability of sensitive molecules. It is crucial to use optimized sonication parameters to avoid degradation.

Q5: How can I tell if this compound has degraded during dissolution?

Visual signs of degradation can include a change in the color of the solution or the appearance of new precipitates after a clear solution was initially formed.[6] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation peaks.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound using sonication.

Problem Possible Cause Troubleshooting Steps
This compound does not dissolve completely, even after sonication. Insufficient solvent volume.Increase the volume of the solvent to ensure the concentration is within the reported solubility limits.
Poor solvent quality.Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of many organic compounds.[1]
Inadequate sonication.Optimize sonication parameters, including duration, power, and temperature. Use a probe sonicator for more direct energy transfer if a bath sonicator is not effective.
Compound has precipitated out of solution.This can happen with temperature changes or if the solution is supersaturated. Gentle warming in a water bath (not to exceed 40°C) combined with sonication may help redissolve the compound.
The this compound solution appears cloudy or has a precipitate after sonication. The concentration exceeds the solubility limit in the chosen solvent.Refer to the solubility data and adjust the concentration accordingly.
The compound has precipitated upon addition to an aqueous buffer.For aqueous solutions, first dissolve this compound in a minimal amount of DMSO and then add it dropwise to the vortexing aqueous buffer. This helps to prevent immediate precipitation.
The solution has cooled down after warming and sonication, causing the compound to crash out.Maintain a slightly elevated and controlled temperature during the experiment, if the compound's stability allows.
I am concerned about the stability of this compound during sonication. Excessive sonication time or power.Use the minimum sonication time and power required to achieve dissolution. Employ pulsed sonication (cycles of on and off) to minimize heat generation.[7]
Overheating of the sample.Keep the sample on ice or in a cooling bath during sonication to prevent thermal degradation.[8]

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in common solvents.

Solvent Solubility Source
Dimethylformamide (DMF)~0.15 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~0.14 mg/mL[2][3]
DMSO (with ultrasonic and warming to 60°C)12.5 mg/mL (16.53 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Suspended solution with ultrasonic)0.83 mg/mL (1.10 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) (Suspended solution with ultrasonic)0.83 mg/mL (1.10 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile vial.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Initial Mixing: Briefly vortex the vial to suspend the solid material.

  • Sonication:

    • Place the vial in a bath sonicator.

    • Sonicate for 10-15 minutes, monitoring the solution for clarity.

    • If a bath sonicator is insufficient, use a probe sonicator with short pulses (e.g., 5 seconds on, 10 seconds off) at a low power setting to avoid excessive heating. Keep the sample on ice during this process.

  • Visual Inspection: Visually inspect the solution to ensure all solid has dissolved. If not, continue sonication in short bursts, checking frequently.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
  • Thaw Stock Solution: Thaw the this compound DMSO stock solution at room temperature.

  • Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium if necessary.

  • Final Dilution: Add the required volume of the this compound stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. It is crucial to add the DMSO solution to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation. The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Visualizations

TLR4_Signaling_Pathway TLR4 Signaling Pathway Inhibition by this compound LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF MyD88-independent This compound This compound This compound->TLR4_MD2 inhibits TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription MAPK->Cytokines induces transcription IFNs Type I IFNs IRF3->IFNs induces transcription

Caption: Inhibition of the TLR4 signaling pathway by this compound.

Experimental_Workflow General Experimental Workflow for this compound start Start prep_cay Prepare this compound Stock Solution (DMSO + Sonication) start->prep_cay seed_cells Seed Cells in Culture Plates start->seed_cells treat_cay Treat Cells with This compound prep_cay->treat_cay incubate1 Incubate Cells (e.g., 24h) seed_cells->incubate1 incubate1->treat_cay incubate2 Incubate (Pre-treatment) treat_cay->incubate2 stimulate Stimulate with LPS incubate2->stimulate incubate3 Incubate (Stimulation) stimulate->incubate3 assay Perform Assay (e.g., ELISA for Cytokines, NF-κB Reporter Assay) incubate3->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: A typical workflow for a cell-based TLR4 inhibition assay using this compound.

References

CAY10614 stability at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of CAY10614.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid?

A1: For long-term storage, this compound solid should be stored at -20°C, where it is stable for at least three to four years.[1][2] One supplier also suggests storage at 4°C in a sealed container, protected from moisture.[3]

Q2: Can I store this compound at room temperature?

A2: While this compound is often shipped at ambient temperature for short durations, there is no manufacturer-provided data on its long-term stability at room temperature.[2][3] Therefore, for maintaining the integrity of the compound, storage at room temperature for extended periods is not recommended. For any experiments, it is best to use a compound that has been stored as recommended.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions are typically prepared in solvents such as DMSO or DMF.[1][2] For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for long-term stability (6 months to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][3]

Q4: My vial of this compound was left at room temperature for a few days. Can I still use it?

A4: Since this compound is shipped at room temperature, it is likely stable for short periods. However, without specific stability data, it is impossible to be certain. The suitability of the compound for your experiment will depend on the sensitivity of your assay. For critical experiments, it is recommended to use a new, properly stored vial. If you must use the vial , consider running a quality control experiment to compare its performance against a properly stored lot.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Compound degradation due to improper storage.Verify that the compound has been stored according to the manufacturer's recommendations (-20°C for solid, -80°C for stock solutions). If not, consider the possibility of degradation and use a new, properly stored vial.
Difficulty dissolving the compound. The compound may have degraded or absorbed moisture.Ensure you are using a suitable solvent (e.g., DMSO) and that it is anhydrous.[3] Gentle warming and sonication may aid dissolution.[3] If solubility issues persist, it could be a sign of compound instability.
Concern about the stability of a stock solution after multiple freeze-thaw cycles. Repeated changes in temperature can accelerate degradation.It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3] If a stock solution has been subjected to multiple freeze-thaw cycles, its concentration and purity may be compromised. For sensitive applications, prepare a fresh stock solution.
Unsure if the compound is active after being left on the bench. Potential degradation due to exposure to room temperature and light.Perform a functional assay to test the activity of the compound. Compare the results with a positive control and, if possible, a new vial of this compound.

This compound Storage Stability Data Summary

Form Storage Temperature Reported Stability Source
Solid (Powder)-20°C≥ 4 years[2]
Solid (Powder)-20°C3 years[1]
Solid (Powder)4°CNot specified[3]
In Solvent-80°C6 months - 1 year[1][3]
In Solvent-20°C1 month[3]
ShippingRoom TemperatureShort-term[2][3]

Experimental Protocols

General Protocol for Assessing this compound Stability via HPLC

This protocol provides a general framework for researchers to assess the stability of this compound under their specific experimental conditions.

Objective: To determine the percentage of intact this compound remaining after incubation under specific conditions (e.g., room temperature) compared to a control sample stored under ideal conditions.

Materials:

  • This compound (test sample and control sample stored at -20°C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Suitable mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, to be optimized)

  • Appropriate solvent for sample preparation (e.g., DMSO)

  • Incubator or temperature-controlled environment for the test condition

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • From this stock, prepare two sets of working solutions at a known concentration (e.g., 1 mg/mL).

    • Control Sample: Store one set of aliquots at the recommended temperature of -20°C.

    • Test Sample: Place the other set of aliquots at the desired test condition (e.g., room temperature, protected from light).

  • Time Points:

    • Establish time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).

  • HPLC Analysis:

    • At each time point, take one aliquot from the control and one from the test condition.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Inject the samples onto the HPLC system.

    • Run the HPLC method to separate this compound from any potential degradants. The method (mobile phase composition, gradient, flow rate, and detection wavelength) will need to be optimized for this compound.

    • Record the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in the test sample at each time point relative to the control sample at the same time point.

    • Percentage Remaining = (Peak Area of Test Sample / Peak Area of Control Sample) x 100

Visualizations

CAY10614_Stability_Troubleshooting start Start: Question about This compound Stability check_storage Was the compound stored according to recommendations? (-20°C solid, -80°C solution) start->check_storage storage_ok Storage is optimal. Proceed with experiment. check_storage->storage_ok Yes improper_storage Improper Storage Detected check_storage->improper_storage No exposure_details What was the nature of the improper storage? improper_storage->exposure_details short_term_rt Short-term (days) at Room Temp exposure_details->short_term_rt Short-term RT long_term_rt Long-term at Room Temp or multiple freeze-thaw cycles exposure_details->long_term_rt Long-term RT / Freeze-Thaw proceed_with_caution Likely stable, but for critical experiments, use a new vial or perform a QC check. short_term_rt->proceed_with_caution use_new_vial High risk of degradation. Recommended to use a new, properly stored vial. long_term_rt->use_new_vial

Caption: Troubleshooting workflow for this compound stability concerns.

References

CAY10614 long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of CAY10614, a potent TLR4 antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. The recommended conditions vary depending on whether it is in solid form or dissolved in a solvent.

Q2: How should I prepare a stock solution of this compound?

A2: this compound has limited solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as DMSO or DMF. For instance, you can dissolve this compound in DMSO to a concentration of 12.5 mg/mL with the aid of ultrasonication and warming to 60°C.[1] Note that hygroscopic DMSO can negatively impact solubility, so it is advisable to use a fresh, unopened vial of DMSO.

Q3: What is the mechanism of action of this compound?

A3: this compound is an antagonist of Toll-like receptor 4 (TLR4). It inhibits the lipid A-induced activation of TLR4, which is a key step in the innate immune response to Gram-negative bacteria.[2][3] By blocking this pathway, this compound can mitigate the inflammatory response associated with TLR4 activation.

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve.

  • Cause: this compound has low aqueous solubility.

  • Solution: Use an appropriate organic solvent such as DMSO or DMF. Sonication and gentle warming (e.g., to 60°C) can aid in dissolution.[1] For in vivo experiments, co-solvents like PEG300 and Tween-80 can be used to create a stable formulation.

Issue 2: Precipitate forms in the stock solution during storage.

  • Cause: The storage temperature may not be low enough, or the solvent may have absorbed moisture.

  • Solution: Store stock solutions at -80°C for long-term stability.[1] Ensure the storage vial is tightly sealed to prevent moisture absorption. If precipitation occurs, try to redissolve the compound by gentle warming and sonication before use.

Issue 3: Inconsistent results in cell-based assays.

  • Cause: This could be due to variability in cell health, passage number, or inconsistent concentrations of this compound.

  • Solution: Ensure consistent cell culture practices. Use cells within a specific passage number range for all experiments. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment to ensure accurate dosing.

Quantitative Data Summary

ParameterConditionValueReference
Storage (Solid) -20°C≥ 4 years[2]
4°CSealed, away from moisture[1]
Storage (in Solvent) -80°C6 months[1]
-20°C1 month[1]
Solubility DMSO12.5 mg/mL (with heating)[1]
DMF0.15 mg/mL[2]
IC₅₀ (TLR4 inhibition) HEK293 cells1.675 µM[1][3]

Experimental Protocols

In Vitro TLR4 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on TLR4 signaling in a cell-based assay.

Materials:

  • HEK293 cells expressing TLR4, MD-2, and CD14

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • NF-κB reporter system (e.g., luciferase reporter plasmid)

  • Transfection reagent

  • Lysis buffer

  • Luciferase assay substrate

  • 96-well cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed the HEK293-TLR4 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Transfection (if necessary): If using a transient reporter system, transfect the cells with the NF-κB reporter plasmid according to the manufacturer's instructions.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the this compound dilutions to the cells and incubate for 1 hour.

  • LPS Stimulation: Prepare a solution of LPS in cell culture medium. Add the LPS solution to the wells to a final concentration known to induce a robust TLR4 response (e.g., 100 ng/mL).

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis: Remove the medium and add lysis buffer to each well.

  • Luminometry: Transfer the cell lysate to a luminometer plate and add the luciferase assay substrate. Measure the luminescence.

  • Data Analysis: Calculate the percentage of inhibition of the LPS-induced signal for each concentration of this compound and determine the IC₅₀ value.

In Vivo Model of Endotoxin (B1171834) Shock

This protocol provides a general outline for evaluating the efficacy of this compound in a mouse model of LPS-induced endotoxin shock.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for this compound and LPS (e.g., sterile saline, potentially with co-solvents for this compound)

  • Syringes and needles for injection

Methodology:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Compound Preparation: Prepare a solution or suspension of this compound in a suitable vehicle. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • This compound Administration: Administer this compound to the treatment group of mice via an appropriate route (e.g., intraperitoneal injection). Administer the vehicle to the control group. A typical dose is 10 mg/kg.[1]

  • LPS Challenge: After a predetermined time following this compound administration (e.g., 30 minutes), challenge the mice with a lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal injection.[1]

  • Monitoring: Monitor the mice for signs of endotoxin shock (e.g., lethargy, piloerection, hypothermia) and record survival over a set period (e.g., 72 hours).

  • Data Analysis: Analyze the survival data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Transcription This compound This compound This compound->TLR4 Inhibits

Caption: this compound inhibits the TLR4 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A Seed Cells B Treat with this compound A->B C Stimulate with LPS B->C D Incubate C->D E Measure Endpoint (e.g., NF-κB activity) D->E F Administer this compound to Animals G Challenge with LPS F->G H Monitor Survival G->H I Data Analysis H->I

Caption: General experimental workflows for this compound.

References

CAY10614 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for accurately assessing the cytotoxic potential of CAY10614. The content is structured in a question-and-answer format to directly address common issues and provide clear troubleshooting pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and is it expected to be cytotoxic?

A1: this compound is a potent antagonist of Toll-like receptor 4 (TLR4).[1][2][3] It functions by inhibiting the activation of TLR4 induced by lipid A, a component of lipopolysaccharide (LPS) from Gram-negative bacteria, with a reported IC50 value of approximately 1.68 μM.[3] Based on available data, this compound is not expected to be cytotoxic and does not significantly affect the viability of cell lines such as HEK293 at its effective concentrations.[3] Its primary application is in sepsis and endotoxin (B1171834) shock models, where it has been demonstrated to improve survival in mice.[1][3][4]

Q2: I am observing unexpected cytotoxicity in my cell culture after treating with this compound. What are the potential causes?

A2: Unexpected cytotoxicity when using this compound is often not due to the compound's direct pharmacological action but rather to experimental variables. The most common causes include:

  • Solvent Toxicity: this compound has low aqueous solubility and requires an organic solvent like DMSO for dissolution.[2][3] High final concentrations of DMSO (typically >0.5%) can be toxic to many cell lines.[5]

  • Compound Precipitation: The compound may precipitate out of the culture medium upon dilution from the stock solution.[5][6][7] These precipitates can cause physical stress to cells or be misinterpreted as cell death in viability assays.

  • High Compound Concentration: Exceedingly high concentrations, far above the effective IC50 for TLR4 antagonism, may lead to off-target effects that could induce cytotoxicity.[8][9]

  • Cell Line Sensitivity: While generally non-toxic, specific cell lines could have unique sensitivities.

  • Contamination: Bacterial or chemical contamination in the cell culture can cause cell death, which might be incorrectly attributed to the compound.[10]

Q3: My experimental results with this compound are inconsistent. What should I troubleshoot?

A3: Inconsistent results in cell-based assays are a common challenge.[11][12][13] For experiments involving this compound, consider the following troubleshooting steps:

  • Verify Stock Solution: Ensure your this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles.[5]

  • Standardize Cell Culture Practices: Use cells with a consistent passage number and ensure uniform cell seeding density.

  • Control for Plating Effects: Avoid using the outer wells of microtiter plates, as they are prone to evaporation (the "edge effect"). Fill these wells with sterile media or PBS.[13]

  • Equilibrate Reagents: Allow plates and reagents to equilibrate to the appropriate temperature before use to avoid temperature gradients.[13]

  • Run Comprehensive Controls: Always include a "vehicle control" (media with the same final concentration of DMSO as your treatment wells) to account for solvent effects. A "compound-only" control in cell-free media can help identify precipitation or interference with assay reagents.[13]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSource
Mechanism of Action TLR4 Antagonist[1][2]
IC50 ~1.68 µM (for lipid A-induced TLR4 activation in HEK cells)[3]
Solubility (DMSO) ~0.14 mg/mL[2][3]
Solubility (DMF) ~0.15 mg/mL[2][3]
Storage (Stock Solution) -20°C (1 month) or -80°C (6 months)[1]
Storage (Powder) -20°C (≥ 4 years)[3]

Experimental Protocols & Troubleshooting Guides

Protocol 1: Preparation of this compound Working Solution

This protocol details the proper method for dissolving and diluting this compound to minimize precipitation and ensure accurate final concentrations.

  • Prepare High-Concentration Stock Solution:

    • Dissolve the this compound crystalline solid in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Brief sonication or gentle warming (not exceeding 37°C) can aid dissolution.[5] Visually confirm that no particulates are present.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5]

  • Prepare Intermediate Dilutions (if necessary):

    • If your final working concentrations are very low, perform serial dilutions of the primary stock in 100% DMSO.[6]

  • Prepare Final Working Solution:

    • Warm the cell culture medium to 37°C.

    • To prepare the final working solution, add the this compound stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling.[5] This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.

    • Crucially, ensure the final concentration of DMSO in the medium is below the toxicity threshold for your cell line (ideally ≤0.5%). [5]

Protocol 2: Standard Cytotoxicity Verification (MTT Assay)

This protocol is designed to verify the generally non-cytotoxic nature of this compound.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of this compound working solutions in culture medium as described in Protocol 1. Include a vehicle-only control (medium + DMSO).

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • If cytotoxicity is observed, proceed to the troubleshooting guide.

Visual Guides

Signaling Pathway and Experimental Workflows

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS LPS (Lipid A) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88-Dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-Dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Inflammatory Cytokine Production NFkB->Cytokines IRFs->Cytokines This compound This compound This compound->TLR4_MD2 Inhibits

Caption: this compound inhibits the TLR4 signaling pathway.

Caption: Workflow for this compound cytotoxicity assessment.

Troubleshooting_Flowchart start Unexpected Cytotoxicity Observed with this compound q_precipitate Is precipitate visible in the media (microscopy)? start->q_precipitate a_precipitate_yes Yes: Improve Solubilization (See Protocol 1) q_precipitate->a_precipitate_yes Yes q_dmso Is final DMSO concentration >0.5%? q_precipitate->q_dmso No a_dmso_yes Yes: Lower DMSO concentration and re-test q_dmso->a_dmso_yes Yes q_control Does the vehicle control show cytotoxicity? q_dmso->q_control No a_control_yes Yes: Issue with solvent or cell culture health. Check for contamination. q_control->a_control_yes Yes q_concentration Is the this compound concentration >>10x IC50? q_control->q_concentration No a_concentration_yes Yes: Potential off-target effect. Test lower concentrations. q_concentration->a_concentration_yes Yes end Consider cell-line specific sensitivity or assay interference. q_concentration->end No

Caption: Troubleshooting unexpected cytotoxicity.

References

CAY10614 Off-Target Effects Screening: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing CAY10614, a potent Toll-like receptor 4 (TLR4) antagonist. While this compound is a valuable tool for studying TLR4-mediated signaling and its role in inflammatory processes, a thorough understanding and assessment of its potential off-target effects are critical for the accurate interpretation of experimental results and for advancing drug development programs. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known potency?

A1: The primary target of this compound is Toll-like receptor 4 (TLR4). It acts as an antagonist, inhibiting the activation of TLR4 induced by lipopolysaccharide (LPS). The reported IC50 value for this inhibition is approximately 1.675 µM.[1][2]

Q2: Why is screening for off-target effects of this compound important?

A2: Screening for off-target effects is a critical step in the characterization of any small molecule inhibitor. Unidentified off-target interactions can lead to misinterpretation of experimental data, unexpected phenotypes, and potential toxicity. A comprehensive off-target profile is essential for validating that the observed biological effects are indeed due to the inhibition of TLR4 and for ensuring the safety and specificity of this compound as a potential therapeutic agent.

Q3: What are the initial steps to assess the potential for off-target effects of this compound?

A3: A tiered approach is recommended. Start with in silico predictions and then move to in vitro screening.

  • Computational Assessment: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.

  • Broad Kinase Profiling: Since a large portion of the "druggable" genome consists of kinases, a broad kinase screen is a common starting point to identify potential off-target kinase inhibition.

  • Safety Pharmacology Panels: Screen this compound against a panel of targets known to be associated with adverse drug reactions, often referred to as a safety pharmacology panel.

Q4: How can I distinguish between a genuine off-target effect and a downstream consequence of TLR4 inhibition?

A4: This is a crucial question that requires careful experimental design. Here are some strategies:

  • Use a Structurally Unrelated TLR4 Antagonist: Compare the phenotype induced by this compound with that of another well-characterized TLR4 antagonist with a different chemical scaffold. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of TLR4. If the effect of this compound is diminished or absent in the TLR4 knockdown/knockout cells, it confirms an on-target mechanism.

  • Rescue Experiments: If a downstream signaling molecule of TLR4 is known to mediate the observed effect, attempt to "rescue" the phenotype by overexpressing a constitutively active form of that molecule in the presence of this compound.

  • Direct Target Engagement Assays: For a suspected off-target, perform direct binding or enzymatic assays to confirm a direct interaction with this compound.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Cell Toxicity 1. Off-target cytotoxicity. 2. High concentration of this compound leading to non-specific effects. 3. Solvent (e.g., DMSO) toxicity.1. Perform a broad cell viability screen against various cell lines to identify sensitive lines. 2. Conduct a dose-response curve to determine the non-toxic concentration range. 3. Ensure the final solvent concentration is below the toxic threshold (typically <0.5% for DMSO).
Inconsistent Results Between Experiments 1. Compound instability or degradation. 2. Variability in cell culture conditions (passage number, confluency). 3. Inconsistent assay execution.1. Prepare fresh stock solutions of this compound and store them properly in single-use aliquots. 2. Standardize cell culture protocols and use cells within a consistent passage number range. 3. Ensure consistent incubation times, reagent concentrations, and instrument settings.
Phenotype Does Not Correlate with Known TLR4 Signaling 1. A novel, uncharacterized off-target effect. 2. A previously unknown branch of the TLR4 signaling pathway.1. Perform a broad off-target screening panel (e.g., kinase, GPCR, ion channel panels). 2. Validate hits from the primary screen with dose-response assays. 3. Consult the literature for emerging research on TLR4 signaling.

Data Presentation: Example Off-Target Screening Data

Disclaimer: The following tables present hypothetical data for illustrative purposes, as specific off-target screening data for this compound is not publicly available. These examples demonstrate how such data would be structured.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetPercent Inhibition at 10 µMIC50 (µM)
TLR4 (On-target)95%1.68
Kinase A85%5.2
Kinase B60%15.8
Kinase C15%> 50
Kinase D5%> 50

Table 2: Hypothetical Safety Pharmacology Panel Results for this compound

TargetAssay TypeActivity at 10 µM
hERGElectrophysiology< 10% inhibition
M1 Muscarinic ReceptorRadioligand Binding25% displacement
L-type Calcium ChannelRadioligand Binding5% displacement
Sodium Channel (Nav1.5)Electrophysiology< 5% inhibition

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Example using a Radiometric Assay)

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Reagents:

    • Purified, active recombinant human kinases.

    • Specific peptide or protein substrates for each kinase.

    • ³³P-ATP (radiolabeled ATP).

    • This compound serially diluted in DMSO.

    • Kinase reaction buffer.

    • Phosphocellulose filter plates.

    • Scintillation fluid.

  • Procedure: a. In a multi-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer. b. Add this compound at various concentrations (typically a 10-point dose-response curve). Include a DMSO vehicle control (100% activity) and a no-kinase control (background). c. Initiate the kinase reaction by adding ³³P-ATP. d. Incubate the reaction for a specified time at the optimal temperature for the kinase. e. Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. f. Wash the filter plate to remove unincorporated ³³P-ATP. g. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the this compound concentration. c. Fit the data to a dose-response curve using non-linear regression to calculate the IC50 value for each kinase.

Protocol 2: Cell-Based Assay for Off-Target Validation (Example using a Reporter Assay)

Objective: To confirm a potential off-target effect of this compound in a cellular context.

Methodology:

  • Cell Line: A reporter cell line that expresses the putative off-target and contains a reporter gene (e.g., luciferase) under the control of a promoter regulated by the off-target's signaling pathway.

  • Procedure: a. Plate the reporter cells in a multi-well plate and allow them to adhere. b. Treat the cells with a serial dilution of this compound or a vehicle control. c. Stimulate the cells with a known agonist for the putative off-target receptor. d. Incubate for a period sufficient to induce reporter gene expression. e. Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: a. Normalize the reporter activity to the vehicle control. b. Plot the reporter activity versus the logarithm of the this compound concentration to determine the IC50 for the inhibition of the off-target pathway.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS TLR4/MD2 TLR4 MD2 CD14->TLR4/MD2 presents LPS TIRAP TIRAP TLR4/MD2->TIRAP recruits MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs activates TIRAP->MyD88 recruits TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates MAPKs MAPKs TAK1->MAPKs activates NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to AP1 AP-1 MAPKs->AP1 activates AP1->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->TLR4/MD2 inhibits

Caption: this compound inhibits the TLR4 signaling pathway.

Off_Target_Screening_Workflow Start Start Test_Compound Test Compound (e.g., this compound) Start->Test_Compound Primary_Screen Primary Screen (Broad Panel, Single Concentration) Test_Compound->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hits Data_Analysis Data Analysis and Selectivity Assessment Hit_Identification->Data_Analysis No Hits Cell_Based_Assay Cell-Based Secondary Assay (Functional Validation) Dose_Response->Cell_Based_Assay Cell_Based_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for off-target screening.

References

Technical Support Center: Optimizing CAY10614 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro concentration of CAY10614 while maintaining optimal cell viability. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent antagonist of Toll-like receptor 4 (TLR4). Its primary mechanism of action is to inhibit the lipid A-induced activation of TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. By blocking TLR4 signaling, this compound can modulate inflammatory responses.

Q2: What is the reported effective concentration of this compound for TLR4 antagonism?

A2: The half-maximal inhibitory concentration (IC50) for this compound to inhibit lipid A-induced TLR4 activation is approximately 1.68 µM. In functional cell-based assays, concentrations ranging from 0.5 µM to 10 µM have been effectively used to antagonize TLR4 signaling.

Q3: Is this compound cytotoxic?

A3: this compound has been reported to not significantly affect the viability of Human Embryonic Kidney (HEK) cells at its effective concentrations for TLR4 antagonism. However, the cytotoxic profile of this compound can be cell-type specific. Therefore, it is crucial to determine the cytotoxic concentration 50 (CC50) for your specific cell line before conducting functional experiments.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: What is a good starting point for a dose-response experiment with this compound?

A5: A good starting point for a dose-response experiment is to use a broad range of concentrations spanning several orders of magnitude around the reported IC50 for TLR4 inhibition. A suggested range would be from 0.1 µM to 50 µM. This will help you determine the optimal non-cytotoxic concentration range for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound on TLR4 signaling. - Concentration of this compound is too low.- The cell line does not express functional TLR4.- The agonist (e.g., LPS) concentration is too high.- Issues with this compound stock solution.- Perform a dose-response experiment with a wider and higher concentration range of this compound.- Confirm TLR4 expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry.- Optimize the agonist concentration to be within the sensitive range of the assay.- Prepare a fresh stock solution of this compound and ensure proper storage.
High cell death observed at expected effective concentrations. - The cell line is particularly sensitive to this compound.- The final concentration of the solvent (e.g., DMSO) is too high.- The compound has precipitated out of solution in the culture medium.- Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the CC50 of this compound for your specific cell line. Use concentrations well below the CC50 for functional assays.- Ensure the final DMSO concentration is non-toxic for your cells (typically ≤ 0.1%). Run a vehicle control with the highest DMSO concentration used.- Visually inspect the culture wells for any signs of precipitation. If precipitation occurs, try preparing fresh dilutions or using a different solubilization method.
High variability in results between replicate wells. - Inconsistent cell seeding.- Pipetting errors during serial dilutions.- "Edge effect" in multi-well plates.- Ensure a homogeneous cell suspension before seeding and use a multichannel pipette for consistency.- Use calibrated pipettes and be meticulous with dilution preparations.- Avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity.
Compound appears to lose activity over time in culture. - this compound may be unstable in culture medium over long incubation periods.- Consider refreshing the medium with freshly diluted this compound for long-term experiments (e.g., > 48 hours).

Data Presentation

Table 1: Reported In Vitro Concentrations of this compound

ParameterConcentrationCell TypeReference
IC50 (TLR4 Antagonism) ~1.68 µMModified HEK cells[1]
Effective Concentration 0.5 µM - 10 µMVarious[1]
Cytotoxicity Not significant at effective concentrationsHEK cells[1]

Table 2: Example Data from a Hypothetical Cell Viability Experiment

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
197.5 ± 4.8
1095.1 ± 6.2
2585.3 ± 7.1
5052.7 ± 8.5
10015.4 ± 3.9

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using the MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1, 1, 10, 25, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "cells only" control and a "vehicle control" (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.

Protocol 2: Assessing Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells into the culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of control wells 45 minutes before the assay.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's manual (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration according to the kit's instructions, using the low and high controls for normalization.

Mandatory Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits This compound This compound This compound->TLR4 inhibits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IKK IKK Complex TRAF6->IKK activates NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation promotes

Caption: this compound inhibits the TLR4 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT or LDH substrate) incubate->add_reagent measure Measure Signal (Absorbance) add_reagent->measure calc_viability Calculate % Cell Viability measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_cc50 Determine CC50 plot_curve->det_cc50

Caption: Workflow for determining this compound cytotoxicity.

Troubleshooting_Logic start Start issue High Cell Death Observed start->issue q1 Is the final DMSO concentration ≤ 0.1%? issue->q1 q2 Did you perform a CC50 experiment? q1->q2 Yes solution1 Reduce DMSO concentration and run vehicle control. q1->solution1 No a1_yes Yes a1_no No q3 Is the working concentration well below the CC50? q2->q3 Yes solution2 Perform a CC50 experiment to determine the cytotoxic range. q2->solution2 No a2_yes Yes a2_no No solution3 Lower the working concentration of this compound. q3->solution3 No end Problem Resolved q3->end Yes a3_yes Yes a3_no No solution1->q1 solution2->q2 solution3->q3

Caption: Troubleshooting logic for high cytotoxicity.

References

Technical Support Center: CAY10614 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10614 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent antagonist of Toll-like receptor 4 (TLR4).[1][2][3] It functions by inhibiting the lipid A-induced activation of TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[4] By blocking TLR4 signaling, this compound can mitigate the downstream inflammatory cascade, making it a valuable tool for studying sepsis and other inflammatory conditions. The IC50 of this compound for inhibiting lipid A-induced TLR4 activation is approximately 1.675 μM.[1][3]

Q2: How should I store and handle this compound?

For optimal stability, this compound powder should be stored at -20°C for up to three years.[3] Stock solutions in solvents like DMSO can be stored at -80°C for up to one year.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.

Q3: How do I dissolve this compound for in vivo administration?

This compound has low aqueous solubility.[5] Therefore, a suitable vehicle is required for in vivo administration. Two common formulations for creating a suspended solution suitable for intraperitoneal (i.p.) injection are:

  • Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

  • Formulation 2: 10% DMSO and 90% (20% SBE-β-CD in saline).[7]

Sonication may be required to aid dissolution.[3] Always prepare fresh solutions for each experiment.

Q4: My in vivo experiment with this compound is not showing the expected efficacy. What are the potential reasons?

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Inadequate Formulation/Solubility: Ensure this compound is properly dissolved or suspended in the vehicle. Precipitation of the compound can lead to inaccurate dosing.

  • Incorrect Dosing or Administration: Verify the calculated dose and the accuracy of the administration technique (e.g., intraperitoneal injection). Misinjection is a common issue with i.p. injections in mice.[8][9]

  • Timing of Administration: The timing of this compound administration relative to the inflammatory challenge is critical. In LPS-induced endotoxemia models, this compound has been shown to be effective when administered prior to the LPS challenge.[10]

  • Animal Model and Endpoint Selection: The choice of animal model and the specific endpoints measured are crucial for observing the effects of TLR4 antagonism. Survival, cytokine levels (e.g., TNF-α, IL-6), and markers of organ damage are common endpoints in sepsis models.[11][12][13]

  • Compound Stability: Ensure the compound has not degraded due to improper storage or handling. Prepare fresh formulations for each experiment.

Q5: What are the potential off-target effects of this compound?

While specific off-target profiling for this compound is not extensively published, it is a possibility with any small molecule inhibitor.[14] To mitigate concerns about off-target effects, it is advisable to:

  • Include appropriate controls in your experiments, such as vehicle-only groups.

  • Consider using a second, structurally distinct TLR4 antagonist to confirm that the observed effects are due to TLR4 inhibition.

  • If unexpected toxicity is observed, it could be due to off-target effects or vehicle toxicity.[15][16]

Quantitative Data

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpecies/Cell LineExperimental ModelReference
IC50 (TLR4 inhibition) 1.675 μMHEK293 cellsLipid A-induced activation[1][3]
Effective in vivo dose 10 mg/kgMouse (C57BL/6)LPS-induced lethal endotoxin (B1171834) shock[10]
In vivo Efficacy Increased survival rate from 0% to 67%Mouse (C57BL/6)LPS (20 mg/kg, i.p.) induced shock[10]

Table 2: this compound Formulation and Solubility

SolventSolubilityNotesReference
DMSO ~0.14 mg/mLSonication recommended[3]
DMF ~0.15 mg/mLSonication recommended[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Forms a suspended solutionSuitable for i.p. injection[6]
10% DMSO, 90% (20% SBE-β-CD in Saline) Forms a suspended solutionSuitable for i.p. injection[7]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO to create a stock solution.

  • In a separate tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly.

  • Add Tween-80 and mix until the solution is homogeneous.

  • Finally, add saline to the desired final volume and vortex or sonicate briefly to ensure a uniform suspension.

  • Administer the freshly prepared formulation to the animals.

Protocol 2: LPS-Induced Endotoxemia Model in Mice

  • Animals: Use age- and weight-matched mice (e.g., C57BL/6).

  • This compound Administration: Administer the prepared this compound formulation (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection. A vehicle-only control group should be included.

  • LPS Challenge: After a specified pre-treatment time (e.g., 30 minutes), induce endotoxemia by injecting a lethal dose of LPS (e.g., 20 mg/kg, i.p.).[10]

  • Monitoring: Monitor the animals for signs of sickness and record survival over a defined period (e.g., 48-72 hours).

  • Endpoint Analysis: At the end of the experiment, or at predetermined time points, collect blood and/or tissues for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or other methods.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TRIF TRIF TLR4->TRIF recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription This compound This compound This compound->TLR4 inhibits

Caption: TLR4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start formulation Prepare this compound Formulation start->formulation animal_groups Randomize Animals into Treatment Groups (Vehicle, this compound) formulation->animal_groups administer_drug Administer this compound or Vehicle (i.p. injection) animal_groups->administer_drug wait Pre-treatment Period (e.g., 30 min) administer_drug->wait lps_challenge Induce Endotoxemia (LPS i.p. injection) wait->lps_challenge monitor Monitor Survival and Clinical Signs lps_challenge->monitor endpoint Endpoint Analysis: - Survival Curve - Cytokine Levels (ELISA) - Organ Histology monitor->endpoint end End endpoint->end

Caption: Experimental Workflow for this compound In Vivo Efficacy Study.

References

Preventing CAY10614 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10614. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility of this compound.[1] For in vitro experiments, preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO is a common practice.

Q2: What is the solubility of this compound in common organic solvents?

A2: this compound exhibits limited solubility in common organic solvents. The approximate solubility for this compound is 12.5 mg/mL in DMSO, which can be facilitated by ultrasonic warming and heating to 60°C.[1][2] In DMF, the solubility is approximately 0.15 mg/mL.[3][4]

Q3: My this compound is not fully dissolving in DMSO. What can I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming of the solution to 60°C and brief sonication can significantly aid in dissolution.[1][2] Ensure you are using anhydrous DMSO, as the presence of water can reduce solubility. Visually inspect the solution to ensure no particulates are present before use.

Q4: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?

A4: It is not recommended to prepare a stock solution of this compound in aqueous buffers like PBS. This compound is a hydrophobic compound with poor aqueous solubility, and attempting to dissolve it directly in a buffer will likely result in precipitation. For in vivo studies, specific formulations using co-solvents to create a suspension are recommended, but these are not ideal for in vitro cell culture applications where a true solution is preferred.[1][2]

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Preventing this compound Precipitation in Cell Culture Media

A common challenge encountered when working with hydrophobic compounds like this compound is its precipitation upon dilution into aqueous cell culture media. This guide provides a step-by-step approach to troubleshoot and prevent this issue.

Problem: this compound precipitates out of solution when I add it to my cell culture medium.

This is a frequent occurrence due to the hydrophobic nature of this compound and the aqueous environment of cell culture media. The key is to maintain the compound in a soluble state when transitioning from a high-concentration organic stock to the final low-concentration aqueous working solution.

Step 1: Verify Your Stock Solution and Dilution Technique

Ensure your this compound stock solution in DMSO is fully dissolved. Any undissolved particles in the stock will act as nucleation sites for precipitation upon dilution.

  • Recommended Dilution Protocol:

    • Pre-warm your cell culture medium (e.g., DMEM, RPMI-1640, with or without serum) to 37°C. Adding the compound to cold media can decrease its solubility.

    • Create an intermediate dilution of your this compound stock solution in the pre-warmed culture medium. This helps to avoid "solvent shock," where a rapid change in solvent polarity causes the compound to crash out of solution.

    • Add the intermediate dilution drop-wise to the final volume of your cell culture medium while gently swirling or vortexing. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

Step 2: Optimize the Final DMSO Concentration

The final concentration of DMSO in your cell culture medium is critical for maintaining the solubility of this compound.

  • General Guideline: Keep the final DMSO concentration as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.

  • Troubleshooting: If you are still observing precipitation, you may need to slightly increase the final DMSO concentration. However, it is crucial to run a vehicle control (media with the same final DMSO concentration without this compound) to ensure the solvent is not affecting your experimental results.

Step 3: Consider the Composition of Your Cell Culture Medium

The components of your cell culture medium can influence the solubility of hydrophobic compounds.

  • Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution. If you are working in low-serum or serum-free conditions, precipitation is more likely to occur.

  • Media Formulation: Different basal media have varying compositions of salts, amino acids, and other components that can affect compound solubility.

Step 4: Visual Inspection of the Precipitate

Observing the characteristics of the precipitate under a microscope can provide clues about its nature.

  • Amorphous or Oily Droplets: This may indicate that the compound is "oiling out" of the solution. This can sometimes be resolved by increasing the final DMSO concentration or by using a solubilizing agent.

  • Crystalline Structures: This suggests that the compound is precipitating in its solid form, indicating that the solubility limit has been exceeded. The primary solution is to lower the final concentration of this compound.

Quantitative Data Summary

ParameterSolventApproximate SolubilityNotes
In Vitro Solubility DMSO12.5 mg/mL (16.53 mM)Ultrasonic warming and heating to 60°C can aid dissolution.[1][2]
DMF0.15 mg/mL (0.2 mM)Sonication is recommended.[3][4]
In Vivo Formulation (Suspension) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline0.83 mg/mL (1.10 mM)Requires sonication.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)0.83 mg/mL (1.10 mM)Requires sonication.[1][2]

Experimental Protocol: Preparation of this compound Working Solution for Cell Culture

This protocol provides a detailed methodology for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 37°C and 60°C

  • Sonicator (optional)

  • Complete cell culture medium (pre-warmed to 37°C)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Add the appropriate volume of anhydrous DMSO to a vial containing a pre-weighed amount of this compound to achieve a 10 mM concentration.

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, warm the solution to 60°C and sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Prepare the Final Working Solution (Example: 10 µM):

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Intermediate Dilution: In a sterile microcentrifuge tube, prepare a 1:10 intermediate dilution of the stock solution in the pre-warmed medium. For example, add 2 µL of the 10 mM stock to 18 µL of pre-warmed medium to get a 1 mM intermediate solution. Vortex gently.

    • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium.

    • Gently mix the final working solution by inverting the tube or swirling the culture plate.

    • Use the freshly prepared working solution immediately.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed in Media check_stock Is stock solution fully dissolved? start->check_stock dissolve_stock Warm to 60°C and sonicate stock solution check_stock->dissolve_stock No check_dilution Using correct dilution protocol? check_stock->check_dilution Yes dissolve_stock->check_stock protocol Follow recommended protocol: 1. Pre-warm media 2. Intermediate dilution 3. Add dropwise while mixing check_dilution->protocol No check_dmso Final DMSO concentration > 0.5%? check_dilution->check_dmso Yes protocol->check_dmso lower_dmso Lower final DMSO concentration check_dmso->lower_dmso Yes check_media Using serum-free media? check_dmso->check_media No lower_dmso->check_media add_serum Consider adding serum if compatible with experiment check_media->add_serum Yes lower_conc Lower final this compound concentration check_media->lower_conc No add_serum->lower_conc end Solution Clear lower_conc->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow Protocol for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Dissolve this compound in anhydrous DMSO stock2 Warm to 60°C and/or sonicate if needed stock1->stock2 stock3 Aliquot and store at -80°C stock2->stock3 work1 Thaw stock solution stock3->work1 work2 Pre-warm cell culture medium to 37°C work1->work2 work3 Prepare intermediate dilution in warm medium work2->work3 work4 Add intermediate dilution to final volume of warm medium work3->work4 work5 Mix gently and use immediately work4->work5

Caption: Experimental workflow for preparing this compound solutions.

References

CAY10614 quality control and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity analysis of CAY10614, a potent TLR4 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound?

A1: The purity of this compound is typically specified as ≥98%. For instance, a specific batch of this compound has been documented with a purity of 98.87% as determined by RP-HPLC.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C, where it can be stable for at least four years.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3] For in vivo experiments, it can be prepared in a suspended solution using a combination of DMSO, PEG300, Tween-80, and saline.[1][4]

Q4: How does this compound exert its biological activity?

A4: this compound is an antagonist of Toll-like receptor 4 (TLR4). It inhibits the activation of TLR4 induced by lipid A, a component of lipopolysaccharide (LPS) from Gram-negative bacteria.[2] This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines.[5][6][7][8][9]

Quality Control and Purity Analysis Data

The following tables summarize the key quality control specifications and analytical data for this compound.

Parameter Specification Reference
Purity≥98%[2]
AppearanceSolid
Storage Temperature-20°C[2]
Stability≥ 4 years at -20°C[2]
Analytical Test Typical Result Reference
Reversed-Phase HPLC (RP-HPLC) Purity98.87%[1]
Proton NMR (¹H-NMR)Conforms to structure[1]
Mass Spectrometry (MS)Conforms to structure[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the quality control of this compound are provided below. These are representative protocols and may require optimization for specific instruments and laboratory conditions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. The purity of this compound is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25°C

    • Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute the compound and any impurities.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound using the following formula:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to confirm the identity of a compound by determining its molecular weight.

Instrumentation:

  • LC-MS system (e.g., with an electrospray ionization - ESI - source)

Procedure:

  • Follow the sample preparation and chromatographic conditions as described for RP-HPLC.

  • The eluent from the HPLC is directed into the mass spectrometer.

  • Mass Spectrometry Parameters (ESI - Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100 - 1000

    • Capillary Voltage: 3-4 kV

    • Drying Gas Temperature: 300-350°C

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M]+).

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

Principle: ¹H-NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectrum should be consistent with the known chemical structure of this compound.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Solution
No peaks or very small peaks Injector issue (e.g., clogged needle, incorrect sample volume)Ensure the injector is functioning correctly and the correct volume is being injected.
Sample degradationPrepare fresh sample and store it properly.
Ghost peaks Contaminated mobile phase or carryover from a previous injectionUse fresh, high-purity solvents. Run a blank gradient to wash the column.
Peak tailing Active sites on the column interacting with the analyteAdd a mobile phase modifier like TFA or formic acid. Use a newer, high-purity silica (B1680970) column.
Column overloadReduce the sample concentration or injection volume.
Broad peaks Column degradationReplace the column.
High dead volume in the systemCheck and tighten all fittings.
Fluctuating baseline Air bubbles in the pump or detectorDegas the mobile phase. Purge the pump.
Leaks in the systemInspect all connections for leaks.

Signaling Pathway and Experimental Workflow Diagrams

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of This compound This compound This compound->TLR4 inhibits

Caption: this compound inhibits the TLR4 signaling pathway.

QC_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_results Data Evaluation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc RP-HPLC (Purity) dissolve->hplc lcms LC-MS (Identity) dissolve->lcms nmr ¹H-NMR (Structure) dissolve->nmr data_analysis Analyze Data hplc->data_analysis lcms->data_analysis nmr->data_analysis specification Compare to Specifications data_analysis->specification pass Pass specification->pass Meets Specs fail Fail specification->fail Does Not Meet Specs

Caption: Quality control workflow for this compound analysis.

References

Technical Support Center: CAY10614 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with CAY10614.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antagonist of Toll-like receptor 4 (TLR4). It functions by inhibiting the lipid A-induced activation of TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3] By blocking this interaction, this compound can suppress downstream inflammatory signaling pathways.

Q2: What is the IC50 of this compound?

A2: this compound has an IC50 (half-maximal inhibitory concentration) of approximately 1.675 μM in cell-based assays assessing the inhibition of lipid A-induced TLR4 activation.[1][2]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound has low solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3] It is important to note that the solubility in these solvents is also limited (approximately 12.5 mg/mL in DMSO and 0.15 mg/mL in DMF), and may require sonication or warming to 60°C to fully dissolve.[2][3]

Q4: How should I store this compound?

A4: this compound powder should be stored at 4°C, sealed, and away from moisture. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To ensure stability, it is recommended to protect solutions from light.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Media

Problem: You observe precipitation of this compound when diluting your DMSO stock solution into your aqueous cell culture medium or buffer.

Possible Causes:

  • Low Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions.

  • High Final DMSO Concentration: A high percentage of DMSO in the final working solution can be toxic to cells and may not be sufficient to maintain this compound in solution upon high dilution.

  • Temperature Shock: Rapidly transferring a concentrated, warm stock solution into a cooler aqueous medium can cause the compound to precipitate.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO (e.g., 10 mM) to minimize the volume needed for dilution.[4]

  • Use a Carrier Solvent/Vehicle for In Vivo Studies: For in vivo experiments, a common formulation is a suspension created by sequentially adding and mixing the following: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is 10% DMSO in 90% (20% SBE-β-CD in saline).[2] These formulations require sonication to create a uniform suspension.[2]

  • Pre-warm Media: Before adding the this compound stock solution, warm your cell culture media or buffer to 37°C.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your culture medium.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous solution.

Issue 2: Inconsistent or No Biological Effect Observed

Problem: You do not observe the expected inhibitory effect of this compound on LPS-induced cellular responses (e.g., cytokine production, NF-κB activation).

Possible Causes:

  • Compound Inactivity: The compound may have degraded due to improper storage or handling.

  • Suboptimal Concentration: The concentration of this compound used may be too low to effectively antagonize TLR4 in your specific cell type or experimental setup.

  • Cell Line Insensitivity: The cell line you are using may have low TLR4 expression or the TLR4 signaling pathway may be altered.

  • LPS Potency: The LPS preparation used may be of low potency or from a bacterial strain that is a weak TLR4 agonist.

  • Assay Timing: The timing of this compound pre-incubation and LPS stimulation may not be optimal.

Solutions:

  • Verify Compound Integrity: Use a fresh vial of this compound or prepare a new stock solution. Ensure proper storage conditions have been maintained.

  • Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., from 0.1 µM to 25 µM) to determine the optimal inhibitory concentration for your system.

  • Confirm TLR4 Expression: Verify that your target cells express TLR4 at the protein level (e.g., by flow cytometry or western blot).

  • Use a High-Quality LPS: Utilize a purified, high-potency LPS preparation from a reliable commercial source.

  • Optimize Pre-incubation Time: A pre-incubation time of 1-2 hours with this compound before LPS stimulation is a good starting point, but this may need to be optimized for your specific cell type.[5]

Issue 3: Potential Off-Target Effects

Problem: You observe cellular effects that are not consistent with TLR4 antagonism or occur in the absence of LPS stimulation.

Possible Causes:

  • Non-Specific Interactions: At high concentrations, small molecule inhibitors can sometimes interact with other cellular targets.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final working solution may be causing cellular stress or other non-specific effects.

Solutions:

  • Include Proper Controls:

    • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

    • This compound Only Control: Treat cells with this compound in the absence of LPS to assess any baseline effects of the compound.

  • Use a Structurally Unrelated TLR4 Antagonist: As a positive control for TLR4-specific effects, consider using another well-characterized TLR4 antagonist with a different chemical structure.

  • Titrate the Compound Concentration: Use the lowest effective concentration of this compound as determined from your dose-response experiments to minimize the risk of off-target effects.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity of the compound or solvent.

Quantitative Data Summary

ParameterValueCell LineReference
IC50 1.675 µMHEK293 cells[1][2]
In Vitro Activity Inhibition of lipid A-induced phosphatase activityHEK293 cells[1]
In Vivo Efficacy Increased survival rate in LPS-induced endotoxin (B1171834) shock modelMice[1]

Experimental Protocols

In Vitro LPS Stimulation Assay

Objective: To assess the inhibitory effect of this compound on LPS-induced cytokine production in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DMSO

  • ELISA kit for TNF-α or IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 25 µM. Ensure the final DMSO concentration is below 0.5%.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control. Incubate for 1-2 hours at 37°C.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include a set of wells with no LPS stimulation as a negative control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time may vary depending on the cytokine being measured.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

In Vivo Formulation Preparation

Objective: To prepare a this compound suspension for intraperitoneal injection in mice.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Sonicate the suspension to ensure it is homogenous before injection. This will result in a final this compound concentration of 0.83 mg/mL.[1]

Visualizations

TLR4_Signaling_Pathway TLR4 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 Activation MAL MAL/TIRAP TLR4->MAL MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs MAL->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription MAPKs->Cytokines Transcription This compound This compound This compound->TLR4 Inhibition

Caption: this compound inhibits the TLR4 signaling pathway at the receptor level.

Troubleshooting_Workflow Troubleshooting Inconsistent Results Start Inconsistent or No Effect Observed CheckSolubility Check for Precipitation Start->CheckSolubility OptimizeSolubilization Optimize Solubilization (Sonication, Warming, Vehicle) CheckSolubility->OptimizeSolubilization Precipitation Observed CheckCompound Verify Compound Integrity (Fresh Stock, Proper Storage) CheckSolubility->CheckCompound No Precipitation OptimizeSolubilization->CheckCompound NewCompound Use Fresh Compound CheckCompound->NewCompound Degradation Suspected CheckConcentration Perform Dose-Response Experiment CheckCompound->CheckConcentration Compound OK NewCompound->CheckConcentration OptimizeConcentration Use Optimal Concentration CheckConcentration->OptimizeConcentration Suboptimal Concentration CheckCellLine Confirm TLR4 Expression and Cell Health CheckConcentration->CheckCellLine Concentration OK OptimizeConcentration->CheckCellLine ValidateCellLine Use Validated Cell Line CheckCellLine->ValidateCellLine Low Expression or Viability Success Consistent Results CheckCellLine->Success Cell Line OK ValidateCellLine->Success

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

CAY10614 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential batch-to-batch variability of CAY10614, a potent Toll-like receptor 4 (TLR4) antagonist. By addressing common issues encountered during experimentation, this guide aims to ensure the reproducibility and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of Toll-like receptor 4 (TLR4).[1][2] It functions by inhibiting the lipid A-induced activation of TLR4, thereby blocking the downstream inflammatory signaling cascade.[1][2] Lipid A is a component of lipopolysaccharide (LPS), an endotoxin (B1171834) found in the outer membrane of Gram-negative bacteria that is a primary activator of TLR4.[2]

Q2: What are the potential sources of batch-to-batch variability with this compound?

A2: Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors during synthesis and purification. These include:

  • Chemical Purity: The presence of impurities from the synthesis process, such as starting materials, by-products, or residual solvents, can alter the compound's activity.[3][4][5][6]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the compound can affect its solubility, stability, and bioavailability.[7][8][9][10][11]

  • Solubility and Stability: Variations in the physical properties of different batches can lead to inconsistencies in solubility and stability in solution, impacting the effective concentration in your experiments.

  • Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.[12]

Q3: How should I properly store and handle this compound to minimize variability?

A3: To ensure the stability and activity of this compound, adhere to the following storage guidelines. Always refer to the manufacturer's product data sheet for specific recommendations.

Storage ConditionSolid CompoundStock Solution
Temperature Store at -20°C for long-term storage.[2]Store at -20°C or -80°C.[1]
Light Protect from light by storing in a dark, light-resistant container.Store in amber vials or wrap tubes in foil.[12]
Moisture Keep in a tightly sealed container to prevent hydration.Use anhydrous solvents for preparing stock solutions.
Freeze-Thaw Cycles MinimizeAliquot stock solutions to avoid repeated freeze-thaw cycles.[12]

Q4: I am observing a reduced or no effect of this compound in my experiments. What could be the cause?

A4: A lack of expected activity could be due to several factors:

  • Compound Degradation: The compound may have degraded due to improper storage or handling.

  • Inaccurate Concentration: There might be errors in weighing the solid compound or in dilutions. The compound may also not be fully dissolved.

  • Experimental System: The cells you are using may have low TLR4 expression, or the LPS concentration used for stimulation may be too high, overcoming the inhibitory effect of this compound.

  • Batch-to-Batch Variability: The specific batch of this compound you are using may have lower purity or a different polymorphic form affecting its activity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values or Variable Inhibition Between Experiments

This is a common problem that can be addressed by systematically evaluating the compound, the experimental setup, and the assay itself.

Troubleshooting Workflow

A Inconsistent IC50 Values Observed B Step 1: Verify Compound Integrity A->B C Step 2: Standardize Experimental Parameters B->C If compound is stable D Step 3: Validate Assay Performance C->D If parameters are consistent E Consistent Results Achieved D->E If assay is robust

Caption: Troubleshooting workflow for inconsistent IC50 values.

Potential Causes and Solutions

Potential CauseRecommended Action
Compound Instability/Degradation Prepare fresh stock solutions from the solid compound. If the problem persists, consider performing an analytical check of the compound's purity via HPLC or LC-MS.
Inaccurate Dosing Verify calculations for dilutions. Ensure your pipettes are calibrated. Visually inspect for any precipitation in your stock or working solutions.
Variability in Cell Culture Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and health.
Inconsistent Assay Conditions Standardize all incubation times, reagent concentrations, and instrument settings.
Issue 2: Higher than Expected Cell Toxicity

If you observe significant cell death that is not expected from TLR4 inhibition, it could be due to off-target effects or impurities.

Troubleshooting Workflow

A Unexpected Cell Toxicity Observed B Step 1: Assess Solvent Toxicity A->B C Step 2: Perform Dose-Response Cytotoxicity Assay B->C If solvent is non-toxic D Step 3: Evaluate Batch Purity C->D If toxicity is dose-dependent E Toxicity Source Identified D->E If impurities are suspected

Caption: Troubleshooting workflow for unexpected cell toxicity.

Potential Causes and Solutions

Potential CauseRecommended Action
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control with the same solvent concentration.
High Compound Concentration Perform a dose-response experiment to determine the cytotoxic threshold of this compound for your specific cell line. Conduct your functional assays at concentrations below this threshold.
Toxic Impurities If toxicity is observed at low concentrations where the compound is expected to be non-toxic, this may indicate the presence of toxic impurities in the batch. Contact the supplier for a certificate of analysis or consider sourcing a new batch.
On-Target Toxicity In some cell types, prolonged or potent inhibition of TLR4 signaling may lead to apoptosis. Review the literature for the expected effects of TLR4 inhibition in your cell model.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but check the product datasheet for temperature sensitivity.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Functional Assay to Validate this compound Activity

This protocol describes a general method to confirm the inhibitory activity of a new batch of this compound on LPS-induced cytokine production in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)

  • 96-well cell culture plates

Experimental Workflow

A Seed Macrophages in a 96-well Plate B Pre-treat Cells with this compound or Vehicle A->B C Stimulate Cells with LPS B->C D Incubate for 6-24 hours C->D E Collect Supernatant D->E F Measure Cytokine Levels by ELISA E->F

Caption: Workflow for validating this compound activity.

Procedure:

  • Seed macrophages in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

  • Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells with this compound for 1-2 hours.

  • Add LPS to the wells to a final concentration known to elicit a robust inflammatory response (e.g., 10-100 ng/mL). Include a negative control group of cells that are not stimulated with LPS.

  • Incubate the plate for an appropriate time to allow for cytokine production (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • Quantify the concentration of the chosen cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the this compound concentration to generate a dose-response curve and determine the IC50 value for the batch. Compare this to previously obtained values or literature data.

Signaling Pathway

TLR4 Signaling Pathway and the Action of this compound

cluster_0 Extracellular cluster_1 Intracellular LPS LPS TLR4 TLR4/MD-2 Complex LPS->TLR4 Activates MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF This compound This compound This compound->TLR4 Inhibits NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IRFs->Cytokines

Caption: this compound inhibits LPS-induced TLR4 signaling.

References

CAY10614 Technical Support Center: Experimental Controls & Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for using CAY10614, a potent TLR4 antagonist, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent antagonist of Toll-like receptor 4 (TLR4). It functions by inhibiting the lipid A-induced activation of TLR4, thereby blocking the downstream signaling cascades.[1][2][3] This inhibition prevents the activation of transcription factors such as NF-κB and AP-1, which are responsible for the production of pro-inflammatory cytokines.[1]

Q2: What is the IC₅₀ of this compound?

The half-maximal inhibitory concentration (IC₅₀) of this compound for the lipid A-induced activation of TLR4 is approximately 1.675 μM.[1] This value represents the concentration of this compound required to inhibit 50% of the TLR4 activity in a cell-based assay.

Q3: How should I dissolve and store this compound?

Proper dissolution and storage are critical for the stability and activity of this compound.

SolventMaximum Solubility
DMSO0.14 mg/mL (0.19 mM)
DMF0.15 mg/mL (0.2 mM)

Data compiled from multiple sources. Sonication may be required to aid dissolution.

For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO or DMF can be stored at -80°C for up to one year.

Q4: What are the appropriate controls for an experiment using this compound?

To ensure the validity of your experimental results, it is crucial to include the following controls:

  • Vehicle Control: Treat cells with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration. This controls for any effects of the solvent on the cells.

  • Positive Control: Use a known TLR4 agonist, such as Lipopolysaccharide (LPS), to induce TLR4 signaling. This confirms that the cellular system is responsive to TLR4 activation.

  • Negative Control (for specificity): To confirm that the observed effects are specific to TLR4 inhibition, consider using an agonist for a different Toll-like receptor, such as Pam3CSK4 for TLR2. This compound should not inhibit the effects of a TLR2 agonist.[4][5][6]

Troubleshooting Guides

Cell Viability Assays

Q5: My cell viability results are inconsistent or show an unexpected increase in viability with this compound treatment. What could be the issue?

This is a common issue that can arise from interference of the compound with the assay itself.

  • MTT/XTT/MTS Assays: These assays rely on the reduction of a tetrazolium salt by cellular dehydrogenases. Some compounds can directly reduce the tetrazolium salt, leading to a false positive signal and an overestimation of cell viability.[7][8]

    • Troubleshooting:

      • Run a cell-free control: Incubate this compound with the assay reagent in cell-free media to see if the compound directly reduces the reagent.

      • Use an alternative assay: Consider using a cell viability assay with a different mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures cellular ATP levels, or a lactate (B86563) dehydrogenase (LDH) assay which measures membrane integrity.[9] However, be aware that some compounds can also interfere with LDH assays.[10][11]

  • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells. Some compounds can inhibit LDH activity or interfere with the detection chemistry.[10][11]

    • Troubleshooting:

      • Run a positive control with the compound: Add this compound to the lysate of fully lysed cells (positive control for LDH release) to check for enzyme inhibition.

      • Consider an alternative assay: An ATP-based assay is often a reliable alternative.[9]

Q6: I am observing high background in my cell viability assay.

High background can be caused by several factors:

  • Contamination: Bacterial or yeast contamination can contribute to the assay signal. Ensure sterile technique throughout your experiment.

  • Compound Precipitation: If this compound precipitates out of solution, it can scatter light and interfere with absorbance readings. Visually inspect your wells for any precipitate.

  • Phenol (B47542) Red: The phenol red in some culture media can interfere with colorimetric assays. Consider using phenol red-free media for the assay.

Western Blotting

Q7: I am not seeing a decrease in the phosphorylation of downstream targets (e.g., p-p65, p-p38) after this compound treatment and LPS stimulation.

Several factors could contribute to this issue:

  • Inactive this compound: Ensure that the compound has been stored and handled correctly. Prepare fresh dilutions for each experiment.

  • Insufficient this compound Concentration: The IC₅₀ is a starting point. The optimal concentration may vary depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system.

  • Timing of Treatment: The pre-incubation time with this compound before LPS stimulation is crucial. A pre-incubation of 1-2 hours is generally recommended. The time point for cell lysis after LPS stimulation is also critical to capture the peak of the signaling event.

  • Low Protein Loading: Ensure you are loading a sufficient amount of protein on your gel. Perform a protein quantification assay (e.g., BCA) before loading.

  • Antibody Issues: The primary or secondary antibodies may not be optimal. Ensure they are validated for the target and species you are working with.

Q8: I am observing non-specific bands in my Western blot.

Non-specific bands can be a common issue in Western blotting.

  • Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding.

  • Blocking: Ensure your blocking step is sufficient. Blocking for 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST is standard.

  • Washing Steps: Increase the number and duration of your washing steps to remove non-specifically bound antibodies.

Experimental Protocols

In Vitro TLR4 Inhibition Assay (NF-κB Reporter Assay)

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on TLR4-mediated NF-κB activation.

Materials:

  • HEK-Blue™ TLR4 cells (or other suitable NF-κB reporter cell line)

  • HEK-Blue™ Detection medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Appropriate cell culture medium and supplements

  • 96-well plates

Methodology:

  • Cell Seeding: Seed HEK-Blue™ TLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the cells and pre-incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • TLR4 Activation: Add LPS to the wells at a final concentration known to induce a robust NF-κB response (e.g., 100 ng/mL). Include a negative control with no LPS.

  • Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.

  • Detection: Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of NF-κB activation for each concentration of this compound compared to the LPS-only control.

Cytokine Secretion Assay (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion from macrophages following TLR4 activation and inhibition with this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1)

  • LPS

  • This compound

  • Appropriate cell culture medium and supplements

  • 24-well plates

  • ELISA kit for the cytokine of interest

Methodology:

  • Cell Seeding: Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • TLR4 Activation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 6-24 hours, depending on the cytokine).

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.

  • ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4_dimer TLR4 Dimer MD2->TLR4_dimer MyD88 MyD88 TLR4_dimer->MyD88 TRIF TRIF TLR4_dimer->TRIF This compound This compound This compound->TLR4_dimer Inhibits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription AP1 AP-1 MAPK->AP1 AP1->Cytokines Transcription

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays start Seed Cells in Plate pre_treat Pre-treat with this compound (or Vehicle/Controls) start->pre_treat stimulate Stimulate with LPS (or other TLR agonist) pre_treat->stimulate viability Cell Viability Assay (e.g., ATP-based) stimulate->viability western Western Blot (p-p65, p-p38, etc.) stimulate->western elisa ELISA (TNF-α, IL-6, etc.) stimulate->elisa reporter NF-κB Reporter Assay stimulate->reporter

References

Validation & Comparative

CAY10614 vs. LPS-RS: A Comparative Guide to TLR4 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunological research and drug development, the modulation of Toll-like receptor 4 (TLR4) signaling is a key area of investigation for treating inflammatory diseases. TLR4, in complex with its co-receptor MD-2, is the primary sensor for bacterial lipopolysaccharide (LPS), a potent initiator of the innate immune response. Dysregulation of this pathway can lead to chronic inflammation and sepsis. This guide provides a comparative analysis of two well-characterized TLR4 antagonists: CAY10614, a small molecule inhibitor, and LPS-RS, a lipopolysaccharide from Rhodobacter sphaeroides.

Mechanism of Action and Binding

Both this compound and LPS-RS exert their antagonistic effects by interfering with the activation of the TLR4 signaling cascade. However, their molecular nature and specific inhibitory mechanisms differ.

This compound is a potent, small-molecule antagonist of TLR4. It inhibits the lipid A-induced activation of the TLR4/MD-2 complex. While the precise binding site on the TLR4/MD-2 complex is not extensively detailed in publicly available literature, its efficacy is demonstrated by its ability to improve survival in mouse models of lethal endotoxin (B1171834) shock.

LPS-RS , a penta-acylated lipopolysaccharide, acts as a direct competitive antagonist at the TLR4/MD-2 complex.[1][2] Its primary mechanism involves competing with hexa-acylated, agonistic LPS (such as that from E. coli) for the same binding site within a large hydrophobic pocket of the MD-2 co-receptor.[3][4] By occupying this site, LPS-RS prevents the conformational changes required for TLR4 dimerization and subsequent downstream signaling. A secondary mechanism involves the formation of inactive LPS-RS-MD-2 complexes that can inhibit the activity of agonist LPS-MD-2 complexes.[3]

Quantitative Comparison of Inhibitory Potency

CompoundTypeReported PotencyNotes
This compound Small MoleculeIC50 = 1.675 μMFor inhibition of lipid A-induced TLR4 activation.
LPS-RS LipopolysaccharideComplete inhibition at 100-fold excessActs as a competitive antagonist against hexa-acylated LPS.

Note: The IC50 value for this compound represents the concentration at which it inhibits 50% of the TLR4 response to a given concentration of agonist. The value for LPS-RS is a descriptive measure of its competitive nature, indicating that a significant excess is required to outcompete the potent agonist LPS.

Signaling Pathway and Competitive Binding

The following diagram illustrates the competitive binding of this compound and LPS-RS at the TLR4/MD-2 complex, preventing the activation by agonistic LPS.

G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Signaling TLR4/MD2 TLR4/MD-2 Complex Activation Downstream Signaling (NF-κB, IRFs) TLR4/MD2->Activation NoActivation Inhibition of Signaling TLR4/MD2->NoActivation LPS Agonist LPS LPS->TLR4/MD2 Binds and Activates This compound This compound This compound->TLR4/MD2 Binds and Inhibits LPSRS LPS-RS LPSRS->TLR4/MD2 Competitively Binds and Inhibits

Caption: Competitive antagonism of TLR4 signaling.

Experimental Protocol: ELISA-based Competitive Binding Assay

This protocol describes a general method for comparing the competitive binding of TLR4 antagonists, such as this compound and LPS-RS, using an Enzyme-Linked Immunosorbent Assay (ELISA). This assay measures the ability of a test compound to inhibit the binding of a labeled TLR4 agonist (e.g., biotinylated LPS) to the immobilized TLR4/MD-2 complex.

Materials:

  • Recombinant human TLR4/MD-2 complex

  • Biotinylated LPS (agonist)

  • This compound

  • LPS-RS

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the recombinant human TLR4/MD-2 complex in Coating Buffer to a final concentration of 1-5 µg/mL.

    • Add 100 µL of the diluted receptor complex to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Competitive Binding:

    • Prepare serial dilutions of this compound and LPS-RS in Assay Buffer.

    • Prepare a solution of biotinylated LPS in Assay Buffer at a concentration predetermined to give a robust signal (e.g., near its Kd for TLR4/MD-2).

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of the diluted antagonist (this compound or LPS-RS) or Assay Buffer (for control wells) to the appropriate wells.

    • Immediately add 50 µL of the biotinylated LPS solution to all wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate diluted in Assay Buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance (wells with no biotinylated LPS).

    • Plot the absorbance versus the log concentration of the antagonist.

    • Calculate the IC50 value for each antagonist using a non-linear regression curve fit (e.g., four-parameter logistic).

G A Coat Plate with TLR4/MD-2 B Wash and Block A->B C Add Antagonists (this compound or LPS-RS) B->C D Add Biotinylated LPS C->D E Incubate D->E F Wash E->F G Add Streptavidin-HRP F->G H Incubate G->H I Wash H->I J Add TMB Substrate I->J K Read Absorbance and Analyze Data J->K

Caption: ELISA-based competitive binding assay workflow.

Conclusion

Both this compound and LPS-RS are valuable tools for studying TLR4-mediated inflammation. This compound offers the advantages of a small molecule, including potentially better pharmacokinetic properties for in vivo studies. LPS-RS, as a direct structural mimic of the natural ligand, provides a classic example of competitive antagonism at the MD-2 binding pocket. The choice between these two antagonists will depend on the specific experimental context, including the desired mode of inhibition and the experimental system being used. The provided experimental protocol offers a framework for researchers to directly compare these and other TLR4 antagonists in a controlled in vitro setting.

References

A Comparative Guide to TLR4 Antagonists: CAY10614 vs. TAK-242

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunological research and drug development, Toll-like receptor 4 (TLR4) has emerged as a critical target for modulating inflammatory responses. As a key sensor of bacterial lipopolysaccharide (LPS), TLR4 activation triggers a signaling cascade that can lead to overwhelming inflammation in conditions like sepsis. This guide provides a detailed comparison of two prominent small-molecule TLR4 antagonists, CAY10614 and TAK-242, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

Mechanism of Action: Distinct Approaches to TLR4 Inhibition

Both this compound and TAK-242 exert their effects by antagonizing TLR4 signaling, but they do so through different mechanisms.

This compound acts as an antagonist of lipid A, the active moiety of LPS. By interfering with the binding or activation of TLR4 by lipid A, this compound prevents the initial step of the inflammatory cascade.

TAK-242 , on the other hand, is a selective inhibitor of TLR4 signaling that acts intracellularly. It specifically binds to cysteine 747 (Cys747) in the Toll/interleukin-1 receptor (TIR) domain of TLR4.[1][2] This covalent modification disrupts the interaction of TLR4 with its downstream adaptor molecules, TIRAP and TRAM, thereby blocking both the MyD88-dependent and TRIF-dependent signaling pathways.[1][3]

In Vitro Efficacy: A Head-to-Head Look at Potency

The in vitro potency of these two compounds reveals a significant difference in their inhibitory concentrations.

CompoundAssayCell LineIC50Reference
This compound Lipid A-induced TLR4 activationModified HEK cells1.675 µM[4][5]
TAK-242 LPS-induced nitric oxide (NO) productionMurine RAW264.7 macrophages7.0 nM[6]
TAK-242 Inhibition of TLR4-mediated signaling-40 nM[7]

Note: A direct comparison of IC50 values is challenging due to different experimental setups. However, the available data suggests that TAK-242 is significantly more potent than this compound in vitro.

In Vivo Efficacy: Performance in Preclinical Models of Sepsis

Both this compound and TAK-242 have demonstrated efficacy in animal models of sepsis and inflammation, primarily by reducing cytokine production and improving survival rates.

This compound In Vivo Data
Animal ModelDosing and AdministrationKey FindingsReference
Mice with LPS-induced lethal endotoxin (B1171834) shock10 mg/kg; intraperitoneal injection 30 min before LPS challengeSignificantly improved survival rate from 0% to 67%.[6]
TAK-242 In Vivo Data
Animal ModelDosing and AdministrationKey FindingsReference
E. coli-induced lethality in BCG-primed mice0.3 - 3 mg/kg; intravenous administration 1 hour after bacterial inoculation (co-administered with antibiotics)Dose-dependently protected mice from lethality, with 3 mg/kg preventing death in all mice. Significantly suppressed serum levels of TNF-α, IL-1β, and IL-10.[7]
Cecal ligation and puncture (CLP) model in mice10 mg/kg; intravenous injection in combination with imipenem (B608078) 1 hour after CLPIncreased survival rates from 17% to 50%. Suppressed CLP-induced increases in serum IL-1β (64%), IL-6 (73%), IL-10 (79%), and MIP-2 (81%).[8]
LPS-induced endotoxin shock in mice1 mg/kg; intravenous administrationRescued 100% of mice from lethality. Significantly inhibited LPS-induced increases in serum TNF-α, IL-1β, IL-6, IL-10, and MIP-2.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and a typical experimental workflow, the following diagrams are provided.

TLR4_Signaling_Pathway TLR4 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (Lipid A) MD2 MD-2 LPS->MD2 TLR4_receptor Extracellular Domain Transmembrane Domain TIR Domain MD2->TLR4_receptor:f0 TIRAP TIRAP TLR4_receptor:f2->TIRAP TRAM TRAM TLR4_receptor:f2->TRAM MyD88 MyD88 TIRAP->MyD88 NFkB NF-κB Activation MyD88->NFkB TRIF TRIF IRFs IRFs Activation TRIF->IRFs TRAM->TRIF Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IRFs->Cytokines This compound This compound This compound->LPS Inhibits Lipid A binding TAK242 TAK-242 TAK242->TLR4_receptor:f2 Binds to Cys747 Inhibits Adaptor Protein Interaction

Caption: TLR4 signaling pathway and points of inhibition for this compound and TAK-242.

Experimental_Workflow Typical In Vivo Sepsis Model Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring and Analysis Animal_Model Select Animal Model (e.g., Mice) Sepsis_Induction Induce Sepsis (e.g., LPS injection or CLP) Animal_Model->Sepsis_Induction Compound_Admin Administer Test Compound (this compound or TAK-242) or Vehicle Control Sepsis_Induction->Compound_Admin Survival Monitor Survival Rates Compound_Admin->Survival Blood_Collection Collect Blood Samples at various time points Compound_Admin->Blood_Collection Organ_Analysis Assess Organ Damage (Histology, Biomarkers) Cytokine_Analysis Analyze Cytokine Levels (e.g., ELISA) Blood_Collection->Cytokine_Analysis Cytokine_Analysis->Organ_Analysis

Caption: A generalized workflow for evaluating the efficacy of TLR4 antagonists in a preclinical sepsis model.

Experimental Protocols

In Vitro TLR4 Activation Assay (General Protocol)
  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing TLR4, MD-2, and CD14, or macrophage cell lines like RAW264.7) under standard conditions.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound, TAK-242, or vehicle control for a specified period (e.g., 1 hour).

  • TLR4 Stimulation: Stimulate the cells with a TLR4 agonist, such as LPS or purified lipid A, at a predetermined concentration.

  • Endpoint Measurement: After an appropriate incubation time, measure the desired endpoint. This could include:

    • NF-κB activation: Measured using a reporter gene assay (e.g., luciferase or SEAP).

    • Cytokine production: Quantify the levels of cytokines such as TNF-α, IL-6, or IL-1β in the cell culture supernatant using ELISA or multiplex bead assays.

    • Nitric oxide (NO) production: Measured using the Griess reagent assay for nitrite (B80452) concentration in the supernatant.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the dose-response curve.

In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
  • Animal Preparation: Acclimatize adult male mice (e.g., C57BL/6) for at least one week before the experiment. Provide free access to food and water.

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

    • Puncture the ligated cecum with a needle of a specific gauge (e.g., 21-gauge) to induce polymicrobial peritonitis.

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Fluid Resuscitation: Administer subcutaneous saline for fluid resuscitation immediately after surgery.

  • Compound Administration: Administer this compound, TAK-242, or vehicle control at the desired dose and route (e.g., intravenous or intraperitoneal) at a specified time point relative to the CLP procedure (e.g., 1 hour post-CLP). Antibiotics (e.g., imipenem) may be co-administered.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice for survival over a set period (e.g., 7 days).

    • At predetermined time points, collect blood samples for cytokine analysis (e.g., via cardiac puncture under terminal anesthesia).

    • Harvest organs for histological analysis of tissue damage and inflammatory cell infiltration.

Conclusion

Both this compound and TAK-242 are valuable research tools for investigating the role of TLR4 in inflammatory diseases. The available data suggests that TAK-242 is a significantly more potent inhibitor of TLR4 signaling in vitro compared to this compound. In vivo, both compounds have demonstrated protective effects in models of sepsis, with TAK-242 having a more extensive body of published data detailing its dose-dependent efficacy in reducing a broad range of inflammatory cytokines and improving survival.

The choice between these two compounds will depend on the specific experimental needs. For studies requiring a highly potent and specific intracellular inhibitor of TLR4 signaling, TAK-242 appears to be the superior choice. This compound, acting as a lipid A antagonist, may be suitable for studies focused on the initial ligand-receptor interaction at the cell surface. Researchers should carefully consider the differences in their mechanism of action, potency, and the specifics of the experimental models when selecting the appropriate TLR4 antagonist for their studies.

References

A Comparative Guide to TLR4 Inhibitors: CAY10614 vs. IAXO-102

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific Toll-like receptor 4 (TLR4) inhibitor is critical for investigating inflammatory diseases and developing novel therapeutics. This guide provides an objective comparison of two prominent TLR4 antagonists, CAY10614 and IAXO-102, focusing on their mechanisms of action, performance data, and the experimental protocols used for their evaluation.

Executive Summary

Both this compound and IAXO-102 are effective inhibitors of the TLR4 signaling pathway, a key mediator of the innate immune response to bacterial endotoxins such as lipopolysaccharide (LPS). While both compounds ultimately block the inflammatory cascade triggered by TLR4 activation, they exhibit distinct mechanisms of action and have been characterized using different experimental approaches. This compound is presented as a potent TLR4 antagonist with a defined half-maximal inhibitory concentration (IC50), whereas IAXO-102 is characterized by its competitive binding to the TLR4 co-receptor MD-2 and its ability to disrupt downstream signaling pathways. This guide aims to provide a clear, data-driven comparison to aid in the selection of the appropriate inhibitor for specific research needs.

Mechanism of Action

This compound acts as a potent antagonist of TLR4. It directly inhibits the lipid A-induced activation of the TLR4 receptor complex.[1][2][3] This inhibition has been shown to prevent the increase in phosphatase activity and the rise in cytosolic Ca2+ levels induced by LPS.[1]

IAXO-102 functions as a competitive antagonist by targeting the TLR4 co-receptor, MD-2.[4] Its structural similarity to the lipid A portion of LPS allows it to bind to the hydrophobic pocket of MD-2.[4] IAXO-102 has also been shown to interact with another co-receptor, CD14, further enhancing its antagonistic effects.[4] By occupying these binding sites, IAXO-102 prevents the conformational changes in the TLR4/MD-2 complex that are necessary for receptor dimerization and the subsequent activation of intracellular signaling.[4]

Performance Data

The following tables summarize the available quantitative data for this compound and IAXO-102, providing a basis for comparing their potency and binding characteristics.

Table 1: In Vitro Potency of this compound

CompoundAssayMetricValueReference
This compoundLipid A-induced TLR4 activation in HEK293 cellsIC501.675 µM[1][2][3]

Table 2: In Silico Binding Affinity of IAXO-102 to the Human TLR4/MD-2 Complex

LigandBinding SiteBinding Energy (kcal/mol)Reference
IAXO-102Upper Bound TLR4/MD-2-3.8 to -3.1[4][5]
IAXO-102Lower Bound TLR4/MD-2-3.9 to -3.5[4][5]
Data sourced from an in silico docking analysis. A lower binding energy suggests a more favorable and stable interaction.

Table 3: In Vivo Efficacy of this compound and IAXO-102

CompoundModelDosageEffectReference
This compoundLethal endotoxin (B1171834) shock in mice10 mg/kg (i.p.)Significantly improved survival[1]
IAXO-102Angiotensin II-induced abdominal aortic aneurysm in mice3 mg/kg/day (s.c.)Decreased aortic expansion, rupture, and incidence of AAA[6][7]
IAXO-102Chemotherapy-induced gastrointestinal mucositis in mice3 mg/kg (i.p.)Prevented diarrhea and reduced tissue injury in the colon[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS (Lipopolysaccharide) CD14 CD14 LPS->CD14 binds MD2 MD-2 CD14->MD2 transfers LPS to TLR4 TLR4 MD2->TLR4 associates with TLR4_MD2 TLR4/MD-2 Complex IAXO102 IAXO-102 IAXO102->MD2 competes with LPS This compound This compound This compound->TLR4_MD2 inhibits activation MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF MyD88-independent MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB MyD88->NFkB TRIF->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Cytokines activates transcription NFkB->Inflammatory_Cytokines activates transcription

Caption: TLR4 signaling pathway and points of inhibition by this compound and IAXO-102.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_analysis Analysis Methods cluster_invivo In Vivo Cell_Culture Cell Culture (e.g., HEK293, HUVEC, Macrophages) Treatment Treatment with Inhibitor (this compound or IAXO-102) Cell_Culture->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Endpoint_Analysis Endpoint Analysis Stimulation->Endpoint_Analysis ELISA ELISA (Cytokine quantification) Endpoint_Analysis->ELISA Western_Blot Western Blot (Phospho-protein analysis) Endpoint_Analysis->Western_Blot Reporter_Assay Reporter Assay (NF-κB activity) Endpoint_Analysis->Reporter_Assay qPCR RT-qPCR (Gene expression) Endpoint_Analysis->qPCR Animal_Model Animal Model (e.g., Endotoxemia, AAA) Inhibitor_Admin Inhibitor Administration Animal_Model->Inhibitor_Admin Disease_Induction Disease Induction (e.g., LPS, Angiotensin II) Inhibitor_Admin->Disease_Induction Outcome_Measurement Outcome Measurement (e.g., Survival, Tissue analysis) Disease_Induction->Outcome_Measurement

Caption: General experimental workflow for evaluating TLR4 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and IAXO-102.

In Vitro Inhibition of TLR4 Activation (used for this compound)
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR4, MD-2, and CD14, and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with a known TLR4 agonist, such as E. coli-derived LPS or purified lipid A, at a concentration sufficient to induce a robust reporter signal.

  • Measurement: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected, and SEAP activity is measured using a colorimetric or chemiluminescent substrate.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the LPS-induced SEAP activity against the logarithm of the this compound concentration.

Western Blotting for MAPK and NF-κB Phosphorylation (used for IAXO-102)
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) or other relevant cell types.[6][7]

  • Treatment: Cells are pre-treated with IAXO-102 (e.g., 10 µM) for 1 hour.[7]

  • Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).[7]

  • Lysate Preparation: Cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of MAPK (p-p38, p-JNK, p-ERK) and the p65 subunit of NF-κB (p-p65).[6][7] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4] The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH). A reduction in the phosphorylation of these signaling proteins in the presence of IAXO-102 indicates its inhibitory effect.[4]

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokine Production
  • Cell Culture or In Vivo Samples: Cell culture supernatants from LPS-stimulated cells (with or without inhibitor) or biological fluids (e.g., serum, plasma) from in vivo models are collected.[4][6]

  • ELISA Procedure: Commercially available ELISA kits specific for the cytokines of interest (e.g., TNF-α, IL-6, IL-8, MCP-1) are used according to the manufacturer's instructions.[4][7] This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: The absorbance is read at a specific wavelength using a microplate reader.

  • Data Analysis: A standard curve is generated using the recombinant cytokine standards, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve. A decrease in cytokine levels in the inhibitor-treated group compared to the LPS-only group demonstrates the antagonist's efficacy.[4]

Conclusion

This compound and IAXO-102 represent two valuable tools for the study of TLR4-mediated inflammation. This compound is a potent inhibitor with a well-defined IC50, making it suitable for studies requiring a precise concentration-dependent inhibition of TLR4. IAXO-102, with its competitive mechanism targeting the MD-2 co-receptor, is well-suited for studies investigating the specific role of the LPS-binding pocket in TLR4 activation. The choice between these two inhibitors will depend on the specific research question, the experimental system being used, and the desired mode of TLR4 inhibition. The data and protocols presented in this guide provide a foundation for making an informed decision for future research and drug development endeavors in the field of inflammation.

References

Validating CAY10614 Activity: A Comparative Guide with Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of CAY10614, a potent Toll-like receptor 4 (TLR4) antagonist. By employing appropriate positive controls and detailed experimental protocols, researchers can confidently assess the inhibitory effects of this compound on the TLR4 signaling pathway. This guide offers a direct comparison with the well-characterized TLR4 inhibitor, TAK-242, and provides the necessary tools to generate robust and reproducible data.

Introduction to this compound and TLR4 Signaling

This compound is a selective antagonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2][3] TLR4 is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators.[4][5][6] Dysregulation of the TLR4 pathway is implicated in various inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention. This compound exerts its inhibitory effect by blocking the activation of TLR4 by lipid A, the active moiety of LPS, with a reported IC50 of 1.675 μM in cell-based assays.[1][2][7]

To rigorously validate the antagonistic activity of this compound, it is essential to utilize positive controls. In this context, two types of positive controls are crucial:

  • Positive Control Agonist: Lipopolysaccharide (LPS) is the canonical agonist for TLR4 and is used to induce a robust and measurable activation of the signaling pathway.

  • Positive Control Inhibitor: A well-characterized TLR4 antagonist, such as TAK-242, serves as a benchmark for comparing the potency and efficacy of this compound.[1][7][8][9]

This guide outlines two primary experimental approaches to validate this compound activity: measuring the inhibition of pro-inflammatory cytokine production in macrophage-like cells and quantifying the suppression of NF-κB activation in a reporter cell line.

Comparative Performance of TLR4 Antagonists

The following table summarizes the key inhibitory activities of this compound and the positive control inhibitor, TAK-242, on LPS-induced TLR4 activation.

CompoundTargetAssayCell LineAgonistIC50Reference
This compound TLR4Phosphatase ActivityHEK293Lipid A1.675 μM[1][7]
TAK-242 TLR4TNF-α ProductionRAW 264.7LPS (100 ng/mL)14.5 nM[7]
TAK-242 TLR4NO, TNF-α, IL-6 ProductionMacrophagesLPS1.1 - 11 nM[1]

Experimental Protocols

Detailed methodologies for two key experiments are provided below to enable researchers to independently validate the activity of this compound.

Experiment 1: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This experiment assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in RAW 264.7 murine macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • TAK-242 (Positive Control Inhibitor)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA Kit

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete DMEM.[2] Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.

  • Compound Preparation: Prepare stock solutions of this compound and TAK-242 in DMSO. On the day of the experiment, prepare serial dilutions of the compounds in complete DMEM to achieve the desired final concentrations. Also, prepare a 2X working solution of LPS in complete DMEM (e.g., 200 ng/mL for a final concentration of 100 ng/mL).

  • Cell Treatment: Carefully remove the culture medium from the wells.

  • Pre-treatment with Inhibitors: Add 50 µL of the diluted this compound, TAK-242, or vehicle (DMEM with DMSO) to the respective wells. Incubate for 1-2 hours at 37°C.

  • LPS Stimulation: Add 50 µL of the 2X LPS solution to all wells except for the unstimulated control wells. To the unstimulated wells, add 50 µL of complete DMEM. This will result in a final LPS concentration of 100 ng/mL.[7]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]

  • Sample Collection: After incubation, centrifuge the plate at 300-400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound and TAK-242 compared to the LPS-stimulated control. Plot the dose-response curves and determine the IC50 values.

Experiment 2: Inhibition of LPS-Induced NF-κB Activation in HEK-Blue™ hTLR4 Reporter Cells

This assay quantifies the inhibition of NF-κB activation by this compound in a HEK293 cell line engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection Medium (InvivoGen)

  • Growth Medium (DMEM, 10% heat-inactivated FBS, 1% Pen-Strep, 100 µg/ml Normocin™, 1X HEK-Blue™ Selection)

  • This compound

  • TAK-242 (Positive Control Inhibitor)

  • LPS from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Plate HEK-Blue™ hTLR4 cells at a density of 5 x 10^4 cells per well in 100 µL of growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare stock solutions of this compound and TAK-242 in DMSO. Prepare serial dilutions of the compounds in growth medium.

  • Cell Treatment:

    • Add 20 µL of the diluted this compound, TAK-242, or vehicle to the respective wells.

    • Add 20 µL of an LPS solution (final concentration 10-100 ng/mL) to the stimulated wells.

    • Add 20 µL of growth medium to the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection:

    • Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.

    • Add 180 µL of the detection medium to each well containing the treated cells.

    • Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the SEAP activity by reading the optical density (OD) at 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound and TAK-242 relative to the LPS-stimulated control. Generate dose-response curves and calculate the IC50 values.

Visualizing the TLR4 Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of this compound and the experimental design, the following diagrams are provided.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 activates TLR4_dimer TLR4 Dimerization TLR4->TLR4_dimer induces MyD88 MyD88 TLR4_dimer->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to cytokine_gene Pro-inflammatory Cytokine Genes nucleus->cytokine_gene activates transcription of cytokines Cytokines (TNF-α, IL-6) cytokine_gene->cytokines leads to production of This compound This compound This compound->TLR4 inhibits

Caption: TLR4 signaling pathway initiated by LPS.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 or HEK-Blue™ hTLR4 cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_inhibitors Add this compound, TAK-242, or Vehicle Control incubate_overnight->add_inhibitors pre_incubate Pre-incubate add_inhibitors->pre_incubate add_lps Add LPS (Positive Control Agonist) pre_incubate->add_lps incubate_treatment Incubate add_lps->incubate_treatment collect_supernatant Collect Supernatant (RAW 264.7) or Add Detection Medium (HEK-Blue™) incubate_treatment->collect_supernatant measure_readout Measure TNF-α (ELISA) or SEAP Activity (OD) collect_supernatant->measure_readout analyze_data Analyze Data: - % Inhibition - Dose-Response Curves - IC50 Calculation measure_readout->analyze_data

Caption: Workflow for validating this compound activity.

References

A Comparative Guide to CAY10614 and Other Toll-like Receptor 4 (TLR4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity and performance of CAY10614, a potent Toll-like Receptor 4 (TLR4) antagonist, with other widely used TLR4 inhibitors. The information presented herein is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.

Introduction to TLR4 Inhibition

Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, as well as endogenous damage-associated molecular patterns (DAMPs).[1][2] Upon activation, TLR4 initiates signaling cascades that lead to the production of pro-inflammatory cytokines and interferons, playing a crucial role in both host defense and the pathophysiology of inflammatory diseases.[1][3] The development of specific TLR4 antagonists is therefore of significant interest for therapeutic intervention in conditions such as sepsis, autoimmune diseases, and neuroinflammation.[2][4]

This guide focuses on a comparative analysis of this compound and other notable TLR4 inhibitors: TAK-242 (also known as Resatorvid or CLI-095), LPS from Rhodobacter sphaeroides (LPS-RS), and IAXO-102.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound and its counterparts. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating higher potency.

InhibitorTarget(s)IC50Mechanism of ActionKey Features
This compound TLR41.675 µM (for lipid A-induced TLR4 activation in HEK293 cells)Antagonist of lipid A activation of TLR4.[1]Potent TLR4 antagonist.
TAK-242 (Resatorvid, CLI-095)TLR4~1.8 nM (for LPS-induced NO production), ~1.9 nM (for LPS-induced TNF-α production), ~1.3 nM (for LPS-induced IL-6 production) in murine macrophages.Selective inhibitor of TLR4 signaling; binds to Cys747 in the intracellular domain of TLR4, disrupting its interaction with adaptor molecules.[4][5][6][7]Highly potent and selective for TLR4 over other TLRs.[5][6][7]
LPS-RS (Rhodobacter sphaeroides)TLR4Not typically measured by IC50. Acts as a competitive antagonist.Competes with agonistic LPS for binding to the TLR4/MD-2 complex.Potent antagonist in both human and murine cells.
IAXO-102 TLR4~5 µM (for LPS-induced TLR4 activation in HEK-TLR4 cells)Cationic amphiphilic glycolipid that interferes with TLR4 co-receptors CD14 and MD-2.[8][9]Modulates TLR4 activation and signaling.

Specificity Profile

An ideal inhibitor should exhibit high specificity for its intended target to minimize off-target effects.

  • This compound : The available data primarily characterizes this compound as a potent TLR4 antagonist, with its specificity against other TLR family members not being extensively reported in the reviewed literature.

  • TAK-242 : This inhibitor has been demonstrated to be highly selective for TLR4. Studies have shown that it has little to no effect on signaling mediated by other Toll-like receptors, including TLR1/2, TLR2/6, TLR3, TLR5, TLR7, and TLR9.[5][6][7]

  • LPS-RS : As a competitive antagonist that directly competes with LPS for binding to the TLR4/MD-2 complex, its specificity is inherently tied to this interaction.

  • IAXO-102 : This compound's mechanism of interfering with TLR4 co-receptors suggests a targeted action on the TLR4 signaling complex.

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the TLR4 signaling pathway and the points of inhibition for the compared antagonists.

TLR4_Signaling_Pathway TLR4 Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors LPS LPS / DAMPs CD14 CD14 LPS->CD14 binds MD2 MD-2 TLR4_extra TLR4 (extracellular domain) MD2->TLR4_extra binds CD14->MD2 presents LPS to TLR4_intra TLR4 (intracellular domain) MyD88 MyD88 TLR4_intra->MyD88 recruits TRIF TRIF TLR4_intra->TRIF activates (endosomal) IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription of IRF3 IRF3 TRIF->IRF3 induces transcription of IFNs Type I Interferons IRF3->IFNs induces transcription of CAY10614_node This compound CAY10614_node->TLR4_extra antagonizes Lipid A binding LPS_RS_node LPS-RS LPS_RS_node->MD2 competes with LPS for binding IAXO102_node IAXO-102 IAXO102_node->MD2 interferes with IAXO102_node->CD14 interferes with TAK242_node TAK-242 TAK242_node->TLR4_intra binds Cys747, blocks adaptor recruitment

Caption: TLR4 signaling pathway and mechanisms of various inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy and specificity of TLR4 inhibitors.

HEK-Blue™ TLR4 Reporter Gene Assay

This cell-based assay is commonly used to screen for TLR4 agonists and antagonists. It utilizes HEK293 cells engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[3][10][11][12]

Principle: Activation of TLR4 by an agonist (e.g., LPS) leads to the activation of the NF-κB signaling pathway, resulting in the expression and secretion of SEAP. The level of SEAP in the cell culture supernatant is proportional to TLR4 activation and can be quantified using a colorimetric substrate.[13][14] TLR4 antagonists will inhibit this LPS-induced SEAP production.

Methodology:

  • Cell Culture: Maintain HEK-Blue™-hTLR4 cells in a growth medium containing selection antibiotics to ensure the stable expression of the transfected genes.[10]

  • Assay Preparation: Seed the cells in a 96-well plate.[13]

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 1-2 hours).

  • TLR4 Stimulation: Add a known TLR4 agonist, such as ultrapure LPS (e.g., 10-100 ng/mL), to the wells.[15] Include positive (LPS only) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 16-24 hours to allow for SEAP expression and secretion.[10]

  • SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a detection reagent (e.g., QUANTI-Blue™) and a spectrophotometer.[10][11]

  • Data Analysis: Calculate the percentage of inhibition of LPS-induced SEAP production for each inhibitor concentration to determine the IC50 value.

HEK_Blue_Workflow HEK-Blue™ TLR4 Assay Workflow A Seed HEK-Blue™-hTLR4 cells in 96-well plate B Pre-incubate with TLR4 inhibitor A->B C Stimulate with LPS B->C D Incubate 16-24h C->D E Measure SEAP in supernatant D->E F Calculate IC50 E->F

Caption: A typical workflow for the HEK-Blue™ TLR4 reporter assay.

Inhibition of LPS-Induced Cytokine Production in Immune Cells

This assay assesses the ability of an inhibitor to block the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with LPS.

Principle: LPS stimulation of immune cells (e.g., macrophages, peripheral blood mononuclear cells) leads to the production and secretion of inflammatory cytokines via TLR4 activation. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[16][17]

Methodology:

  • Cell Culture: Culture appropriate immune cells, such as murine macrophage-like RAW264.7 cells or human monocytic THP-1 cells.[15]

  • Inhibitor Treatment: Pre-treat the cells with a range of concentrations of the TLR4 inhibitor for 1-2 hours.[15]

  • LPS Stimulation: Add LPS (e.g., 10-250 ng/mL) to the cell cultures to induce cytokine production.[15][18]

  • Incubation: Incubate the cells for a period sufficient for cytokine production and secretion (e.g., 2-12 hours).[16][18]

  • Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α or IL-6 using a specific ELISA kit.[16][19]

  • Data Analysis: Determine the percentage of inhibition of LPS-induced cytokine production at each inhibitor concentration and calculate the IC50 value.

Conclusion

This compound is a potent antagonist of TLR4. When compared to other inhibitors, TAK-242 stands out for its high potency and well-documented selectivity for TLR4 over other TLRs. LPS-RS offers a classic competitive antagonist model, while IAXO-102 presents an alternative mechanism by targeting TLR4 co-receptors. The choice of inhibitor will depend on the specific requirements of the experimental setup, including the desired potency, mechanism of action, and the importance of a well-defined specificity profile. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these and other novel TLR4 antagonists.

References

CAY10614: A Comparative Analysis of its Potency Against Leading TLR4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of CAY10614 in the context of established Toll-like Receptor 4 (TLR4) antagonists, supported by experimental data and detailed methodologies.

Toll-like receptor 4 (TLR4) has emerged as a critical therapeutic target in a spectrum of inflammatory diseases, including sepsis, autoimmune disorders, and neuropathic pain. The activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a signaling cascade that results in the production of pro-inflammatory cytokines. Consequently, the development of potent and selective TLR4 antagonists is a key focus of modern drug discovery. This guide provides a comparative analysis of the potency of this compound, a notable TLR4 antagonist, relative to other well-characterized inhibitors: TAK-242, Eritoran, and LPS from Rhodobacter sphaeroides (LPS-RS).

Quantitative Potency Comparison

The inhibitory potency of a TLR4 antagonist is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the TLR4-mediated response. The following table summarizes the reported IC50 values for this compound and its comparators. It is crucial to note that direct comparisons of IC50 values should be made with caution, as the experimental conditions under which these values were determined can vary significantly.

AntagonistIC50 ValueExperimental SystemAgonistReadoutReference
This compound 1.68 µMModified Human Embryonic Kidney (HEK) cellsLipid ATLR4 Activation[1][2]
TAK-242 1.3 nMMurine Macrophage-like cells (RAW264.7)LPSIL-6 Production
1.9 nMMurine Macrophage-like cells (RAW264.7)LPSTNF-α Production
1.8 nMMurine Macrophage-like cells (RAW264.7)LPSNitric Oxide (NO) Production
Eritoran (E5564) ~1-5 nMHuman MonocytesLPSTNF-α Production
LPS-RS Not a direct IC50; complete competitive inhibition at 100-fold excessHuman and Murine cellsHexa-acylated LPSTLR4 Activity[3]

Key Observations:

  • TAK-242 and Eritoran exhibit high potency, with IC50 values in the low nanomolar range for the inhibition of LPS-induced inflammatory responses in immune cells.

  • This compound demonstrates potent antagonism of lipid A-induced TLR4 activation, with an IC50 in the low micromolar range in a HEK cell-based assay.[1][2] While this value is higher than those reported for TAK-242 and Eritoran, the different experimental setup (Lipid A vs. LPS, HEK cells vs. immune cells) is a significant confounding factor.

  • LPS-RS acts as a potent competitive antagonist, effectively blocking TLR4 signaling when present in excess.[3]

Understanding the TLR4 Signaling Pathway

The efficacy of these antagonists is rooted in their ability to disrupt the TLR4 signaling cascade. Upon recognition of LPS, TLR4, in conjunction with its co-receptor MD-2, initiates a complex intracellular signaling network that culminates in the activation of transcription factors like NF-κB and the subsequent expression of inflammatory genes.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF MyD88-independent pathway IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 TRIF->TRAF6 IRF3 IRF3 TRIF->IRF3 activates IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of AP1 AP-1 MAPKs->AP1 activates AP1->Cytokines induces transcription of Type1_IFN Type I Interferons IRF3->Type1_IFN induces transcription of Experimental_Workflow cluster_workflow Experimental Workflow for TLR4 Antagonist IC50 Determination start Start cell_culture 1. Cell Culture (e.g., RAW264.7, Human Monocytes) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding antagonist_incubation 3. Pre-incubation with Test Antagonist (various concentrations) cell_seeding->antagonist_incubation agonist_stimulation 4. Stimulation with TLR4 Agonist (e.g., LPS) antagonist_incubation->agonist_stimulation incubation 5. Incubation (Time and temperature dependent) agonist_stimulation->incubation supernatant_collection 6. Supernatant Collection incubation->supernatant_collection readout 7. Readout (e.g., ELISA for Cytokines, NF-κB reporter assay) supernatant_collection->readout data_analysis 8. Data Analysis (IC50 calculation) readout->data_analysis end End data_analysis->end

References

Benchmarking CAY10614 Against Standard TLR4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Toll-like receptor 4 (TLR4) inhibitor CAY10614 with standard TLR4 antagonists, TAK-242 (Resatorvid) and Lipopolysaccharide from Rhodobacter sphaeroides (LPS-RS). The information presented herein is supported by experimental data from publicly available research to assist in the evaluation of these compounds for research and drug development purposes.

Introduction to TLR4 Inhibition

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators, driving the inflammatory response. Dysregulation of the TLR4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. This guide focuses on this compound, a potent TLR4 antagonist, and benchmarks its performance against two widely used TLR4 inhibitors, TAK-242 and LPS-RS.

Mechanism of Action

The three inhibitors exhibit distinct mechanisms of action at the molecular level to block TLR4 signaling:

  • This compound: This small molecule inhibitor directly antagonizes the lipid A-induced activation of TLR4.

  • TAK-242 (Resatorvid): A small-molecule inhibitor that selectively targets the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. It specifically binds to cysteine 747 (Cys747) within this domain, which disrupts the interaction of TLR4 with its downstream adaptor molecules, TIRAP and TRAM. This effectively blocks both the MyD88-dependent and TRIF-dependent signaling pathways.

  • LPS-RS: This lipopolysaccharide isolated from Rhodobacter sphaeroides acts as a competitive antagonist of LPS. It competes with hexa-acylated LPS (a potent TLR4 agonist) for binding to the MD-2 co-receptor, which is essential for TLR4 activation. By occupying the MD-2 binding pocket, LPS-RS prevents the formation of the active TLR4/MD-2/LPS complex.

Quantitative Performance Comparison

Inhibitor Parameter Value Assay Conditions Reference
This compound IC50 (TLR4 activation)1.675 µMLipid A-induced TLR4 activation in a reporter assay.
TAK-242 IC50 (TNF-α production)14.5 nMLPS-stimulated RAW 264.7 murine macrophages.[1]
TAK-242 IC50 (NO, TNF-α, IL-6)1-11 nMLPS-stimulated macrophages.[2]
LPS-RS AntagonismPotent competitive antagonistComplete inhibition of LPS activity is typically observed at a 100-fold excess.

In Vivo Efficacy

Inhibitor Animal Model Effect Reference
This compound Murine endotoxin (B1171834) shock modelImproved survival.
TAK-242 Murine endotoxin shock modelProtected mice from lethality and suppressed excessive cytokine production.[3]
LPS-RS Murine endotoxin shock modelPrevents LPS-induced shock.
LPS-RS Rat model of LPS-induced acute lung injuryProtected against lung injury through anti-inflammatory effects.[4]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitor Targets LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS MD2 MD2 CD14->MD2 presents LPS TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF MyD88-independent (via TRAM) IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 transcription TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines transcription AP1 AP-1 MAPKs->AP1 AP1->Cytokines transcription Interferons Type I Interferons IRF3->Interferons transcription CAY10614_target This compound CAY10614_target->TLR4 antagonizes TAK242_target TAK-242 TAK242_target->TLR4 binds intracellular domain LPSRS_target LPS-RS LPSRS_target->MD2 competes with LPS

Caption: TLR4 Signaling Pathway and Inhibitor Targets.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model (Endotoxemia) start_vitro Seed Macrophages (e.g., RAW 264.7) pretreatment Pre-treat with Inhibitor (this compound, TAK-242, or LPS-RS) start_vitro->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate (4-24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant analysis_vitro Cytokine Measurement (e.g., TNF-α ELISA) supernatant->analysis_vitro start_vivo Administer Inhibitor to Mice lps_injection Inject Lethal Dose of LPS start_vivo->lps_injection monitoring Monitor Survival and Collect Blood Samples lps_injection->monitoring analysis_vivo Measure Serum Cytokine Levels monitoring->analysis_vivo

Caption: General Experimental Workflow for TLR4 Inhibitor Evaluation.

Experimental Protocols

In Vitro: Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol describes a common in vitro assay to determine the potency of TLR4 inhibitors in a cellular context.

1. Cell Culture:

  • Culture murine macrophage cells (e.g., RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

3. Inhibitor Treatment:

  • Prepare serial dilutions of this compound, TAK-242, and LPS-RS in culture medium.

  • Remove the culture medium from the wells and replace it with medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the cells with the inhibitors for 1-2 hours.

4. LPS Stimulation:

  • Prepare a working solution of LPS (from E. coli O111:B4) in culture medium.

  • Add LPS to the wells to a final concentration of 100 ng/mL.

5. Incubation:

  • Incubate the plate for 4-6 hours at 37°C.

6. Supernatant Collection:

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant from each well.

7. TNF-α Quantification:

  • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

8. Data Analysis:

  • Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration compared to the LPS-only control.

  • Determine the IC50 value for each inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo: Murine Endotoxemia Model

This protocol outlines a common in vivo model to assess the efficacy of TLR4 inhibitors in a systemic inflammation model.

1. Animals:

  • Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

2. Inhibitor Administration:

  • Prepare solutions of this compound, TAK-242, or LPS-RS in a suitable vehicle (e.g., saline with 0.5% DMSO).

  • Administer the inhibitors to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired doses. Administer the vehicle to the control group.

3. LPS Challenge:

  • One hour after inhibitor administration, inject a lethal dose of LPS (e.g., 15-20 mg/kg) intraperitoneally.

4. Monitoring:

  • Monitor the survival of the mice every 6 hours for up to 72 hours.

  • At specific time points (e.g., 2, 6, and 24 hours post-LPS injection), collect blood samples via cardiac puncture or tail vein bleeding for cytokine analysis.

5. Cytokine Analysis:

  • Separate the serum from the blood samples by centrifugation.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA or a multiplex cytokine assay.

6. Data Analysis:

  • Compare the survival rates between the inhibitor-treated groups and the vehicle control group using Kaplan-Meier survival analysis.

  • Compare the serum cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

This guide provides a comparative overview of this compound against the standard TLR4 inhibitors TAK-242 and LPS-RS. While all three compounds effectively inhibit TLR4 signaling, they do so through different mechanisms of action. The provided quantitative data, though not from direct head-to-head studies, offers a valuable benchmark for their respective potencies. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers planning to evaluate these or other TLR4 inhibitors in their own experimental settings. Further direct comparative studies are warranted to definitively rank the in vitro and in vivo performance of these compounds under identical conditions.

References

CAY10614: A Comparative Analysis of a Potent TLR4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CAY10614 with other notable Toll-like receptor 4 (TLR4) antagonists. The information presented is collated from preclinical studies to assist in the evaluation of this compound for research and drug development purposes. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a potent antagonist of Toll-like receptor 4 (TLR4), a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] By inhibiting the lipid A-induced activation of TLR4, this compound effectively blocks the downstream inflammatory signaling cascade.[1][2][3] Preclinical evidence demonstrates its potential as a therapeutic agent in conditions characterized by excessive TLR4-mediated inflammation, such as sepsis.[1][2][3]

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound in comparison to other well-characterized TLR4 antagonists, TAK-242 and Eritoran.

CompoundTargetAssay SystemIC50Reference
This compound TLR4Lipid A-induced TLR4 activation in HEK293 cells1.68 μM[2]
TAK-242 TLR4 (intracellular TIR domain)LPS-induced cytokine production1-11 nM[4]
Eritoran TLR4/MD-2 complexLPS-induced cytokine productionNot explicitly stated as IC50, but effective in nanomolar to micromolar range[5][6][7]

Table 1: In Vitro Potency of TLR4 Antagonists. This table compares the half-maximal inhibitory concentration (IC50) of this compound, TAK-242, and Eritoran in relevant in vitro assays.

CompoundAnimal ModelEndpointDosageEfficacyReference
This compound Mouse model of lethal endotoxin (B1171834) shock (LPS-induced)Survival10 mg/kg, i.p.Increased survival rate from 0% to 67%[1][3]
TAK-242 Mouse model of cerebral ischemia/reperfusionInfarct volume, neurological function3 mg/kg, i.p.Significantly reduced cerebral infarction and improved neurological function[8][9]
Eritoran Mouse model of hemorrhagic shock/traumaLiver damage, gut barrier permeability5 mg/kg, i.v.Significantly reduced liver damage and prevented gut barrier dysfunction[5]

Table 2: In Vivo Efficacy of TLR4 Antagonists. This table summarizes the in vivo effects of this compound, TAK-242, and Eritoran in various disease models.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Toll-like receptor 4 signaling pathway and the points of intervention for this compound, TAK-242, and Eritoran. This compound acts as a direct antagonist of the TLR4 receptor, preventing the initial binding of LPS. In contrast, TAK-242 targets the intracellular TIR domain of TLR4, disrupting its interaction with downstream signaling adaptors. Eritoran functions by binding to the MD-2 co-receptor, thereby preventing the formation of the active TLR4/MD-2/LPS complex.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS MD2 MD-2 LPS->MD2 binds TLR4 TLR4 MD2->TLR4 complexes with TIR TIR Domain TLR4->TIR This compound This compound This compound->TLR4 inhibits Eritoran Eritoran Eritoran->MD2 inhibits MyD88 MyD88 NFkB NF-κB MyD88->NFkB activates TRIF TRIF IRF3 IRF3 TRIF->IRF3 activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces IRF3->Cytokines induces TAK242 TAK-242 TAK242->TIR inhibits TIR->MyD88 recruits TIR->TRIF recruits

TLR4 Signaling Pathway and Inhibitor Actions

Experimental Protocols

In Vitro: Lipid A-Induced TLR4 Activation Assay (HEK293 Cells)

This protocol is based on the method described for the characterization of this compound.[2]

Objective: To determine the in vitro potency of a test compound in inhibiting TLR4 activation.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR4, MD-2, and CD14, and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Procedure:

  • Seed HEK-Blue™ TLR4 cells in a 96-well plate at a suitable density and incubate overnight.

  • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulate the cells with a known concentration of Lipid A (a potent TLR4 agonist).

  • Incubate for 18-24 hours to allow for SEAP expression.

  • Measure SEAP activity in the culture supernatant using a colorimetric substrate (e.g., QUANTI-Blue™).

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

in_vitro_workflow start Start seed_cells Seed HEK-Blue™ TLR4 cells start->seed_cells add_compound Add test compound (e.g., this compound) seed_cells->add_compound add_agonist Add Lipid A (TLR4 agonist) add_compound->add_agonist incubate Incubate for 18-24h add_agonist->incubate measure_seap Measure SEAP activity incubate->measure_seap calculate_ic50 Calculate IC50 measure_seap->calculate_ic50 end End calculate_ic50->end

In Vitro TLR4 Inhibition Assay Workflow
In Vivo: Mouse Model of Lethal Endotoxin Shock

This protocol is based on the in vivo evaluation of this compound.[1][3]

Objective: To assess the in vivo efficacy of a test compound in a model of sepsis.

Animal Model: Male C57BL/6 mice.

Procedure:

  • Administer the test compound (e.g., this compound at 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

  • After a specified pre-treatment time (e.g., 30 minutes), induce endotoxic shock by i.p. injection of a lethal dose of LPS (e.g., 20 mg/kg).

  • Monitor the survival of the mice over a period of 7 days.

  • Record and compare the survival rates between the treatment and control groups.

in_vivo_workflow start Start administer_compound Administer this compound or Vehicle (i.p.) start->administer_compound wait Wait 30 minutes administer_compound->wait induce_shock Induce endotoxic shock with LPS (i.p.) wait->induce_shock monitor_survival Monitor survival for 7 days induce_shock->monitor_survival analyze_data Analyze survival data monitor_survival->analyze_data end End analyze_data->end

In Vivo Endotoxin Shock Model Workflow

Conclusion

This compound is a potent TLR4 antagonist with demonstrated in vitro and in vivo activity. While direct comparative studies with other TLR4 inhibitors like TAK-242 and Eritoran are not yet available in the public domain, the existing data suggest that this compound is a valuable research tool for investigating TLR4-mediated inflammatory processes and holds promise for further therapeutic development. The provided experimental protocols can serve as a foundation for researchers aiming to conduct their own comparative analyses.

References

A Comparative Guide to CAY10614 and Natural TLR4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic Toll-like receptor 4 (TLR4) antagonist, CAY10614, with prominent natural alternatives. It aims to equip researchers with the necessary data to make informed decisions for their experimental designs by presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Introduction to TLR4 and its Antagonism

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. While this response is vital for host defense, its dysregulation can contribute to the pathophysiology of various inflammatory diseases, including sepsis, neuroinflammatory disorders, and certain cancers. Consequently, the development of TLR4 antagonists to modulate this pathway is an area of significant therapeutic interest.

This compound: A Synthetic TLR4 Antagonist

This compound is a potent, synthetic antagonist of TLR4. It functions by inhibiting the lipid A-induced activation of the TLR4 signaling complex. Experimental evidence demonstrates its efficacy in both in vitro and in vivo models of inflammation.

Natural TLR4 Antagonists: A Diverse Group of Modulators

Nature provides a rich source of molecules with TLR4 antagonistic properties. These compounds, derived from various biological sources, offer alternative scaffolds for drug discovery and development. Notable examples include:

  • Lipopolysaccharide from Rhodobacter sphaeroides (LPS-RS): This underacylated LPS is a well-characterized, potent, and competitive antagonist of TLR4 in both human and murine cells. It directly competes with agonistic LPS for binding to the MD-2 co-receptor, a critical component of the TLR4 signaling complex.

  • Curcumin (B1669340): A polyphenol derived from the turmeric plant (Curcuma longa), curcumin has demonstrated anti-inflammatory properties, in part through the modulation of the TLR4 signaling pathway.

  • Xanthohumol (B1683332): This prenylated flavonoid, found in hops (Humulus lupulus), has also been shown to exert anti-inflammatory effects by interfering with TLR4 signaling.

Comparative Performance Data

The following table summarizes the available quantitative data on the inhibitory potency of this compound and selected natural TLR4 antagonists. It is important to note that the experimental conditions under which these values were determined may vary, precluding direct, absolute comparisons.

CompoundTypeTarget/AssayIC50 ValueSource
This compound SyntheticLipid A-induced TLR4 activation in HEK293 cells1.675 µM[1]
LPS-RS Natural (Bacterial)Competitive antagonist of LPS-induced TLR4 signalingNot specified as IC50; effective at 100-fold excess[2]
Curcumin Natural (Plant)Inhibition of COX-1/2 activity~15 µM[3]
Xanthohumol Natural (Plant)Inhibition of neuroblastoma cell viability~12 µM
Inhibition of cardiac fibroblast viability~8.86 µM[4]

Note: The IC50 values for Curcumin and Xanthohumol are not direct measures of TLR4 antagonism but reflect downstream cellular effects. Further studies are required to determine their direct binding affinities and inhibitory constants for the TLR4/MD-2 complex.

Signaling Pathways and Mechanisms of Action

TLR4 signaling proceeds through two primary downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors, such as NF-κB and IRF3, which drive the expression of inflammatory genes. TLR4 antagonists, including this compound and natural compounds, exert their effects by interfering with the initial steps of this cascade, typically by preventing the binding of LPS to the TLR4/MD-2 complex.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (Agonist) MD2 MD-2 LPS->MD2 Binds Antagonist This compound or Natural Antagonist Antagonist->MD2 Competitively Inhibits TLR4_receptor TLR4 MD2->TLR4_receptor Complexes with MyD88 MyD88 TLR4_receptor->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_receptor->TRIF TRIF-dependent pathway TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription IRF3->Cytokines Induces Transcription

Caption: TLR4 Signaling and Antagonist Intervention.

Experimental Protocols

Determining TLR4 Antagonist Activity using a Reporter Gene Assay

A common and effective method for quantifying TLR4 antagonism is through a cell-based reporter gene assay. This protocol is based on the use of HEK-Blue™ cells, which are human embryonic kidney (HEK293) cells engineered to express human TLR4, MD-2, and CD14, as well as a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™-4 cells

  • HEK-Blue™ Detection medium

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (TLR4 agonist)

  • This compound or natural antagonist (test compound)

  • Endotoxin-free water

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Culture: Maintain HEK-Blue™-4 cells according to the supplier's instructions.

  • Cell Preparation: On the day of the assay, harvest and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.5 x 10^5 cells/mL.

  • Compound Preparation: Prepare a stock solution of the test antagonist (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a serial dilution of the antagonist in cell culture medium.

  • Assay Setup:

    • Add 20 µL of each antagonist dilution to the wells of a 96-well plate. Include a vehicle control (solvent only).

    • Add 20 µL of LPS solution to each well to a final concentration that elicits a sub-maximal response (e.g., 10 ng/mL). Include a negative control (no LPS) and a positive control (LPS with vehicle).

    • Add 180 µL of the cell suspension (approximately 4.5 x 10^4 cells) to each well.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance of the supernatant in each well at 620-655 nm using a spectrophotometer. The blue color intensity is proportional to the SEAP activity, which in turn reflects NF-κB activation.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the positive control (LPS with vehicle).

    • Plot the percentage of inhibition against the log of the antagonist concentration and use a non-linear regression model to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Incubation & Readout cluster_analysis Data Analysis prep_cells Prepare HEK-Blue™ Cell Suspension add_cells Add 180µL Cell Suspension prep_cells->add_cells prep_antagonist Prepare Serial Dilutions of Antagonist add_antagonist Add 20µL Antagonist (or Vehicle) prep_antagonist->add_antagonist prep_lps Prepare LPS Solution add_lps Add 20µL LPS (or Medium) prep_lps->add_lps add_antagonist->add_lps add_lps->add_cells incubate Incubate 18-24h at 37°C add_cells->incubate read_plate Measure Absorbance (620-655 nm) incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental Workflow for TLR4 Antagonist IC50 Determination.

Conclusion

Both the synthetic antagonist this compound and various natural compounds present viable options for the experimental modulation of TLR4 signaling. This compound offers the advantage of being a well-characterized compound with a known potency. Natural antagonists like LPS-RS provide a potent and specific tool for competitive inhibition studies, while compounds such as curcumin and xanthohumol represent structurally diverse alternatives with pleiotropic effects that may be advantageous in certain contexts. The choice of antagonist will ultimately depend on the specific research question, experimental model, and desired mechanism of action. The provided data and protocols serve as a foundation for the rational selection and application of these valuable research tools.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of CAY10614

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential information on the proper disposal procedures for CAY10614, a potent TLR4 antagonist. Adherence to these guidelines is critical for laboratory safety and environmental protection.

It is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposing of this compound. The SDS contains detailed information regarding the specific hazards, necessary precautions, and required disposal methods.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and for making informed decisions on its safe handling and disposal.

PropertyValue
CAS Number 1202208-36-3[1]
Molecular Formula C₄₂H₇₈INO₂[1]
Molecular Weight 756.0 g/mol [1]
Purity ≥98%
IC₅₀ 1.68 μM (in a cell-based assay using modified HEK cells)[1]
Solubility (DMF) 0.15 mg/ml[1][2]
Solubility (DMSO) 0.14 mg/ml[1][2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for laboratory chemical waste management.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and any materials contaminated with it.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

3. Small Quantities and Unused Solutions:

  • For small quantities of unused this compound, absorb the material onto an inert absorbent material (e.g., vermiculite, dry sand).

  • Place the absorbed material into the designated, labeled waste container.

  • Solutions of this compound should be collected in a sealed, properly labeled container.

4. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of in the designated solid chemical waste container.

5. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

6. Final Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste disposal service.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Note: Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Material) start->identify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate Waste into Labeled, Sealed Container ppe->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAY10614
Reactant of Route 2
Reactant of Route 2
CAY10614

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。